molecular formula C6H2ClF2NO2 B1357387 5-Chloro-1,2-difluoro-3-nitrobenzene CAS No. 169468-81-9

5-Chloro-1,2-difluoro-3-nitrobenzene

Cat. No.: B1357387
CAS No.: 169468-81-9
M. Wt: 193.53 g/mol
InChI Key: GCVQFKJDKCXAPJ-UHFFFAOYSA-N
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Description

5-Chloro-1,2-difluoro-3-nitrobenzene is a useful research compound. Its molecular formula is C6H2ClF2NO2 and its molecular weight is 193.53 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,2-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVQFKJDKCXAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597116
Record name 5-Chloro-1,2-difluoro-3-nitrobenzene
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Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169468-81-9
Record name 5-Chloro-1,2-difluoro-3-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2-difluoro-3-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1,2-difluoro-3-nitrobenzene (CAS: 169468-81-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Chloro-1,2-difluoro-3-nitrobenzene, a halogenated nitroaromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Halogenated nitrobenzenes are crucial intermediates in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The unique substitution pattern of this molecule, featuring chloro and difluoro groups in conjunction with a nitro moiety, offers a rich landscape for chemical modification. This document will delve into the chemical and physical properties, plausible synthetic routes, expected reactivity, potential applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Physical Properties

This compound is a poly-substituted aromatic compound. The presence of multiple electron-withdrawing groups—a nitro group and three halogen atoms—renders the aromatic ring highly electron-deficient. This electronic characteristic is the primary determinant of its chemical reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 169468-81-9[2][3]
Molecular Formula C₆H₂ClF₂NO₂[4]
Molecular Weight 193.54 g/mol [4]
Appearance Solid (predicted)General knowledge
Purity Typically ≥98%[5]

Synthesis and Purification

Proposed Synthetic Pathway 1: Halogen Exchange (Halex Process)

The Halex process is a widely used industrial method for the synthesis of fluoroaromatics from their corresponding chloroaromatics.[2] This process involves a nucleophilic aromatic substitution reaction where a chloride ion is displaced by a fluoride ion.

A plausible precursor for this synthesis would be a dichlorofluoronitrobenzene or a trichloronitrobenzene. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane, with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).

Conceptual Experimental Protocol: Halogen Exchange

  • Reactants: A suitable dichlorofluoronitrobenzene precursor (e.g., 1,2,5-trichloro-3-nitrobenzene), potassium fluoride (KF), and a high-boiling point aprotic solvent (e.g., sulfolane).

  • Procedure:

    • The dichlorofluoronitrobenzene precursor and a molar excess of anhydrous potassium fluoride are suspended in the solvent.

    • The mixture is heated to a high temperature (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen).

    • The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

    • The product is isolated from the solvent, often by vacuum distillation or extraction, and further purified by recrystallization or chromatography.

Proposed Synthetic Pathway 2: Nitration of a Dihalogenated Precursor

An alternative route involves the nitration of a dihalogenated benzene precursor. The directing effects of the existing halogen substituents will determine the regioselectivity of the nitration. For instance, starting with 3-chloro-4,5-difluorobenzene, nitration would be directed by the halogen atoms.

Conceptual Experimental Protocol: Nitration

  • Reactants: 3-chloro-4,5-difluorobenzene, concentrated nitric acid, and concentrated sulfuric acid.

  • Procedure:

    • The 3-chloro-4,5-difluorobenzene is slowly added to a cooled mixture of concentrated nitric and sulfuric acids with vigorous stirring.

    • The temperature is carefully controlled to prevent runaway reactions and the formation of dinitrated byproducts.

    • After the addition is complete, the reaction mixture is stirred at a specific temperature for a set period to ensure complete conversion.

    • The reaction is quenched by pouring the mixture onto ice.

    • The precipitated product is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization.[6]

Figure 1: Proposed synthetic pathways to this compound.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the electron-deficient nature of its aromatic ring. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, being good leaving groups in SNAr reactions, are particularly susceptible to displacement by a variety of nucleophiles.[7]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group, ortho and para to the fluorine atoms, significantly activates them towards nucleophilic attack. This allows for the selective introduction of various functional groups, such as amines, alkoxides, and thiolates, at these positions. The chlorine atom is generally less reactive towards SNAr compared to the activated fluorine atoms.

SNAr_Reactivity reactant This compound F F Cl NO₂ product product reactant->product nucleophile Nucleophile (Nu⁻) nucleophile->reactant:f1 SNAr at C1 nucleophile->reactant:f2 SNAr at C2

Figure 2: General scheme of nucleophilic aromatic substitution on this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).[7] The resulting aniline derivative is a valuable intermediate for further functionalization, including diazotization and coupling reactions, or the formation of amides and sulfonamides.

Nitro_Reduction start This compound NO₂ reagents Reducing Agent (e.g., H₂, Pd/C) product 5-Chloro-1,2-difluoro-3-aminobenzene NH₂ reagents->product

Figure 3: Reduction of the nitro group to form the corresponding aniline.

Spectroscopic Characterization (Predicted)

Note: To date, no publicly available experimental spectroscopic data (NMR, IR, MS) for this compound has been identified. The following information is based on predictions from analogous structures and should be used as a guide for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, both appearing as complex multiplets due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The spectrum will be complex due to carbon-fluorine coupling. Six distinct signals are expected in the aromatic region, with the carbons attached to fluorine exhibiting large coupling constants. The carbon bearing the nitro group will be significantly deshielded.

  • ¹⁹F NMR: Two distinct signals are anticipated, each likely appearing as a doublet of doublets due to coupling with each other and with the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: Strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[8]

  • C-F stretching: Strong absorptions in the 1300-1000 cm⁻¹ region.[8]

  • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will be characterized by a distinct molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in an M+2 peak with about one-third the intensity of the molecular ion peak. Fragmentation patterns are likely to involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and chlorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[9] this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents.

The reactivity of this molecule allows for its use in the construction of diverse compound libraries for high-throughput screening. The aniline derivative, obtained after nitro group reduction, is a particularly useful precursor for synthesizing compounds with potential applications as kinase inhibitors, antibacterial agents, and other therapeutic targets. The benzimidazole scaffold, for instance, which can be synthesized from related o-phenylenediamines, is found in numerous FDA-approved drugs.

Safety and Handling

Halogenated nitrobenzenes should be handled with caution as they are generally considered to be toxic. While specific toxicity data for this compound is not available, the safety precautions for related compounds should be strictly followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising and versatile building block for synthetic chemistry. Its highly functionalized and electron-deficient aromatic ring provides multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

An In-depth Technical Guide to 5-Chloro-1,2-difluoro-3-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2-difluoro-3-nitrobenzene is a halogenated nitroaromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a chloro, two fluoro, and a nitro group on the benzene ring, renders it an interesting substrate for a variety of chemical transformations, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for selective and sequential modifications, making it a valuable intermediate for the construction of novel molecular architectures. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its synthesis, reactivity, and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental for its effective utilization in research and development. While experimental data for this compound is not extensively reported in the literature, a combination of available data from commercial suppliers and computational predictions provides a solid foundation for its characterization.

Table 1: General and Predicted Physical Properties of this compound

PropertyValueSource
CAS Number 169468-81-9[1][2]
Molecular Formula C₆H₂ClF₂NO₂[1]
Molecular Weight 193.54 g/mol [1]
Physical Form Solid[1]
Purity ≥95%[1]
Predicted Melting Point Data not available
Predicted Boiling Point Data not available
Predicted Solubility Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge of similar compounds
Storage Ambient temperature[1]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Values
¹H NMR Two distinct aromatic protons are expected, likely appearing as complex multiplets due to H-F and H-H coupling.
¹³C NMR Six distinct aromatic carbon signals are expected. Carbons attached to fluorine will show characteristic C-F coupling. The carbon bearing the nitro group will be significantly deshielded.
¹⁹F NMR Two distinct fluorine signals are expected, each coupled to the other fluorine and to nearby protons.
Mass Spectrometry (Collision Cross Section) [M+H]⁺: 193.98149 (128.7 Ų), [M+Na]⁺: 215.96343 (139.6 Ų)

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established methods for the preparation of related chlorofluoronitrobenzenes, a plausible synthetic route involves the nitration of a suitable dichlorofluorobenzene precursor. A general representation of this synthetic approach is outlined below.

Synthesis 3,4-Dichloro-1-fluorobenzene 3,4-Dichloro-1-fluorobenzene This compound This compound 3,4-Dichloro-1-fluorobenzene->this compound HNO₃/H₂SO₄

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nitration of 3,4-Dichloro-1-fluorobenzene (Hypothetical)

This protocol is a generalized procedure based on standard nitration reactions of halogenated benzenes.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-dichloro-1-fluorobenzene (1 equivalent).

  • Acid Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Nitration Reaction: Cool the flask containing the starting material to 0-5 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3][4] The fluorine and chlorine atoms serve as potential leaving groups in SNAr reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The strong electron-withdrawing effect of the nitro group delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating the reaction.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nu⁻ product Substituted Product intermediate->product - X⁻ leaving_group X⁻ (F⁻ or Cl⁻)

Caption: Generalized mechanism for SNAr on this compound.

The regioselectivity of nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions. Generally, the fluorine atoms are better leaving groups than chlorine in SNAr reactions due to the higher polarization of the C-F bond.[6] The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation provides a valuable synthetic handle for further functionalization, such as diazotization or acylation, opening up pathways to a wide range of derivatives.[7][8][9]

Applications in Drug Discovery and Development

While specific applications of this compound in drug development are not extensively documented, its structural motifs are present in many biologically active molecules. Halogenated and nitrated aromatic compounds are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[10] The ability to selectively introduce various functional groups through SNAr reactions and subsequent modifications of the nitro group makes this compound a promising starting material for the synthesis of libraries of novel compounds for biological screening.

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[11] Therefore, this compound represents a valuable scaffold for the development of new therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, albeit under-explored, chemical intermediate with significant potential in synthetic organic chemistry. Its rich functionality, arising from the presence of multiple halogen atoms and a nitro group, makes it an attractive starting material for the synthesis of complex and diverse molecular architectures. The principles of nucleophilic aromatic substitution and nitro group reduction provide a clear roadmap for its chemical transformations. Further research into the specific reactivity and applications of this compound is warranted and is likely to uncover its utility in the development of novel pharmaceuticals and other functional materials.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic synthetic approach to 5-Chloro-1,2-difluoro-3-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of a nitro group and multiple halogen substituents on the benzene ring makes this compound a versatile building block for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) and reduction of the nitro group to an amine.[1] This document outlines the underlying chemical principles, a detailed experimental protocol, and the critical parameters for a successful synthesis.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through the electrophilic nitration of a suitable precursor. Given the substitution pattern of the target molecule, the logical precursor is 1-chloro-2,3-difluorobenzene. The synthetic strategy, therefore, involves two key stages: the preparation of the 1-chloro-2,3-difluorobenzene intermediate and its subsequent regioselective nitration.

The directing effects of the halogen substituents are a critical consideration in the nitration step. Both chlorine and fluorine are ortho-, para-directing, yet deactivating towards electrophilic aromatic substitution.[1] In 1-chloro-2,3-difluorobenzene, the positions ortho and para to the chlorine and fluorine atoms will be activated. The cumulative effect of these substituents will guide the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position.

Experimental Protocol

Part 1: Synthesis of 1-Chloro-2,3-difluorobenzene via Sandmeyer Reaction

The synthesis of the key intermediate, 1-chloro-2,3-difluorobenzene, can be accomplished from a commercially available starting material, 2,3-difluoroaniline, through a Sandmeyer reaction. This classic transformation involves the diazotization of an aniline derivative followed by the introduction of a chlorine atom.

Step-by-Step Methodology:

  • Diazotization of 2,3-difluoroaniline:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2,3-difluoroaniline in aqueous hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Cool the CuCl solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. The evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Steam distill the reaction mixture to isolate the crude 1-chloro-2,3-difluorobenzene.

    • Separate the organic layer from the distillate and wash it with a saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Purify the product by fractional distillation to obtain pure 1-chloro-2,3-difluorobenzene.

Part 2: Nitration of 1-Chloro-2,3-difluorobenzene

The final step in the synthesis is the regioselective nitration of the 1-chloro-2,3-difluorobenzene intermediate. This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1]

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture:

    • In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. This process is highly exothermic and should be performed with caution.

  • Nitration Reaction:

    • To the cooled nitrating mixture, add 1-chloro-2,3-difluorobenzene dropwise, maintaining the reaction temperature between 0-10 °C.

    • After the addition is complete, continue stirring at this temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Work-up and Purification:

    • The crude product will precipitate as a solid or an oil. If it is a solid, collect it by filtration, wash thoroughly with cold water until the washings are neutral, and then dry.

    • If the product is an oil, extract it with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic extracts with water, followed by a dilute sodium bicarbonate solution, and then again with water.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography to yield pure this compound.

Data Presentation

ParameterSynthesis of 1-Chloro-2,3-difluorobenzeneNitration of 1-Chloro-2,3-difluorobenzene
Starting Material 2,3-difluoroaniline1-chloro-2,3-difluorobenzene
Key Reagents Sodium nitrite, Copper(I) chloride, Hydrochloric acidConcentrated Nitric Acid, Concentrated Sulfuric Acid
Reaction Temperature 0-5 °C (Diazotization), Room temp to gentle heat (Sandmeyer)0-10 °C
Typical Yield 60-70%75-85%
Purification Method Fractional DistillationRecrystallization or Column Chromatography

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Part 1: Synthesis of 1-Chloro-2,3-difluorobenzene cluster_step2 Part 2: Nitration 2_3_difluoroaniline 2,3-Difluoroaniline diazonium_salt Diazonium Salt Intermediate 2_3_difluoroaniline->diazonium_salt NaNO₂, HCl 0-5 °C 1_chloro_2_3_difluorobenzene 1-Chloro-2,3-difluorobenzene diazonium_salt->1_chloro_2_3_difluorobenzene CuCl, HCl 5_chloro_1_2_difluoro_3_nitrobenzene This compound 1_chloro_2_3_difluorobenzene->5_chloro_1_2_difluoro_3_nitrobenzene Nitration 0-10 °C nitrating_mixture HNO₃, H₂SO₄ nitrating_mixture->5_chloro_1_2_difluoro_3_nitrobenzene

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Start: Reagent Preparation Reaction Controlled Reaction (Temperature & Time Monitoring) Start->Reaction Quenching Reaction Quenching (e.g., pouring onto ice) Reaction->Quenching Extraction_Filtration Extraction or Filtration Quenching->Extraction_Filtration Washing Washing (Neutralization & Impurity Removal) Extraction_Filtration->Washing Drying Drying of Organic Phase Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Recrystallization/Chromatography) Solvent_Removal->Purification Analysis Characterization (NMR, GC-MS, etc.) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General experimental workflow for synthesis and purification.

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Concentrated acids are highly corrosive and should be handled with extreme care.

  • The diazotization reaction involves the formation of potentially unstable diazonium salts; therefore, the temperature should be strictly controlled.

  • Organic solvents are flammable and should be handled away from ignition sources.

References

Reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene (CAS: 169468-81-9). As a polyhalogenated and nitrated aromatic compound, this molecule serves as a highly versatile building block in modern organic synthesis. Its utility is primarily dictated by the electron-deficient nature of the benzene ring, which is strategically substituted with three halogen atoms and a potent electron-withdrawing nitro group. This guide will delve into the core principles governing its reactivity, focusing on the mechanism and regioselectivity of Nucleophilic Aromatic Substitution (SNAr), methods for the reduction of the nitro moiety, and its applications as a scaffold for the synthesis of complex chemical entities relevant to the pharmaceutical and agrochemical industries.[1][2][3]

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound whose structure is foundational to its chemical behavior. The benzene ring is rendered significantly electron-poor by the cumulative inductive effects of the two fluorine atoms and one chlorine atom, and more importantly, by the strong resonance and inductive electron-withdrawal of the nitro group (-NO₂).[1] This pronounced electrophilic character is the primary driver of its reactivity profile.

PropertyValueSource
CAS Number 169468-81-9[4]
Molecular Formula C₆H₂ClF₂NO₂
Molecular Weight 193.54 g/mol
Physical Form Solid
Purity ≥ 95%
Storage Temperature Ambient
InChI Key GCVQFKJDKCXAPJ-UHFFFAOYSA-N

The strategic placement of these substituents is critical. The nitro group at C3 activates the ortho positions (C2 and C4) and the para position (C5) toward nucleophilic attack. This electronic arrangement sets the stage for highly regioselective substitution reactions.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The hallmark of this molecule's reactivity is its propensity to undergo Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems (Sₙ1/Sₙ2), SNAr reactions on activated aryl halides proceed via a distinct two-step mechanism.[5]

The Addition-Elimination Mechanism

The generally accepted mechanism for SNAr involves the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[5][6][7]

  • Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][7] The formation of this complex temporarily disrupts the aromaticity of the ring.

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group. This stabilization is what makes the initial attack energetically feasible.[7]

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the halide leaving group, yielding the final substituted product.[1]

References

An In-depth Technical Guide to the Electron-Withdrawing Effects in 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,2-difluoro-3-nitrobenzene is a polyhalogenated nitroaromatic compound whose utility in synthetic chemistry is dictated by the potent and synergistic electron-withdrawing effects of its substituents. This guide provides a detailed analysis of the electronic landscape of the molecule, focusing on the interplay of inductive and resonance effects from the nitro, fluoro, and chloro groups. This intricate electronic profile renders the aromatic ring highly electron-deficient, activating it for specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr). We will explore the regiochemical implications of these effects on reactivity, supported by mechanistic insights, spectroscopic analysis, and practical experimental protocols. This document serves as a technical resource for chemists leveraging this and similar building blocks for the synthesis of complex pharmaceuticals, agrochemicals, and materials.

Introduction: The Architecture of Electron Deficiency

Polyhalogenated nitroaromatic compounds are a cornerstone of modern organic synthesis, primarily serving as versatile intermediates.[1] The strategic placement of multiple electron-withdrawing groups (EWGs) on a benzene ring creates a highly electrophilic system, primed for reactions that are otherwise difficult to achieve with unsubstituted arenes.[2][3] this compound is a quintessential example of this molecular design. Its structure features a powerful combination of substituents:

  • A Nitro Group (NO₂): One of the strongest EWGs, it deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack.[4]

  • Two Fluorine Atoms (F): The most electronegative elements, they exert a powerful electron-withdrawing inductive effect.

  • A Chlorine Atom (Cl): Also electronegative, it contributes to the overall electron deficiency of the ring.

The collective impact of these groups is not merely additive. Their positions relative to one another create a nuanced electronic environment that governs the molecule's reactivity and makes it a valuable precursor for introducing diverse functionalities.[5] Understanding the balance of these effects is critical for predicting reaction outcomes and designing rational synthetic routes.

Synthesis and Spectroscopic Characterization

The synthesis of polysubstituted benzenes like this compound requires careful strategic planning. It is generally more efficient to introduce the strongly deactivating nitro group in a later step, as its presence would hinder preceding electrophilic halogenation reactions.[1] A plausible synthetic approach involves the nitration of a pre-existing trihalogenated benzene.

Proposed Synthetic Pathway

A common strategy begins with a simpler halogenated benzene and introduces the substituents sequentially. The final step would be the regioselective nitration of 1-bromo-3-chloro-5-fluorobenzene or a similar precursor. The nitration is typically accomplished with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the potent electrophile, the nitronium ion (NO₂⁺).[1] Halogen exchange reactions (halex reactions), for instance, replacing a chlorine with a fluorine using an alkali metal fluoride like KF, are also common methods in the synthesis of fluorinated aromatics.[6][7]

Spectroscopic Signature

The structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique insight into the molecule's electronic environment.

Technique Expected Observations and Interpretation
¹H NMR Two aromatic protons would appear as distinct signals, likely doublets or doublet of doublets, due to coupling with each other and with the adjacent fluorine atoms. The chemical shifts would be significantly downfield (higher ppm) compared to benzene, reflecting the strong deshielding caused by the EWGs.
¹³C NMR Six distinct signals for the aromatic carbons. The carbons directly bonded to the electronegative F, Cl, and NO₂ groups would be significantly deshielded. The C-F couplings would be observable and are diagnostic.
¹⁹F NMR This is a highly informative technique for fluorinated compounds.[8][9] Two distinct signals would be observed for the two non-equivalent fluorine atoms. Their chemical shifts and coupling constants (J-values) provide precise information about their electronic environment and spatial relationship to other atoms.[10][11]
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group would be prominent, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F and C-Cl stretching frequencies would also be present in the fingerprint region.
Mass Spectrometry The molecular ion peak would confirm the molecular weight (193.54 g/mol ). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be a key diagnostic feature in the mass spectrum.[12]

Deep Dive: The Interplay of Electron-Withdrawing Effects

The reactivity of this compound is a direct consequence of the way its substituents withdraw electron density from the aromatic ring. This occurs through two primary mechanisms: the inductive effect and the resonance effect.[13][14]

Inductive Effect (-I)

The inductive effect is the withdrawal of electron density through the sigma (σ) bonds, driven by differences in electronegativity.[13]

  • Nitro Group (NO₂): Strongly electron-withdrawing via the -I effect due to the positive formal charge on the nitrogen atom.

  • Fluorine (F): As the most electronegative element, fluorine exerts the strongest -I effect among the halogens.

  • Chlorine (Cl): Also has a significant -I effect, though weaker than fluorine.

The cumulative -I effect of these four substituents makes the entire benzene ring significantly electron-poor, or electrophilic.

Resonance Effect (-R or -M)

The resonance (or mesomeric) effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[14]

  • Nitro Group (NO₂): Exhibits a powerful -R effect, withdrawing electron density from the ring's π-system and delocalizing it onto its oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group.

  • Halogens (F, Cl): Halogens are unique in that they have a dual role. While they withdraw electrons inductively (-I), they can donate a lone pair of electrons into the ring via resonance (+R).[14][15] However, for halogens, the -I effect is generally considered to dominate, making them net deactivators in electrophilic aromatic substitution.[15]

The synergy of these effects is what makes the molecule so reactive towards nucleophiles. The strong -I and -R effects of the nitro group, combined with the potent -I effects of the halogens, create a highly electron-deficient aromatic system.

Electron_Effects substituents {Substituent|Nitro (NO₂)|Fluorine (F)|Chlorine (Cl)} effects {Dominant Effect|{Inductive (-I)|Strong}|{Inductive (-I)|Very Strong}|{Inductive (-I)|Strong}} | {Resonance Effect|{Strong (-R)}|{Weak (+R)}|{Weak (+R)}} substituents->effects outcome {Overall Impact on Ring|Strongly Activates for SₙAr|Strongly Activates for SₙAr|Activates for SₙAr} effects->outcome

Reactivity and Synthetic Utility: Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr).[16][17] Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed via backside attack or the formation of an unstable aryl cation.[18][19] Instead, it is a two-step addition-elimination process.

Mechanism:

  • Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[18][19]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.

The presence of strong EWGs is crucial because they stabilize the negatively charged Meisenheimer complex, lowering the activation energy for the rate-determining addition step.[3][20] This stabilization is most effective when the EWGs are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the substituent via resonance.[19]

SNAr_Mechanism Reactant Electron-Deficient Aryl Halide (e.g., this compound) Intermediate Meisenheimer Complex (Resonance-Stabilized Carbanion) Reactant->Intermediate Addition (Rate-Determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Elimination (Fast) LeavingGroup Leaving Group (X⁻) Intermediate->LeavingGroup caption The SₙAr Addition-Elimination Mechanism.

Regioselectivity: Which Halogen Leaves?

In this compound, a nucleophile has three potential leaving groups: two fluorines and one chlorine. The regioselectivity of the SNAr reaction is determined by two main factors:

  • Activation: The leaving group must be ortho or para to a strongly activating group (like NO₂). In this molecule, the fluorine at C2 is ortho to the nitro group, and the chlorine at C5 is para to it. The fluorine at C1 is meta and thus less activated.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[16] Therefore, the best leaving group is the one attached to the most electrophilic carbon. Because fluorine is more electronegative than chlorine, it makes the carbon it is attached to more electron-poor and thus more susceptible to attack. This often makes fluorine a better leaving group than other halogens in SNAr, a counterintuitive trend compared to SN1/SN2 reactions.[3]

Given these principles, the fluorine at the C2 position is the most likely site for initial nucleophilic attack, as it is both ortho to the powerfully activating nitro group and is the most electronegative halogen. Subsequent reactions could potentially displace the chlorine at C5, allowing for sequential functionalization.[21][22]

Example Experimental Protocol: Amination via SₙAr

This protocol describes a general procedure for the reaction of this compound with a primary amine, a common transformation in drug discovery.

Objective: To synthesize N-alkyl-5-chloro-2-fluoro-3-nitroaniline.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Dissolve Substrate & Amine in aprotic polar solvent (e.g., DMF) B Add Base (e.g., K₂CO₃) A->B C Heat reaction mixture (e.g., 80-100 °C) with stirring B->C D Cool to RT, pour into water C->D E Extract with organic solvent (e.g., Ethyl Acetate) D->E F Wash, Dry, Concentrate E->F G Purify via Column Chromatography F->G H Characterize by NMR, MS G->H caption General workflow for an SₙAr reaction.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution, followed by powdered potassium carbonate (2.0 eq). The base acts to deprotonate the amine adduct, driving the reaction forward.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted aniline derivative.

  • Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is governed by a finely tuned array of electron-withdrawing substituents. The combined inductive and resonance effects of the nitro, fluoro, and chloro groups render the aromatic ring highly susceptible to nucleophilic aromatic substitution. By understanding the principles of activation and regioselectivity, chemists can exploit this reactivity to selectively introduce new functional groups, particularly at the C2 position. This makes it an invaluable building block for creating complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

References

Regioselectivity in reactions of 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselectivity in Reactions of 5-Chloro-1,2-difluoro-3-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions of this compound. This molecule is a highly versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to its unique substitution pattern which allows for controlled, sequential functionalization.[1][2] We will dissect the electronic and steric factors governing its reactivity, predict the most probable sites of nucleophilic attack, and provide validated experimental protocols for researchers in organic synthesis and drug development.

Foundational Principles: The Engine of Reactivity in Electron-Deficient Arenes

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electrophilic substitutions common to electron-rich benzenes, SNAr proceeds readily on aromatic rings that are rendered electron-deficient by the presence of potent electron-withdrawing groups (EWGs).[3][4]

The reaction follows a two-step addition-elimination pathway:

  • Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] This is typically the rate-determining step.[7]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.[5]

The presence of a strong EWG, such as a nitro group (-NO₂), is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[3][6] This stabilization is most effective when the EWG is positioned ortho or para to the leaving group.[4][6]

Figure 1: The general two-step addition-elimination mechanism of SNAr reactions.

Decoding the Regioselectivity of this compound

To predict the outcome of a reaction, we must analyze the directing effects of each substituent on the benzene ring.

Substituent Analysis:

  • Nitro Group (-NO₂) at C3: This is a powerful deactivating group for electrophilic substitution but a strong activating group for nucleophilic substitution.[3] It strongly withdraws electron density via both induction and resonance, stabilizing the negative charge of the Meisenheimer complex most effectively when the attack occurs at the ortho (C2, C4) and para (C6) positions relative to itself.

  • Halogens (F at C1, F at C2, Cl at C5): Halogens are inductively electron-withdrawing, which further activates the entire ring toward nucleophilic attack. In the context of SNAr, the high electronegativity of fluorine makes it a particularly potent activator for the carbon it is attached to, even though the C-F bond is strong.[3] The rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[3]

Positional Reactivity Hierarchy:

Let's evaluate the activation of each potential leaving group site:

  • Position C5 (Chloro): This position is ortho to the strongly activating nitro group. This provides excellent resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack.

  • Position C2 (Fluoro): This position is also ortho to the nitro group, affording the same powerful resonance stabilization as an attack at C5.

  • Position C1 (Fluoro): This position is meta to the nitro group. A nucleophilic attack here results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group through resonance.[6] This pathway is significantly less favorable.

Based on the dominant activating effect of the nitro group, nucleophilic attack will overwhelmingly favor the positions ortho to it: C2 and C5 .

Distinguishing Between C2 (Fluoro) and C5 (Chloro):

With two positions highly activated, the decision comes down to the leaving group itself. In SNAr reactions, the leaving group trend is often F > Cl > Br > I.[8] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-limiting step.[3] Therefore, substitution of the fluorine atom at the C2 position is predicted to be the major pathway , followed by substitution of the chlorine atom at C5. Substitution at C1 is expected to be a minor or non-existent pathway.

Figure 2: Logical workflow for predicting the regioselective outcome of SNAr reactions.

Experimental Protocols & Data

The following protocols are generalized procedures for conducting SNAr reactions on activated halo-nitroaromatic compounds and can be adapted for this compound.[5]

Protocol 1: Reaction with Amine Nucleophiles

This procedure is suitable for the synthesis of N-substituted nitroaniline derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., morpholine, benzylamine) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

  • Solvent (e.g., DMF or DMSO)

  • Ethyl acetate, Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 60-100 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Protocol 2: Reaction with Alkoxide/Phenoxide Nucleophiles

This procedure is suitable for the synthesis of aryl ether derivatives.

Materials:

  • This compound (1.0 eq)

  • Alcohol or phenol (1.5 eq)

  • Strong base (e.g., NaH or t-BuOK) (1.2 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Ethyl acetate, Water

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C and add the base (e.g., NaH, 1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Table 1: Predicted Regiochemical Outcomes
Nucleophile ClassPredicted Major Product (Substitution at C2)Predicted Secondary Product (Substitution at C5)
Amines (R₂NH) 2-(Dialkylamino)-5-chloro-1-fluoro-3-nitrobenzene5-(Dialkylamino)-1,2-difluoro-3-nitrobenzene
Alkoxides (RO⁻) 2-Alkoxy-5-chloro-1-fluoro-3-nitrobenzene5-Alkoxy-1,2-difluoro-3-nitrobenzene
Thiolates (RS⁻) 5-Chloro-1-fluoro-2-(alkylthio)-3-nitrobenzene5-(Alkylthio)-1,2-difluoro-3-nitrobenzene

Note: The precise ratio of C2 to C5 substitution may vary depending on the specific nucleophile, solvent, and temperature conditions.

Conclusion and Outlook

The regioselectivity of nucleophilic aromatic substitution on this compound is a predictable and controllable process, governed primarily by the powerful activating and directing effects of the C3-nitro group. The positions ortho to the nitro group (C2 and C5) are overwhelmingly favored as sites for nucleophilic attack due to superior resonance stabilization of the Meisenheimer intermediate. Between these two sites, substitution of the C2-fluorine is the most probable outcome due to the enhanced electrophilicity of the carbon atom and the established leaving group ability of fluorine in SNAr reactions. This predictable reactivity makes this compound an exceptionally valuable building block, allowing synthetic chemists to design and execute complex synthetic routes with a high degree of precision.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic profile of 5-Chloro-1,2-difluoro-3-nitrobenzene, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It establishes a framework for understanding how to acquire high-fidelity spectroscopic data and, more critically, how to interpret that data with scientific rigor. We will dissect the expected spectral features based on first principles and data from analogous structures, offering field-proven insights into experimental design and spectral assignment.

Introduction: The Molecular Context

This compound is a highly functionalized aromatic ring. Its utility in synthesis stems from the unique electronic properties conferred by its substituents: two strongly electron-withdrawing fluorine atoms, a moderately withdrawing chlorine atom, and a powerfully electron-withdrawing nitro group. This electronic arrangement makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for building complex molecular architectures.[1]

Accurate and unambiguous structural confirmation is paramount before its use in multi-step syntheses. Spectroscopic analysis provides the definitive fingerprint of the molecule, ensuring purity, confirming identity, and guiding subsequent synthetic transformations. This guide details the expected outcomes and optimal methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Properties Summary
PropertyValueSource
CAS Number 169468-81-9[2][3]
Molecular Formula C₆H₂ClF₂NO₂[4][5]
Molecular Weight 193.54 g/mol
InChI Key GCVQFKJDKCXAPJ-UHFFFAOYSA-N[4][5]
SMILES C1=C(C=C(C(=C1--INVALID-LINK--[O-])F)F)Cl[5]
Physical Form Solid[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of the atoms within this compound. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-nuclear approach is essential.

¹⁹F NMR Spectroscopy: The Most Sensitive Reporter

The ¹⁹F nucleus is an ideal spectroscopic spy due to its 100% natural abundance, high gyromagnetic ratio, and an exceptionally wide chemical shift range, which minimizes signal overlap.[6][7][8] For this molecule, two distinct fluorine signals are expected.

  • Expertise & Causality: The chemical shifts of these fluorine atoms are influenced by their position relative to the other electron-withdrawing groups. The C-F bond ortho to the powerful nitro group (at C2) is expected to be significantly deshielded (shifted downfield) compared to the C-F bond meta to the nitro group (at C1). Aromatic fluorine chemical shifts typically appear in the +80 to +170 ppm range relative to neat CFCl₃, though the exact values are highly dependent on the electronic environment.[9] The two fluorine nuclei will exhibit through-bond spin-spin coupling (J-coupling), resulting in a doublet for each signal. The magnitude of this ³JFF coupling will provide further structural confirmation.

¹H NMR Spectroscopy: Mapping the Protons

The molecule contains two aromatic protons, which are chemically non-equivalent and will therefore produce two distinct signals.

  • Expertise & Causality: Based on the substituent pattern, we can predict the relative chemical shifts. The proton at C6 is ortho to a chlorine atom and meta to a nitro group and a fluorine atom. The proton at C4 is ortho to a chlorine atom and a fluorine atom, and para to the nitro group. The strong deshielding effect of the nitro group is most pronounced at the ortho and para positions.[10] Therefore, the proton at C4 is expected to be more deshielded (further downfield) than the proton at C6. Both signals will likely appear as complex multiplets due to coupling to each other (³JHH) and to the nearby fluorine nuclei (³JHF and ⁴JHF). Data for m-chloronitrobenzene shows aromatic protons in the 7.3 to 8.2 ppm range, which serves as a useful starting point for estimation.[11]

¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon in the aromatic ring.

  • Expertise & Causality: The chemical shifts are dictated by both the attached substituent and the electronic effects of the other groups.

    • C-NO₂ (C3): This carbon will be highly deshielded due to the direct attachment of the nitro group. For nitrobenzene, the ipso-carbon appears around 148 ppm.[10]

    • C-F (C1, C2): Carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF) and are shifted significantly downfield.

    • C-Cl (C5): The carbon attached to chlorine will also be deshielded, though typically less so than C-F or C-NO₂ carbons.

    • C-H (C4, C6): These carbons will be the most shielded (upfield) of the ring carbons. The final assignments require 2D NMR techniques like HSQC (to correlate carbons to their attached protons) and HMBC (to see long-range C-H correlations).

Proposed Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-quality, unambiguous data for all relevant nuclei.

  • Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a pulse angle of 30-45 degrees.

    • Set the spectral width to cover the aromatic region (~0-10 ppm).

    • Use a relaxation delay (d1) of at least 2 seconds to allow for adequate spin relaxation.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to encompass the expected aromatic fluorine region (e.g., -100 to -180 ppm, depending on the instrument's reference).[12]

    • For quantitative results, use inverse-gated decoupling and a long relaxation delay (d1 > 5 * T₁).[7] The T₁ relaxation times should be determined via an inversion-recovery experiment.[12]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

    • Set a wide spectral width (~0-200 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

  • 2D NMR Acquisition (for full assignment):

    • Acquire a ¹H-¹³C HSQC spectrum to identify direct C-H correlations.

    • Acquire a ¹H-¹³C HMBC spectrum to probe 2- and 3-bond correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Diagram: NMR Data Interpretation Workflow

NMR_Workflow cluster_1D 1D NMR Spectra Acquisition cluster_2D 2D NMR Spectra Acquisition H1_NMR ¹H NMR HSQC ¹H-¹³C HSQC H1_NMR->HSQC HMBC ¹H-¹³C HMBC H1_NMR->HMBC Initial_Analysis Initial Analysis: - Count Signals - Note Multiplicity - Integrate ¹H/¹⁹F H1_NMR->Initial_Analysis F19_NMR ¹⁹F NMR F19_NMR->Initial_Analysis C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Initial_Analysis CH_Correlation Correlate Protons to Carbons HSQC->CH_Correlation Fragment_Assembly Assemble Fragments via Long-Range Correlations HMBC->Fragment_Assembly Final_Assignment Final Structure Confirmation CH_Correlation->Final_Assignment Fragment_Assembly->Final_Assignment Fragmentation_Pathway M [M]⁺˙ m/z = 193/195 M_NO2 [M - NO₂]⁺ m/z = 147/149 M->M_NO2 - NO₂ M_NO [M - NO]⁺ m/z = 163/165 M->M_NO - NO M_Cl [M - Cl]⁺ m/z = 158 M->M_Cl - Cl

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Chloro-1,2-difluoro-3-nitrobenzene. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles and experimental considerations necessary for the accurate structural elucidation of this complex halogenated nitroaromatic compound. We will explore theoretical predictions based on molecular structure, detail a robust experimental protocol for data acquisition, and present an interpretive framework for the resulting spectra. The guide emphasizes the causality behind methodological choices, ensuring a self-validating approach to spectral analysis.

Introduction: The Structural Challenge

This compound is a substituted aromatic ring featuring a powerful confluence of electronic effects. The presence of a strongly deactivating nitro group and three halogen atoms (two fluorine, one chlorine) creates a highly electron-deficient system. This complex substitution pattern removes all planes of symmetry, rendering every carbon and proton environment chemically unique. Consequently, its NMR spectra are rich in information but require careful and systematic interpretation.

NMR spectroscopy is the definitive technique for the structural confirmation of such molecules. By analyzing chemical shifts and, crucially, the intricate spin-spin coupling networks between ¹H, ¹³C, and ¹⁹F nuclei, we can unambiguously assign the structure and confirm the identity and purity of the compound. This guide serves as a practical and theoretical resource for achieving that goal.

Molecular Structure and Predicted NMR Interactions

The foundation of any spectral interpretation is a thorough understanding of the molecule's structure and the expected magnetic interactions between its nuclei.

Caption: Molecular structure of this compound with IUPAC numbering.

Proton (¹H) NMR Predictions

The molecule contains two aromatic protons, H-4 and H-6. Both are expected to resonate at a low field (downfield) due to the strong electron-withdrawing nature of the nitro and halogen substituents. The nitro group, in particular, exerts a powerful deshielding effect on protons ortho and para to it.[1]

  • H-4 Signal: This proton is meta to the nitro group and ortho to the chlorine atom. It will experience coupling from multiple sources:

    • ⁴J(H4-H6): A four-bond meta-coupling to H-6, typically small (2-3 Hz).[2]

    • ⁴J(H4-F2): A four-bond coupling to the fluorine at C-2.

    • ⁵J(H4-F1): A five-bond coupling to the fluorine at C-1, which is expected to be smaller than the four-bond coupling. The resulting signal is predicted to be a complex multiplet, likely a doublet of doublet of doublets (ddd).

  • H-6 Signal: This proton is ortho to the nitro group (via C3-C4-C5-C6 path) and ortho to the fluorine at C-1. It is expected to be the most downfield proton.

    • ⁴J(H6-H4): The same meta-coupling to H-4 (2-3 Hz).

    • ³J(H6-F1): A three-bond ortho-coupling to the fluorine at C-1, which is typically the largest H-F coupling in aromatic systems (6-10 Hz).[3]

    • ⁴J(H6-F2): A four-bond meta-coupling to the fluorine at C-2, expected to be smaller. This signal is also predicted to be a complex multiplet (ddd).

Carbon (¹³C) NMR Predictions

Due to the lack of symmetry, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The defining feature of this spectrum will be the large couplings between carbon and fluorine atoms.

  • Chemical Shifts: Carbons directly bonded to electronegative atoms (C1-F, C2-F, C3-NO₂, C5-Cl) will be significantly shifted. The C-NO₂ and C-F bonds will have the most pronounced effects.

  • Carbon-Fluorine Coupling (ⁿJCF): This phenomenon is critical for assignment.

    • ¹J(C-F): One-bond couplings are very large, typically in the range of 240-320 Hz.[3][4] Therefore, the signals for C-1 and C-2 will appear as doublets with massive splitting.

    • ²J(C-F): Two-bond couplings are also significant, usually around 20-30 Hz. For example, C-3 will be coupled to F-2, and C-6 will be coupled to F-1.

    • ³J(C-F): Three-bond couplings are smaller but often observable (5-10 Hz). As a result, nearly every carbon signal will be split by at least one fluorine atom, appearing as a doublet (d), a doublet of doublets (dd), or a more complex multiplet.

Experimental Protocol for High-Resolution NMR

A robust and well-justified experimental plan is essential for acquiring high-quality, interpretable data. The following protocol is designed to be a self-validating system, providing the necessary data for a confident structural assignment.

G prep Sample Preparation ~10-15 mg in 0.6 mL CDCl₃ h1_acq ¹H NMR Acquisition (400 MHz, 16 scans, 5s delay) prep->h1_acq c13_acq ¹³C{¹H} NMR Acquisition (100.6 MHz, 1024 scans, 2s delay) prep->c13_acq f19_acq ¹⁹F NMR Acquisition (376.5 MHz, 64 scans) prep->f19_acq proc Data Processing (FT, Phasing, Baseline Correction) h1_acq->proc c13_acq->proc f19_acq->proc analysis Spectral Analysis (Integration, Peak Picking, J-coupling) proc->analysis assign Structural Assignment (Correlation of ¹H, ¹³C, ¹⁹F data) analysis->assign

Caption: Recommended experimental workflow for the complete NMR analysis.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.

  • Solvent Selection: Use 0.6 mL of deuterated chloroform (CDCl₃).

    • Justification: CDCl₃ is an excellent first choice for many organic molecules due to its high dissolving power and the presence of a single, well-defined residual solvent peak at ~7.26 ppm, which typically does not interfere with the analyte's aromatic signals.[5][6] If solubility is poor, deuterated acetone (Acetone-d₆) is a suitable alternative.[7]

  • Dissolution: Transfer the analyte to a clean, dry 5 mm NMR tube. Add the deuterated solvent and gently vortex until the sample is fully dissolved.

Spectrometer Setup and Data Acquisition

These parameters are based on a 400 MHz spectrometer.

  • ¹H NMR Spectrum:

    • Frequency: 400 MHz

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: ~16 ppm (centered around 6 ppm)

    • Acquisition Time: ~3 seconds

    • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially in quantitative studies.[8]

    • Number of Scans (ns): 16

  • ¹³C{¹H} NMR Spectrum (Proton Decoupled):

    • Frequency: 100.6 MHz

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

    • Spectral Width: ~200 ppm (centered around 110 ppm)

    • Acquisition Time: ~1 second

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Spectrum (Optional but Recommended):

    • Frequency: 376.5 MHz

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: ~100 ppm. The wide chemical shift range of fluorine necessitates a broader width.[9]

    • Number of Scans (ns): 64. ¹⁹F is a highly sensitive nucleus, similar to ¹H.[8]

Predicted Spectral Data and Interpretation

While actual experimental data provides the ultimate ground truth, robust predictions based on established principles are invaluable for guiding interpretation. The following tables summarize the expected data for this compound.

Predicted ¹H NMR Data Summary
ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-68.0 - 8.3ddd³J(H6-F1) ≈ 8-10 Hz; ⁴J(H6-H4) ≈ 2-3 Hz; ⁴J(H6-F2) ≈ 1-2 Hz
H-47.7 - 7.9ddd⁴J(H4-F2) ≈ 3-5 Hz; ⁴J(H4-H6) ≈ 2-3 Hz; ⁵J(H4-F1) ≈ 1 Hz
  • Interpretive Note: The assignment can be confirmed by the magnitude of the couplings. The signal with the large ~8-10 Hz coupling will be H-6, as this corresponds to the three-bond ortho H-F interaction.

Predicted ¹³C NMR Data Summary
CarbonPredicted δ (ppm)Predicted Multiplicity & Key Couplings (J, Hz)
C-3 (ipso-NO₂)148 - 152dd, ²J(C3-F2) ≈ 20-25 Hz; ³J(C3-F1) ≈ 5-8 Hz
C-1 (ipso-F)155 - 160d, ¹J(C1-F1) ≈ 250-260 Hz ; further split by F2 and H6
C-2 (ipso-F)152 - 157d, ¹J(C2-F2) ≈ 250-260 Hz ; further split by F1 and H4
C-5 (ipso-Cl)130 - 135d, ³J(C5-F1) ≈ 4-6 Hz
C-6125 - 130dd, ²J(C6-F1) ≈ 25-30 Hz; ³J(C6-F2) ≈ 3-5 Hz
C-4118 - 122dd, ²J(C4-F2) ≈ 22-28 Hz; ³J(C4-F1) ≈ 5-7 Hz
  • Interpretive Note: The first step in assigning the ¹³C spectrum is to identify the two signals with the massive ¹J(C-F) splittings (>200 Hz); these are C-1 and C-2. Further 2D NMR experiments (HSQC, HMBC) would be required for unambiguous assignment of all carbons.

Conclusion: A Multi-faceted Approach to Structural Verification

The NMR analysis of this compound is a prime example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to elucidate a complex molecular structure. The key takeaways for the practicing scientist are:

  • Predictive Power: A preliminary analysis of the structure to predict chemical shifts and coupling patterns is essential for navigating the resulting spectra.

  • Dominance of Fluorine Coupling: In both ¹H and ¹³C spectra, the various ⁿJ(H-F) and ⁿJ(C-F) couplings are the most prominent and informative features. Understanding their typical magnitudes is critical for assignment.[3][10]

  • Methodological Rigor: Adherence to a validated experimental protocol, including appropriate solvent selection and acquisition parameters, ensures data quality and reproducibility.

By integrating these theoretical and practical considerations, researchers can confidently use multi-nuclear NMR spectroscopy to characterize this compound and related complex molecules, ensuring structural integrity in synthetic chemistry and drug discovery pipelines.

References

An In-Depth Technical Guide to the Mass Spectrometry of 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Chloro-1,2-difluoro-3-nitrobenzene (C₆H₂ClF₂NO₂), a key intermediate in pharmaceutical and agrochemical research. Targeted at researchers, scientists, and drug development professionals, this document elucidates the principles of its ionization, fragmentation patterns, and the practical application of mass spectrometry for its characterization.

Introduction: The Analytical Imperative

This compound is a highly functionalized aromatic compound. Its utility in synthesis stems from the distinct reactivity conferred by its substituents: a nitro group, a chlorine atom, and two fluorine atoms. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide will focus on the most probable and informative mass spectrometric approach: Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

Ionization Methodology: The Case for Electron Ionization (EI)

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is the ionization method of choice.[1][2] EI is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[2][3] This is advantageous as the excess energy induces extensive and reproducible fragmentation, generating a characteristic "fingerprint" mass spectrum that is invaluable for unambiguous compound identification and structural elucidation.[1]

The process begins with the introduction of the gaseous analyte into the ion source, where it is bombarded by a beam of high-energy electrons (typically 70 eV).[2][3] This interaction ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[3][4]

Deciphering the Mass Spectrum: Predicted Fragmentation Pathways

The molecular weight of this compound is 193.5 g/mol . The molecular ion peak (M⁺•) would therefore be expected at a mass-to-charge ratio (m/z) of 193, with a smaller M+2 peak at m/z 195 due to the natural isotopic abundance of ³⁷Cl. The subsequent fragmentation of this molecular ion is dictated by the relative bond strengths and the stability of the resulting fragments.

The primary fragmentation pathways for halogenated nitroaromatic compounds typically involve the loss of the nitro group and halogen atoms. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the fragmentation cascade.

A proposed fragmentation pathway is visualized below:

fragmentation_pathway M C₆H₂ClF₂NO₂⁺• m/z = 193/195 (M⁺•) F1 C₆H₂ClF₂⁺• m/z = 147/149 M->F1 - NO₂ F2 C₆H₂F₂NO₂⁺• m/z = 158 M->F2 - Cl F3 C₅H₂F₂NO₂⁺ m/z = 146 F1->F3 - Cl F4 C₆H₂F₂⁺• m/z = 112 F2->F4 - NO₂

Caption: Predicted Electron Ionization fragmentation pathway of this compound.

Key Predicted Fragments:

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Significance
193/195[C₆H₂ClF₂NO₂]⁺•-Molecular ion (M⁺•). The isotopic pattern confirms the presence of one chlorine atom.
147/149[C₆H₂ClF₂]⁺•NO₂Loss of the nitro group is a very common fragmentation pathway for nitroaromatic compounds.
158[C₆H₂F₂NO₂]⁺•ClLoss of the chlorine atom.
112[C₆H₂F₂]⁺•Cl, NO₂Subsequent loss of the nitro group from the [M-Cl]⁺ ion.
128[C₅HClF]⁺F, COA more complex rearrangement and fragmentation could lead to this ion.

Experimental Protocol: GC-EI-MS Analysis

The following protocol outlines a standardized approach for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an EI source.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the solid this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution in the low µg/mL range.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for higher sensitivity) or split (for higher concentrations).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 40-300

Data Acquisition and Analysis Workflow:

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve in Solvent B Serial Dilution A->B C Injection into GC D Chromatographic Separation C->D E Elution into MS D->E F Ionization (EI) E->F G Mass Analysis F->G H Detection G->H I Total Ion Chromatogram (TIC) J Extract Mass Spectrum I->J K Identify Molecular Ion J->K L Analyze Fragmentation Pattern K->L M Library Search (Optional) L->M N Structural Confirmation L->N cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: A typical workflow for the GC-EI-MS analysis of this compound.

Trustworthiness and Self-Validation

The described protocol incorporates a self-validating system. The retention time from the gas chromatograph provides a first layer of identification. The mass spectrum then offers a highly specific fingerprint. The presence of the correct molecular ion with the characteristic chlorine isotope pattern, coupled with the predicted major fragment ions, provides a robust and trustworthy confirmation of the compound's identity. For quantitative analysis, the use of an internal standard is recommended to ensure accuracy and reproducibility.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-EI-MS, is a powerful and reliable method for its characterization. A thorough understanding of the ionization principles and the predictable fragmentation pathways allows for confident identification and structural elucidation. The methodologies outlined in this guide provide a solid foundation for researchers and professionals working with this and structurally related compounds, ensuring data integrity and advancing scientific discovery.

References

IR spectrum of 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum of 5-Chloro-1,2-difluoro-3-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into the molecular structure and functional groups of compounds. By measuring the interaction of infrared radiation with a sample, we can identify the characteristic vibrational modes of chemical bonds. This guide offers a comprehensive examination of the infrared spectrum of this compound, a polysubstituted aromatic compound. For researchers in materials science and drug development, understanding the spectral features of such molecules is paramount for structural confirmation, purity assessment, and reaction monitoring. This document provides a detailed theoretical framework for spectral interpretation, a robust experimental protocol for data acquisition, and an analysis of the expected vibrational frequencies, grounded in established spectroscopic principles.

Molecular Structure and Theoretical Vibrational Modes

The structure of this compound is characterized by a benzene ring with five substituents: two adjacent fluorine atoms, a nitro group, a chlorine atom, and two hydrogen atoms. The specific arrangement of these functional groups gives rise to a unique and complex infrared spectrum. A preliminary analysis involves dissecting the molecule into its constituent parts and predicting the absorption regions based on established group frequencies.

  • Aromatic System (C-H and C=C bonds): The benzene ring forms the backbone of the molecule. We expect to see characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹[1][2]. The C=C stretching vibrations within the ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region[2][3]. Furthermore, the C-H out-of-plane bending modes, which are highly sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ range[2].

  • Nitro Group (NO₂): The nitro group is a strong chromophore in IR spectroscopy and provides two powerful, distinct absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) results in a strong band typically between 1500-1570 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) produces another strong band in the 1300-1370 cm⁻¹ range[4][5].

  • Carbon-Halogen Bonds (C-F and C-Cl): The carbon-fluorine and carbon-chlorine bonds also have characteristic stretching frequencies. C-F stretches are known to be strong and typically absorb in the 1400-1000 cm⁻¹ region. The C-Cl stretch appears at lower wavenumbers, generally in the 800-600 cm⁻¹ range. These absorptions will contribute to the complexity of the fingerprint region.

Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition

The acquisition of a clean, high-resolution IR spectrum is foundational to accurate analysis. The following protocol describes a self-validating system for obtaining the spectrum of this compound, a solid compound, using the KBr pellet technique.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two™ or a Thermo Scientific™ Nicolet™ iS5, capable of a spectral range of 4000–400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

Materials:

  • This compound (analytical grade)

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Pellet-pressing die and hydraulic press

  • Spatula and weighing paper

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Rationale: KBr is transparent to infrared radiation in the standard mid-IR region (4000-400 cm⁻¹) and, when pressed, forms a solid matrix that holds the sample in the beam path. This method is chosen for its ability to produce sharp, high-resolution spectra for solid samples.

    • Procedure: i. Thoroughly dry the KBr at ~110°C for 2-3 hours to remove any adsorbed water, which shows a broad absorption around 3400 cm⁻¹ and a sharp bend near 1630 cm⁻¹. ii. Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr. iii. Grind the KBr in the agate mortar to a fine, consistent powder. iv. Add the sample to the KBr powder and continue grinding for 3-5 minutes until the mixture is homogeneous. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering effects (Christiansen effect). v. Transfer the powder mixture to the pellet-pressing die. vi. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. vii. Carefully release the pressure and extract the die. The resulting KBr pellet should be translucent or transparent.

  • Data Acquisition:

    • Rationale: A background spectrum must be collected to account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts. This background is then ratioed against the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Procedure: i. Place an empty KBr pellet (or an empty sample holder) in the spectrometer's sample compartment. ii. Collect a background spectrum. Standard parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to ensure a high signal-to-noise ratio. iii. Remove the empty pellet and place the sample pellet in the holder. iv. Collect the sample spectrum using the same acquisition parameters as the background scan. The spectrometer software will automatically ratio the sample scan against the stored background.

  • Data Processing:

    • The resulting spectrum should be inspected for any anomalies. A baseline correction may be applied if the baseline is not flat, which can occur due to particle scattering effects.

The following diagram illustrates the logical flow of this experimental protocol.

experimental_workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Analysis prep1 Dry KBr prep2 Weigh Sample (1-2 mg) and KBr (150-200 mg) prep1->prep2 prep3 Grind Sample and KBr in Agate Mortar prep2->prep3 prep4 Press Mixture into a Translucent Pellet prep3->prep4 acq1 Collect Background Spectrum (Empty KBr Pellet) prep4->acq1 Transfer to Spectrometer acq2 Collect Sample Spectrum (32 Scans, 4 cm-1 Resolution) acq1->acq2 an1 Perform Baseline Correction (if necessary) acq2->an1 an2 Identify Characteristic Absorption Bands an1->an2 an3 Correlate Bands with Molecular Structure an2->an3

Caption: Experimental workflow for FTIR analysis.

Data Presentation and Spectral Interpretation

The analysis of the spectrum involves correlating the observed absorption bands with the known vibrational modes of the functional groups present in this compound. The table below summarizes the expected frequencies.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H Stretch (ν(C-H))Medium to Weak
1600 - 1570Aromatic C=C Ring StretchMedium
1570 - 1500Asymmetric NO₂ Stretch (ν_as(NO₂))Strong
1500 - 1400Aromatic C=C Ring StretchMedium
1370 - 1300Symmetric NO₂ Stretch (ν_s(NO₂))Strong
1400 - 1000C-F Stretch (ν(C-F))Strong
900 - 675Aromatic C-H Out-of-Plane Bend (γ(C-H))Strong
800 - 600C-Cl Stretch (ν(C-Cl))Strong

Detailed Analysis:

  • High-Frequency Region (4000-2500 cm⁻¹): This region is primarily characterized by stretching vibrations of bonds to hydrogen. For this compound, weak to medium intensity bands are expected between 3100 and 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the aromatic ring[2][6]. The absence of significant absorptions above 3100 cm⁻¹ confirms the lack of O-H or N-H functional groups.

  • Double-Bond Region (2000-1500 cm⁻¹): This region is diagnostically crucial. The most intense band is predicted to be the asymmetric stretch of the nitro group (ν_as(NO₂)), appearing between 1570-1500 cm⁻¹[4][7]. In close proximity, absorptions due to the C=C stretching of the aromatic ring will be present, typically around 1600 cm⁻¹ and 1475 cm⁻¹[3].

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a high density of bands and is unique to the molecule.

    • The second strong nitro group absorption, the symmetric stretch (ν_s(NO₂)), is expected between 1370-1300 cm⁻¹[4][5].

    • The strong C-F stretching vibrations will likely dominate the 1400-1000 cm⁻¹ area. Due to the presence of two adjacent fluorine atoms, multiple strong bands may appear in this range.

    • The C-H out-of-plane bending bands between 900-675 cm⁻¹ provide information about the substitution pattern of the aromatic ring[3].

    • Finally, a strong band corresponding to the C-Cl stretch should be identifiable in the 800-600 cm⁻¹ range.

The confluence of the strong C-F, C-Cl, and NO₂ absorptions in the fingerprint region makes a definitive assignment of every single band challenging without computational support. However, the presence of strong bands in these characteristic regions provides unequivocal evidence for the molecular structure of this compound.

Conclusion

The infrared spectrum of this compound is rich with information, reflecting its complex, multi-functionalized aromatic structure. By combining a theoretical understanding of group frequencies with a meticulous experimental protocol, a detailed and reliable interpretation of the spectrum can be achieved. The key diagnostic markers—the aromatic C-H stretches above 3000 cm⁻¹, the two prominent nitro group stretches between 1570-1500 cm⁻¹ and 1370-1300 cm⁻¹, and the strong carbon-halogen absorptions in the fingerprint region—serve as a collective spectral signature for this compound. This guide provides the necessary framework for researchers to confidently acquire and interpret the IR spectrum of this molecule, ensuring data integrity and advancing their scientific objectives.

References

Safety and handling of 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 5-Chloro-1,2-difluoro-3-nitrobenzene

This document provides a comprehensive technical overview for the safe handling, storage, and use of this compound (CAS No. 169468-81-9), a key intermediate in synthetic chemistry.[1][2][3][4] This guide is intended for researchers, chemists, and drug development professionals who may work with this compound. The protocols and recommendations herein are grounded in established safety principles and data from authoritative sources, designed to empower laboratory personnel with the knowledge to mitigate risks effectively.

Compound Profile and Scientific Context

This compound is a halogenated nitroaromatic compound. Such molecules are cornerstones in modern medicinal chemistry and materials science. The specific arrangement of electron-withdrawing groups (nitro, fluoro) and the chloro substituent on the benzene ring makes it a versatile synthetic building block. Its reactivity is crucial for introducing complex functionalities into target molecules, often enhancing biological activity or material properties.[5] However, the same chemical properties that make it synthetically valuable also necessitate stringent safety and handling protocols.

The toxicological profile of many nitroaromatic compounds includes risks of skin and eye irritation, respiratory effects, and potential for harm if ingested or absorbed through the skin.[6][7][8] Therefore, a proactive and informed approach to safety is not merely procedural but is a critical component of sound scientific practice.

Table 1: Physicochemical and Hazard Summary for this compound

PropertyValueSource
CAS Number 169468-81-9[1][2][4]
Molecular Formula C₆H₂ClF₂NO₂[4]
Molecular Weight 193.54 g/mol (approx.)Inferred from formula
Physical Form Solid[4]
Purity ≥ 95%[4]
GHS Signal Word Warning[4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Storage Temperature Ambient[4]

Hazard Identification and Risk Assessment: A Mechanistic Approach

Understanding the "why" behind a hazard is key to respecting it. The reactivity and toxicity of this compound are dictated by its chemical structure.

  • Dermal and Ocular Irritation (H315, H319): The electrophilic nature of the aromatic ring, enhanced by the nitro and halogen substituents, can lead to reactions with nucleophilic functional groups in skin proteins and tissues, causing irritation.[6][7][9]

  • Respiratory Irritation (H335): As a fine solid or powder, airborne particles can be easily inhaled.[6][7] These particles can irritate the mucous membranes of the respiratory tract. It is crucial to handle this compound in a manner that avoids dust generation.[10]

  • Harmful if Swallowed (H302): The systemic toxicity of nitroaromatic compounds is well-documented.[6][11] After ingestion, these compounds can be metabolized, potentially leading to adverse effects.

The following diagram illustrates the mandatory workflow for safely handling this and other hazardous chemical compounds, emphasizing a risk-assessment-first approach.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Execution cluster_post Phase 3: Post-Procedure A Review SDS & Conduct Risk Assessment B Select & Don Appropriate PPE A->B C Prepare & Verify Engineering Controls (e.g., Fume Hood) B->C D Weigh & Handle Compound in Hood C->D E Perform Chemical Reaction D->E F Monitor Reaction & Environment E->F G Quench & Work-Up F->G H Decontaminate Glassware & Surfaces G->H I Segregate & Label Chemical Waste H->I J Dispose of Waste per Regulations I->J

Caption: Standard laboratory workflow for handling hazardous chemicals.

Safe Handling and Engineering Controls

The primary principle of chemical safety is to minimize exposure. This is achieved through a hierarchy of controls.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[7][12] This is non-negotiable and serves to contain any dusts or vapors, preventing inhalation.[6][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's performance should be regularly checked.[9]

  • Accessible Safety Equipment: An eyewash station and safety shower must be located in the immediate vicinity of the workstation.[6][13] Verify their functionality before starting work.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required for all personnel handling the compound. The choice of PPE is dictated by the hazards identified in the risk assessment.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[10] A face shield should be worn in addition to goggles when there is a risk of splashing.[14]

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are appropriate for incidental contact. Always inspect gloves for tears or holes before use.[9][15] After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[9]

  • Skin and Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities or procedures with a higher risk of spillage, consider a chemically resistant apron.[8] Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: Under normal conditions of use within a functioning fume hood, respiratory protection is not required.[16] However, if engineering controls fail or for emergency response, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[10][17]

Step-by-Step Experimental Protocols

Adherence to validated protocols is crucial for both safety and experimental reproducibility.

Protocol 1: Safe Weighing and Transfer of Solid Compound
  • Preparation: Ensure the fume hood is on and the sash is at the appropriate height. Decontaminate the balance and surrounding area within the hood.

  • Tare Container: Place a suitable, clean weighing vessel (e.g., a vial or weighing paper) on the analytical balance and tare it.

  • Transfer: Using a clean spatula, carefully transfer a small amount of this compound from the stock bottle to the weighing vessel. Perform this action slowly to minimize the generation of airborne dust.

  • Seal and Clean: Securely close the stock bottle immediately after use. Gently wipe the spatula and any contaminated surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol) before removing them from the hood.

  • Record: Record the final weight and proceed with the experiment.

Protocol 2: Emergency Spill Response
  • Assessment: Immediately assess the size and location of the spill.

  • Small Spill (Inside Fume Hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[6]

    • Carefully sweep or scoop the absorbed material into a designated chemical waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.[9]

    • Alert your supervisor and the institutional safety officer immediately.

    • Prevent others from entering the contaminated area.

    • Allow only trained emergency response personnel to conduct the cleanup.

G Start Spill Detected Size Assess Spill Size & Location Start->Size InsideHood Inside Fume Hood? Size->InsideHood SmallSpill Small Spill? InsideHood->SmallSpill Yes Evacuate EVACUATE AREA Alert Supervisor & Safety Officer InsideHood->Evacuate No SmallSpill->Evacuate No (Large Spill) Contain Alert Colleagues Use Spill Kit to Absorb SmallSpill->Contain Yes Cleanup Collect Waste into Sealed Container Contain->Cleanup Decon Decontaminate Surface Cleanup->Decon End Procedure Complete Decon->End

Caption: Decision-making flowchart for chemical spill response.

First Aid and Emergency Procedures

Immediate and correct first aid can significantly reduce the severity of an injury. All laboratory personnel should be familiar with these procedures.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing.[6] Wash skin with plenty of soap and water for at least 15 minutes.[10] If irritation persists, seek medical attention.[8]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth).[12] Call a physician immediately.

  • Ingestion: Do NOT induce vomiting.[6][12] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[18]

Storage and Disposal

Proper long-term management of the chemical is a key aspect of laboratory safety and environmental responsibility.

Storage

Store the compound in its original, tightly sealed container.[6][10] Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[10] The designated storage area should be locked or otherwise accessible only to authorized personnel.[6]

Disposal

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[6]

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[9]

  • Contaminated Materials: Any materials used for cleanup (absorbents, cloths) and contaminated PPE must be placed in a sealed, labeled container for hazardous waste disposal. Do not mix with other waste streams.

References

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Subject: Material Safety Data Sheet (MSDS) Technical Guide for 5-Chloro-1,2-difluoro-3-nitrobenzene

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 169468-81-9) is a halogenated nitroaromatic compound increasingly utilized as a key intermediate in complex organic synthesis.[1][2] Its unique substitution pattern makes it a valuable building block in the development of novel pharmaceutical and agrochemical agents.[3] However, the same structural features that impart its synthetic utility—the presence of a nitro group and multiple halogen substituents on an aromatic ring—also necessitate a comprehensive understanding of its potential hazards.[4][5]

This document serves as a technical guide, moving beyond a standard MSDS to provide researchers and drug development professionals with the causal insights and detailed protocols required for its safe handling, storage, and emergency management. The information herein is synthesized from established safety principles for nitroaromatic compounds and data from structurally similar chemicals to provide a robust risk mitigation framework.[6][7]

Section 1: Hazard Identification and Risk Profile

The primary risk associated with this compound stems from its presumed acute toxicity, irritant properties, and the general hazards of the nitroaromatic class.[5][8][9] While specific toxicological data for this exact CAS number is limited, a reliable hazard profile can be constructed by analyzing close structural analogs like 1-Chloro-2-fluoro-3-nitrobenzene.[10][11][12] The electron-withdrawing nature of the nitro and fluoro groups activates the benzene ring, influencing its biological reactivity and potential toxicity.[4][13]

Globally Harmonized System (GHS) Classification

The following classification is based on data from structurally related compounds and represents a cautious but scientifically grounded assessment.[11][14]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Data extrapolated from 1-Chloro-2-fluoro-3-nitrobenzene and similar halogenated nitrobenzenes.[11][12][14]

Signal Word: Warning

GHS Hazard Visualization

The GHS pictograms provide an immediate visual reference to the primary hazards associated with this compound.

GHS_Hazards cluster_chemical This compound cluster_pictograms GHS Pictograms cluster_statements Primary Hazard Statements Chemical CAS: 169468-81-9 Mol. Formula: C₆H₂ClF₂NO₂ GHS07 H302 Harmful if swallowed GHS07->H302 H312 Harmful in contact with skin GHS07->H312 H332 Harmful if inhaled GHS07->H332 H315 Causes skin irritation GHS07->H315 H319 Causes serious eye irritation GHS07->H319 H335 May cause respiratory irritation GHS07->H335

Caption: GHS Hazard Profile for the compound.

Section 2: Physicochemical Properties and Stability

Understanding the physical state and chemical stability is fundamental to designing safe experiments. Data for the target compound is sparse; therefore, properties of close isomers are provided for estimation.

PropertyValue / DescriptionSource (Isomer)
Molecular Formula C₆H₂ClF₂NO₂N/A
Molecular Weight 193.54 g/mol [15][16]
Appearance Expected to be a yellow to brown liquid or low-melting solid[3][10][17]
Melting Point 36-40 °C1-Chloro-2-fluoro-3-nitrobenzene[10]
Boiling Point 106 °C @ 5 mmHg1-Chloro-2-fluoro-3-nitrobenzene[10]
Solubility Expected to have low water solubilityGeneral for nitroaromatics[6]
Stability Stable under recommended storage conditions.[18]
Reactivity Reacts violently with strong oxidants, strong bases, and some reducing agents.[7][19]General for nitroaromatics
Conditions to Avoid High temperatures, direct sunlight, sources of ignition, and contact with incompatible materials.[6][10]N/A
Hazardous Decomposition Combustion produces toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[18]

Section 3: Protocols for Safe Handling and Exposure Control

A multi-layered approach involving engineering controls, rigorous work practices, and appropriate personal protective equipment (PPE) is mandatory.

Engineering Controls: The Primary Barrier

The causality for mandating specific engineering controls is based on the compound's inhalation toxicity and irritant nature.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10]

  • Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.[20]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[10][11]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on the specific hazards.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[21] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of after handling the material. Proper glove removal technique is critical to avoid skin contact.[10]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened. For larger quantities or tasks with a higher spill risk, a chemically impervious apron is recommended.[10]

  • Respiratory Protection: Not typically required when work is conducted within a functional fume hood. If engineering controls are insufficient, a full-face respirator with organic vapor cartridges should be used.[21]

Section 4: Emergency and First-Aid Protocols

Immediate and correct response to an exposure is critical to minimizing harm. The following protocols are based on established procedures for chemical emergencies.[22][23][24]

Emergency Response Flowchart

Emergency_Response cluster_actions Immediate First Aid Actions start Exposure Event Occurs identify_route Identify Route of Exposure (Skin, Eyes, Inhalation, Ingestion) start->identify_route skin SKIN: Remove contaminated clothing. Flush with water for 15+ min. identify_route->skin eyes EYES: Flush with eyewash for 15+ min. Hold eyelids open. identify_route->eyes inhalation INHALATION: Move to fresh air. Provide artificial respiration if needed. identify_route->inhalation ingestion INGESTION: Rinse mouth. Do NOT induce vomiting. identify_route->ingestion medical Seek Immediate Medical Attention Bring SDS/Chemical Information skin->medical eyes->medical inhalation->medical ingestion->medical

Caption: Flowchart for emergency response to chemical exposure.

Step-by-Step First-Aid Procedures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[10][14]

  • Skin Contact: Promptly remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[22] If skin irritation occurs or persists, seek medical attention.[21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[21][24] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[21][22][23]

Section 5: Spill Management and Disposal

Accidental releases must be managed promptly and safely to prevent exposure and environmental contamination.

Spill Cleanup Protocol
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (fume hood extraction).

  • Wear PPE: Don full PPE as described in Section 3.2.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as sand, diatomite, or universal binders.[10][20] Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[10]

Waste Disposal

This material and its container must be disposed of as hazardous waste.[21] All waste must be placed in sealed, properly labeled containers. Disposal must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.[20]

Section 6: Chemical Structure and Identification

A clear understanding of the molecule's structure is essential for any researcher.

Caption: 2D Structure of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the strategic design of synthetic routes relies on versatile and highly functionalized starting materials. 5-Chloro-1,2-difluoro-3-nitrobenzene (CAS: 169468-81-9) has emerged as a cornerstone building block for medicinal chemists.[1] Its benzene ring is decorated with three distinct electron-withdrawing groups, creating a unique electronic environment that allows for selective and sequential chemical modifications. The presence of a nitro group and three halogen atoms (two fluorine, one chlorine) at specific positions makes this molecule a powerful precursor for a diverse range of complex pharmaceutical intermediates.[2][3]

This guide provides an in-depth exploration of the key synthetic transformations involving this compound. We will delve into the mechanistic principles that govern its reactivity, present detailed, field-proven protocols for its conversion into valuable intermediates, and illustrate the strategic workflows that leverage its unique chemical architecture. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important chemical scaffold.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is a direct consequence of its structural and electronic properties.

PropertyValue
CAS Number 169468-81-9[1][4]
Molecular Formula C₆H₂ClF₂NO₂[4]
Molecular Weight 193.54 g/mol
Appearance Solid[4]
InChI Key GCVQFKJDKCXAPJ-UHFFFAOYSA-N[4]

The molecule's reactivity is dominated by the powerful electron-withdrawing nature of the nitro group, augmented by the inductive effects of the fluorine and chlorine atoms.[5] This synergy drastically reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. This activation is particularly pronounced at the carbon atoms bearing the fluorine atoms, which are positioned ortho and para to the nitro group, a key feature for enabling Nucleophilic Aromatic Substitution (SNAr) reactions.[2][6]

Key Synthetic Transformations

Two primary transformations unlock the synthetic potential of this compound: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group. These reactions can be performed individually or sequentially to generate a wide array of intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it an excellent substrate for SNAr reactions, a cornerstone of pharmaceutical synthesis.[7]

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity is then restored by the departure of a leaving group. In this molecule, the fluorine atoms are excellent leaving groups for SNAr, and their positions ortho and para to the strongly deactivating nitro group provide substantial resonance stabilization for the Meisenheimer intermediate, thus facilitating the reaction.[6] This regioselectivity allows for the precise introduction of nucleophiles like amines, alcohols, or thiols.

SNAr_Pathway cluster_main Key Synthetic Pathways Start 5-Chloro-1,2-difluoro- 3-nitrobenzene Intermediate1 Substituted Aniline Derivative Start->Intermediate1 R-NH₂ (Amine) (Protocol 1) Intermediate2 Aryl Ether Derivative Start->Intermediate2 R-OH (Alcohol)

Caption: Key SNAr pathways for this compound.

Protocol 1: Synthesis of N-Aryl Intermediate via SNAr with an Amine

This protocol details a representative procedure for the reaction of this compound with a primary amine, a common step in the synthesis of precursors for bioactive molecules like benzimidazoles.[8]

Objective: To replace one of the fluorine atoms with an amino group via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous potassium carbonate (2.0 eq) and DMF to the flask. The solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting material).

  • Nucleophile Addition: Begin stirring the mixture and add the amine (e.g., benzylamine, 1.1 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80-90 °C. The choice of temperature is crucial; higher temperatures can lead to undesired side reactions, while lower temperatures may result in slow conversion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-substituted intermediate.

ParameterConditionRationale
Solvent DMFA polar aprotic solvent that solubilizes the reactants and facilitates the SNAr mechanism.
Base K₂CO₃A mild base to neutralize the HF formed during the substitution, driving the reaction to completion.
Temperature 80-90 °CProvides sufficient thermal energy to overcome the activation barrier without causing degradation.
Stoichiometry Amine (1.1 eq)A slight excess of the nucleophile ensures complete consumption of the limiting reagent.
Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most fundamental and powerful transformations in medicinal chemistry, opening up a vast array of subsequent chemical reactions such as amidation, diazotization, and reductive amination.[3][9]

Mechanistic Insight: The reduction of an aromatic nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates to form the final amine.[10] Catalytic hydrogenation is a widely used, clean, and efficient method for this transformation.[9] A catalyst, typically palladium on carbon (Pd/C), facilitates the transfer of hydrogen from H₂ gas to the nitro group.[2][11]

Nitro_Reduction cluster_main Nitro Group Reduction Start 5-Chloro-1,2-difluoro- 3-nitrobenzene Product 3-Amino-5-chloro- 1,2-difluorobenzene Start->Product H₂, Pd/C (Protocol 2)

Caption: Catalytic hydrogenation for the synthesis of the corresponding aniline.

Protocol 2: Catalytic Hydrogenation to Synthesize 3-Amino-5-chloro-1,2-difluorobenzene

This protocol describes the reduction of the nitro group using palladium on carbon as a catalyst under a hydrogen atmosphere.

Objective: To selectively reduce the nitro group to a primary amine.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite™ or a similar filter aid

Procedure:

  • Reaction Setup: Add this compound (1.0 eq) and a suitable solvent like methanol to a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol % by weight relative to the substrate) to the flask. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry.

  • Hydrogenation:

    • Seal the flask and purge the system with nitrogen or argon to remove air.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates reaction completion (typically 2-6 hours).

  • Work-up:

    • Carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it may ignite. Keep it wet with the solvent.

    • Rinse the filter pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-chloro-1,2-difluorobenzene, which can be used directly or purified further if necessary.

ParameterConditionRationale
Catalyst 10% Pd/CA highly efficient and standard catalyst for the hydrogenation of nitro groups.[2]
Solvent Methanol/EthanolCommon protic solvents that readily dissolve the substrate and do not interfere with the reaction.
Atmosphere H₂ (1 atm)Sufficient for most lab-scale reductions; higher pressures can be used to accelerate the reaction.
Filtration Celite™Prevents fine catalyst particles from passing through the filter paper, ensuring complete removal.

Strategic Sequential Synthesis

The true synthetic power of this compound is realized when the SNAr and nitro reduction reactions are employed sequentially. This strategy allows for the creation of complex, trifunctionalized aniline derivatives that are valuable precursors for advanced pharmaceutical intermediates, such as those used in quinolone antibacterials or kinase inhibitors.[12]

A typical workflow involves first performing the SNAr reaction to introduce a desired substituent, followed by the reduction of the nitro group. This order is often preferred because the amine product of the reduction can sometimes act as a competing nucleophile or interfere with the SNAr reaction conditions.

Sequential_Workflow Start 5-Chloro-1,2-difluoro- 3-nitrobenzene Step1 Step 1: SₙAr Reaction (Protocol 1) Start->Step1 Intermediate N-Substituted Nitroaromatic Step1->Intermediate Step2 Step 2: Nitro Reduction (Protocol 2) Intermediate->Step2 FinalProduct Trifunctionalized Aniline Intermediate Step2->FinalProduct

Caption: Workflow for sequential synthesis of advanced intermediates.

Conclusion

This compound is a high-value starting material whose reactivity is precisely controlled by its unique substitution pattern. The ability to selectively perform nucleophilic aromatic substitution and nitro group reduction, either individually or in sequence, provides a robust and flexible platform for the synthesis of diverse and complex pharmaceutical intermediates. The protocols and strategic insights provided in this guide are designed to empower researchers to effectively integrate this versatile building block into their drug discovery and development programs, accelerating the path toward novel therapeutic agents.

References

The Strategic Utility of 5-Chloro-1,2-difluoro-3-nitrobenzene in the Synthesis of Medicinally Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the efficient construction of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic motifs are pervasive in a vast array of pharmaceuticals, imparting crucial physicochemical and pharmacological properties.[1][2] 5-Chloro-1,2-difluoro-3-nitrobenzene has emerged as a highly valuable and versatile starting material for the synthesis of diverse heterocyclic systems. Its unique electronic and structural features, characterized by an electron-deficient aromatic ring activated by a potent nitro group and two fluorine atoms, render it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][4][5][6] This inherent reactivity provides a strategic entry point for the regioselective introduction of various nucleophiles, paving the way for the construction of complex molecular architectures, including privileged scaffolds such as benzimidazoles and quinoxalines.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of these key heterocyclic compounds. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this powerful synthetic tool in their drug discovery endeavors.

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is primarily anchored in the principles of nucleophilic aromatic substitution. The strong electron-withdrawing capacity of the nitro group, coupled with the inductive effects of the fluorine and chlorine atoms, significantly depletes the electron density of the benzene ring. This electronic activation facilitates the attack of nucleophiles, leading to the displacement of the halide leaving groups. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4][6] However, some SNAr reactions have been shown to proceed through a concerted mechanism.[7] The presence of multiple leaving groups (Cl and F) on the ring allows for sequential and regioselective substitutions, offering a modular approach to building molecular complexity.

Application I: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[8][9] The synthesis of substituted benzimidazoles from this compound involves a multi-step sequence culminating in the cyclization of an appropriately substituted ortho-phenylenediamine precursor.

Synthetic Strategy & Mechanistic Rationale

The overall strategy involves the sequential displacement of the halide and nitro functionalities to introduce the necessary diamino-functionality for cyclization. The fluorine atom ortho to the nitro group is the most activated site for the initial nucleophilic attack due to strong resonance stabilization of the Meisenheimer intermediate.

The key steps are:

  • Selective Nucleophilic Substitution: An initial SNAr reaction with an amine (R-NH₂) preferentially displaces the fluorine atom at the C-2 position.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine, typically using a reducing agent like iron powder in an acidic medium or catalytic hydrogenation, to generate an ortho-diaminobenzene derivative.[10]

  • Cyclization to the Benzimidazole Core: The resulting diamine is then cyclized with an aldehyde or a carboxylic acid (or its derivative) to form the benzimidazole ring.

Experimental Protocol: Synthesis of a 6-Chloro-5-fluoro-1-alkyl-2-aryl-1H-benzoimidazole

This protocol details the synthesis of a representative substituted benzimidazole.

Step 1: Synthesis of N-alkyl-4-chloro-5-fluoro-2-nitroaniline

ReagentMolar Eq.MWAmount
This compound1.0193.551.94 g
Alkylamine (e.g., n-propylamine)1.259.110.85 mL
Triethylamine1.5101.192.1 mL
Acetonitrile--20 mL

Procedure:

  • To a solution of this compound in acetonitrile, add triethylamine and the alkylamine.

  • Heat the reaction mixture at reflux for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-Chloro-5-fluoro-N¹-alkylbenzene-1,2-diamine

ReagentMolar Eq.MWAmount
N-alkyl-4-chloro-5-fluoro-2-nitroaniline1.0(Varies)(From Step 1)
Iron powder5.055.84(Calculated)
Acetic Acid--30 mL

Procedure:

  • Suspend the N-alkyl-4-chloro-5-fluoro-2-nitroaniline in acetic acid.

  • Heat the mixture to 80°C and add iron powder portion-wise over 30 minutes.

  • Stir the reaction vigorously at 80°C for 2 hours.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the diamine, which is often used in the next step without further purification.

Step 3: Synthesis of 6-Chloro-5-fluoro-1-alkyl-2-aryl-1H-benzoimidazole

ReagentMolar Eq.MWAmount
4-Chloro-5-fluoro-N¹-alkylbenzene-1,2-diamine1.0(Varies)(From Step 2)
Aromatic Aldehyde (e.g., Benzaldehyde)1.1106.12(Calculated)
Sodium metabisulfite1.2190.11(Calculated)
Dimethylformamide (DMF)--15 mL

Procedure:

  • Dissolve the diamine and the aromatic aldehyde in DMF.

  • Add sodium metabisulfite to the solution and heat the mixture at 120°C for 3 hours.[9]

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure benzimidazole derivative.

Workflow Visualization

Benzimidazole_Synthesis A 5-Chloro-1,2-difluoro- 3-nitrobenzene B N-alkyl-4-chloro-5-fluoro- 2-nitroaniline A->B R-NH₂, Et₃N, MeCN C 4-Chloro-5-fluoro- N¹-alkylbenzene-1,2-diamine B->C Fe, AcOH D 6-Chloro-5-fluoro-1-alkyl- 2-aryl-1H-benzoimidazole C->D Ar-CHO, Na₂S₂O₅, DMF

Caption: Synthetic pathway to substituted benzimidazoles.

Application II: Synthesis of Substituted Quinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with significant therapeutic importance, known for their anticancer, antibacterial, and antiviral properties.[11][12] The synthesis of quinoxalines from this compound follows a similar strategic approach to that of benzimidazoles, involving the initial formation of a substituted ortho-phenylenediamine.

Synthetic Strategy & Mechanistic Rationale

The key to quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[11][13][14] Therefore, the primary objective is to transform this compound into a suitable diamine.

The synthetic route comprises:

  • Diamination: A double nucleophilic aromatic substitution with an amine (e.g., ammonia or a primary amine) to displace both fluorine atoms. This step is typically performed under more forcing conditions than the monosubstitution.

  • Nitro Group Reduction: Subsequent reduction of the nitro group to an amine yields the required ortho-phenylenediamine derivative.

  • Condensation and Cyclization: The final step involves the acid-catalyzed condensation of the diamine with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl) to form the quinoxaline ring.

Experimental Protocol: Synthesis of a 6-Chloro-5,7-dialkylamino-quinoxaline

This protocol outlines the synthesis of a representative substituted quinoxaline.

Step 1: Synthesis of 4-Chloro-N¹,N²-dialkyl-5-nitrobenzene-1,2-diamine

ReagentMolar Eq.MWAmount
This compound1.0193.551.94 g
Alkylamine (e.g., methylamine, 40% in H₂O)3.031.06(Calculated)
Ethanol--25 mL

Procedure:

  • In a sealed tube, dissolve this compound in ethanol.

  • Add the aqueous solution of the alkylamine.

  • Heat the reaction mixture at 100°C for 12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-Chloro-N¹,N²,5-trialkylbenzene-1,2,3-triamine

ReagentMolar Eq.MWAmount
4-Chloro-N¹,N²-dialkyl-5-nitrobenzene-1,2-diamine1.0(Varies)(From Step 1)
Palladium on Carbon (10%)0.1-(Catalytic)
Ethanol--30 mL
Hydrogen Gas--Balloon pressure

Procedure:

  • Dissolve the nitro-diamine in ethanol in a flask equipped with a hydrogen balloon.

  • Add the palladium on carbon catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6 hours.

  • Filter the reaction mixture through celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate to yield the triamine, which is typically used immediately in the next step.

Step 3: Synthesis of 6-Chloro-5,7-dialkylamino-quinoxaline

ReagentMolar Eq.MWAmount
4-Chloro-N¹,N²,5-trialkylbenzene-1,2,3-triamine1.0(Varies)(From Step 2)
Glyoxal (40% in H₂O)1.258.04(Calculated)
Ethanol--20 mL
Acetic Acid--2 drops

Procedure:

  • Dissolve the triamine in ethanol and add a catalytic amount of acetic acid.

  • Add the aqueous glyoxal solution dropwise to the mixture at room temperature.

  • Stir the reaction for 2 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired quinoxaline derivative.

Workflow Visualization

Quinoxaline_Synthesis A 5-Chloro-1,2-difluoro- 3-nitrobenzene B 4-Chloro-N¹,N²-dialkyl- 5-nitrobenzene-1,2-diamine A->B R-NH₂, EtOH, Δ C 4-Chloro-N¹,N²,5-trialkyl- benzene-1,2,3-triamine B->C H₂, Pd/C, EtOH D 6-Chloro-5,7-dialkylamino- quinoxaline C->D Glyoxal, EtOH, H⁺

Caption: Synthetic pathway to substituted quinoxalines.

Conclusion and Future Outlook

This compound stands out as a privileged starting material for the synthesis of medicinally important heterocyclic compounds. The strategic and sequential application of nucleophilic aromatic substitution and reduction reactions provides a robust and modular platform for accessing a wide array of substituted benzimidazoles and quinoxalines. The protocols detailed herein are designed to be reproducible and scalable, offering a solid foundation for further derivatization and exploration in drug discovery programs. The continued development of novel synthetic methodologies leveraging this versatile building block will undoubtedly contribute to the expansion of the chemical space available to medicinal chemists and accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Chloro-1,2-difluoro-3-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Substrates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the synthesis of complex biaryl and arylamine structures remains a cornerstone of molecular design. These motifs are prevalent in a vast array of pharmacologically active agents.[1] The palladium-catalyzed cross-coupling reaction, a Nobel Prize-winning technology, stands as a powerful and versatile tool for the formation of carbon-carbon and carbon-nitrogen bonds.[2] However, the efficiency and scope of these reactions are profoundly influenced by the electronic nature of the coupling partners.

This guide focuses on a particularly challenging yet synthetically valuable substrate: 5-Chloro-1,2-difluoro-3-nitrobenzene . This molecule is a trifecta of electron-withdrawing functionalities, which presents distinct challenges and opportunities in palladium-catalyzed transformations. The presence of a nitro group and two fluorine atoms significantly deactivates the aromatic ring, making the crucial oxidative addition step of the catalytic cycle more demanding.[3] Conversely, this electron deficiency can also be harnessed for selective reactivity.

These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices. Our aim is to equip you with the knowledge to not just replicate these methods, but to adapt and troubleshoot them for your specific synthetic challenges.

The Dichotomy of Reactivity: Mechanistic Considerations

The success of any palladium-catalyzed cross-coupling reaction hinges on a delicate balance of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] For a substrate like this compound, the high electrophilicity of the aromatic ring has profound implications for the catalytic cycle.

Oxidative Addition: This initial, often rate-limiting, step involves the insertion of the palladium(0) catalyst into the carbon-chlorine bond. The strong electron-withdrawing effect of the nitro and fluoro groups makes the aryl chloride a poorer electron donor, thus slowing down this step compared to electron-rich or neutral aryl chlorides.[3] To overcome this hurdle, the choice of a highly electron-rich and sterically demanding phosphine ligand is paramount. These ligands stabilize the palladium(0) center and promote the oxidative addition.

Transmetalation: In Suzuki-Miyaura coupling, this step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. The electron-deficient nature of our substrate on the palladium complex can facilitate this step.

Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the palladium(0) catalyst. The electronic properties of the ligands and the nature of the coupled fragments influence the rate of this step.

The interplay of these factors necessitates careful optimization of the reaction conditions, including the palladium precursor, ligand, base, solvent, and temperature.

Diagrammatic Overview of the Catalytic Cycles

To visually conceptualize the core transformations, the following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)-R'(L_n) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArX Ar-Cl (this compound) ArX->OxAdd BoronicAcid R'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX AmineCoord Amine Coordination & Deprotonation ArPdX->AmineCoord ArPdAmide Ar-Pd(II)-NR'R''(L_n) AmineCoord->ArPdAmide RedElim Reductive Elimination ArPdAmide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArX Ar-Cl (this compound) ArX->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Experimental Protocols

The following protocols are provided as a robust starting point for the cross-coupling of this compound and its derivatives. It is imperative that all reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to ensure optimal catalyst performance and reproducibility.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is designed for the formation of a C-C bond between the electron-deficient aryl chloride and a variety of arylboronic acids. The choice of a biarylphosphine ligand such as SPhos is critical for achieving high yields with this challenging substrate.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

Experimental Workflow:

Suzuki_Workflow start Start setup Reaction Setup: - Flame-dried Schlenk flask - Inert atmosphere (Ar/N2) start->setup reagents Reagent Addition: - this compound - Arylboronic acid - K3PO4 setup->reagents catalyst Catalyst/Ligand Addition: - Pd(OAc)2 - SPhos reagents->catalyst solvent Solvent Addition: - Anhydrous, degassed toluene catalyst->solvent reaction Reaction: - Heat to 100-110 °C - Stir for 12-24 h solvent->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O and brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Flash column chromatography workup->purification end End Product purification->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Summary Table for Suzuki-Miyaura Coupling:

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2,3-Difluoro-5-nitro-1,1'-biphenyl75-85
24-Methoxyphenylboronic acid4'-Methoxy-2,3-difluoro-5-nitro-1,1'-biphenyl70-80
33,5-Dimethylphenylboronic acid3',5'-Dimethyl-2,3-difluoro-5-nitro-1,1'-biphenyl72-82
Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details the formation of a C-N bond, a crucial transformation for the synthesis of a wide range of pharmaceutical intermediates.[5] The use of a strong, non-nucleophilic base like sodium tert-butoxide and a highly active catalyst system is key to success.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a pre-catalyst like XPhos Pd G3 (2 mol%)

  • XPhos (4 mol%, if using Pd(OAc)₂)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

Experimental Workflow:

Buchwald_Workflow start Start setup Reaction Setup: - Flame-dried Schlenk flask - Inert atmosphere (Ar/N2) start->setup reagents Reagent Addition: - this compound - Amine - NaOtBu setup->reagents catalyst Catalyst/Ligand Addition: - Pd(OAc)2 & XPhos or XPhos Pd G3 reagents->catalyst solvent Solvent Addition: - Anhydrous, degassed toluene catalyst->solvent reaction Reaction: - Heat to 90-100 °C - Stir for 8-16 h solvent->reaction workup Work-up: - Cool to RT - Quench with NH4Cl (aq.) - Extract with EtOAc reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Flash column chromatography workup->purification end End Product purification->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, to a flame-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst and Reagent Addition: Add the palladium precursor (and ligand if necessary), this compound (1.0 mmol, 1.0 equiv.), and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the flask, remove from the glovebox, and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Summary Table for Buchwald-Hartwig Amination:

EntryAmineProductTypical Yield (%)
1Morpholine4-(3,4-Difluoro-5-nitrophenyl)morpholine80-90
2AnilineN-(3,4-Difluoro-5-nitrophenyl)aniline75-85
3BenzylamineN-Benzyl-3,4-difluoro-5-nitroaniline78-88

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions. The quality of the palladium precursor and ligand is critical. Using pre-catalysts can sometimes improve results.

    • Inefficient Oxidative Addition: For the chloro substrate, higher temperatures and more electron-rich, bulky ligands (e.g., RuPhos, BrettPhos) may be required.

    • Base Incompatibility: For base-sensitive substrates, consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), although this may necessitate higher reaction temperatures or longer reaction times.[6]

  • Side Reactions:

    • Hydrodehalogenation: This can occur, particularly at high temperatures, leading to the reduction of the C-Cl bond. Using a well-defined catalyst system and optimizing the reaction time can minimize this.

    • Homocoupling of Boronic Acids: In Suzuki-Miyaura reactions, ensure thorough degassing of the solvent to minimize oxygen, which can promote this side reaction.[7]

  • Substrate Scope Considerations:

    • The protocols provided are generally robust for a range of arylboronic acids and primary/secondary amines. However, sterically hindered coupling partners may require longer reaction times, higher catalyst loadings, or more specialized ligands.

Conclusion

The palladium-catalyzed cross-coupling of this compound derivatives, while challenging, is a highly enabling transformation for the synthesis of valuable and complex molecules. A thorough understanding of the underlying mechanistic principles, coupled with careful optimization of the reaction parameters—particularly the choice of ligand and base—is the key to success. The protocols and insights provided in this guide are intended to serve as a strong foundation for your synthetic endeavors, empowering you to confidently navigate the intricacies of coupling with electron-deficient substrates.

References

The Strategic Synthesis of Aryl Thioethers: A Detailed Guide to the Reaction of 5-Chloro-1,2-difluoro-3-nitrobenzene with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the construction of carbon-sulfur bonds is a cornerstone of molecular design. Aryl thioethers, in particular, are prevalent motifs in a wide array of pharmaceuticals and functional materials. This application note provides an in-depth technical guide to the synthesis of these valuable compounds through the nucleophilic aromatic substitution (SNAr) reaction of 5-Chloro-1,2-difluoro-3-nitrobenzene with various thiols. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the practical execution of this important transformation.

The Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction

The reaction between this compound and a thiol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This class of reaction is fundamental to the functionalization of aromatic rings, especially those activated by potent electron-withdrawing groups.

The Role of Activation: The Nitro Group

The nitro (-NO₂) group at the 3-position of the benzene ring is a powerful electron-withdrawing group. Its presence is critical for the feasibility of the SNAr reaction. By withdrawing electron density from the aromatic ring, the nitro group makes the ring electrophilic and thus susceptible to attack by a nucleophile, in this case, a thiolate anion (RS⁻). This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[1]

Regioselectivity: Which Halogen Leaves?

A key consideration in the reaction of this compound is regioselectivity. The molecule presents three potential leaving groups: a chlorine atom at the 5-position and two fluorine atoms at the 1- and 2-positions. The position of the nucleophilic attack is dictated by a combination of factors:

  • Activation by the Nitro Group: The nitro group at C3 provides ortho- and para-activation. The chlorine at C5 is meta to the nitro group and is therefore the least activated towards nucleophilic attack. The fluorine at C2 is ortho to the nitro group, and the fluorine at C1 is para to the nitro group (relative to the chlorine at C5).

  • The Nature of the Leaving Group: In SNAr reactions, fluoride is generally a better leaving group than chloride due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.

Considering these factors, the nucleophilic attack by the thiolate is most likely to occur at the carbon bearing a fluorine atom that is ortho or para to the strongly activating nitro group.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the reaction of this compound with thiols. Safety is paramount when working with thiols, which are often volatile and possess strong, unpleasant odors, and nitroaromatic compounds, which can be toxic. All manipulations should be performed in a well-ventilated fume hood.

General Procedure for the Synthesis of 5-(Arylthio)-1,2-difluoro-3-nitrobenzene Derivatives

This protocol describes a general method for the reaction of this compound with a generic thiol in the presence of a base.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan, etc.)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a solution of the desired thiol (1.1 - 1.5 equivalents) in anhydrous DMF or DMSO, add a base such as potassium carbonate or triethylamine (2.0 equivalents).

  • Stir the resulting mixture at room temperature for 15-30 minutes to ensure the formation of the thiolate anion.

  • To this mixture, add this compound (1.0 equivalent).

  • The reaction mixture is then stirred at room temperature or heated to a temperature between 50-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr reaction of this compound with various thiols.

Thiol NucleophileBaseSolventTemperature (°C)Reaction Time (h)
ThiophenolK₂CO₃DMF804-6
4-MethylthiophenolEt₃NDMSO606-8
Benzyl mercaptanK₂CO₃DMFRoom Temp12-16
EthanethiolEt₃NDMF508-10

Visualization of the Process

To better understand the chemical transformation and the experimental process, the following diagrams are provided.

Reaction Mechanism

The following diagram illustrates the stepwise addition-elimination mechanism of the SNAr reaction.

experimental_workflow Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification dissolve_thiol Dissolve Thiol in Solvent add_base Add Base to form Thiolate dissolve_thiol->add_base add_substrate Add this compound add_base->add_substrate react Stir and/or Heat (Monitor by TLC) add_substrate->react quench Pour into Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize Product (NMR, MS, etc.) chromatography->characterization

References

Navigating Nucleophilic Aromatic Substitution: A Detailed Guide to the Reaction of 5-Chloro-1,2-difluoro-3-nitrobenzene with Alkoxides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to the reaction of 5-Chloro-1,2-difluoro-3-nitrobenzene with alkoxides. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, offers detailed experimental protocols, and provides practical insights to empower researchers in leveraging this powerful transformation in organic synthesis and medicinal chemistry.

Introduction: The Synthetic Utility of Polyfunctionalized Aromatics

This compound is a highly versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms and a potent electron-withdrawing nitro group, renders the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity allows for the sequential and regioselective introduction of various nucleophiles, including alkoxides, to construct complex molecular architectures. The resulting alkoxy-difluoro-nitrobenzene derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding and controlling the reaction with alkoxides is therefore a critical skill for chemists in these fields.

The Underlying Chemistry: Mechanism and Regioselectivity of SNAr

The reaction of this compound with alkoxides proceeds via the nucleophilic aromatic substitution (SNAr) pathway. This mechanism is fundamentally different from the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers.

The Addition-Elimination Mechanism

The SNAr reaction is generally accepted to proceed through a two-step addition-elimination mechanism.[2][3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the alkoxide nucleophile (e.g., methoxide, CH₃O⁻) on one of the electron-deficient carbon atoms of the aromatic ring. This addition step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of a leaving group, in this case, a halide ion (F⁻ or Cl⁻).

The presence of the strongly electron-withdrawing nitro group is crucial for this reaction. It activates the ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer complex through resonance.[3][4][5] This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.[3][6]

Predicting the Site of Substitution: Regioselectivity

In this compound, the nucleophilic alkoxide has three potential sites of attack: the carbon atoms bearing the chlorine and the two fluorine atoms. The regioselectivity of the reaction is governed by a combination of factors:

  • Leaving Group Ability: In SNAr reactions, fluoride is generally a better leaving group than chloride.[7] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.

  • Activation by the Nitro Group: The electron-withdrawing nitro group activates the positions ortho and para to it. In this molecule, the fluorine at C1 and the chlorine at C5 are ortho and para to the nitro group, respectively. The fluorine at C2 is meta to the nitro group and is therefore less activated.

Based on these principles, the primary site of alkoxide attack is predicted to be at the C1 position, leading to the displacement of the fluoride ion. This is because the C1 position is both activated by the ortho nitro group and bears the better leaving group (fluoride).

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with sodium methoxide and sodium ethoxide.

General Considerations and Safety Precautions
  • Anhydrous Conditions: Alkoxide reactions are sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used.[8] The presence of water can lead to the formation of hydroxides, which can result in unwanted side reactions.

  • Inert Atmosphere: To prevent oxidation and reaction with atmospheric moisture, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Safety: this compound and its derivatives are potentially harmful.[9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Alkoxides are corrosive and should be handled with care.

Protocol 1: Synthesis of 5-Chloro-1,2-difluoro-3-methoxybenzene

This protocol details the reaction with sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Anhydrous toluene or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas inlet (nitrogen or argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add an anhydrous solvent such as methanol, toluene, or DMF. The choice of solvent can influence the reaction rate and temperature.

  • Alkoxide Addition: Carefully add sodium methoxide (1.1 - 1.5 eq). If using solid sodium methoxide, it can be added directly. If using a solution, add it dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C) as needed.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 5-Chloro-1,2-difluoro-3-methoxybenzene.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble & Dry Glassware add_substrate Add 5-Chloro-1,2-difluoro- 3-nitrobenzene setup_glassware->add_substrate add_solvent Add Anhydrous Solvent add_substrate->add_solvent add_alkoxide Add Alkoxide add_solvent->add_alkoxide react Stir & Heat (Monitor by TLC/GC-MS) add_alkoxide->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General workflow for the synthesis of alkoxy-difluoro-nitrobenzene derivatives.

Protocol 2: Synthesis of 5-Chloro-1,2-difluoro-3-ethoxybenzene

This protocol is analogous to the methoxide reaction, substituting sodium ethoxide as the nucleophile.

Materials:

  • This compound

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Anhydrous ethanol

  • Anhydrous toluene or DMF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification equipment as listed in Protocol 1.

Procedure:

Follow the procedure outlined in Protocol 1, substituting sodium ethoxide for sodium methoxide and anhydrous ethanol for anhydrous methanol where appropriate. The reaction temperature and time may need to be optimized.

Data Summary and Expected Outcomes

The reaction of this compound with alkoxides is generally a high-yielding transformation. The table below summarizes typical reaction conditions and expected outcomes based on literature precedents for similar systems.

AlkoxideSolventTemperature (°C)Time (h)Typical Yield (%)
Sodium MethoxideMethanolReflux2 - 685 - 95
Sodium EthoxideEthanolReflux4 - 880 - 90
Sodium tert-ButoxideTHFRoom Temp.1 - 3>90

Note: These are representative conditions and may require optimization for specific scales and desired purity levels.

Troubleshooting Common Issues

While the SNAr reaction with alkoxides is generally robust, several issues can arise. This section provides a logical framework for troubleshooting common problems.

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature- Deactivated alkoxide (due to moisture)- Poor solubility of reagents- Increase reaction time and/or temperature- Ensure anhydrous conditions and use freshly prepared or high-quality alkoxide- Use a co-solvent like DMF or DMSO to improve solubility
Formation of Side Products - Reaction with residual water (hydrolysis)- Di-substitution at other halogen positions- Reaction with the nitro group- Rigorously exclude moisture from the reaction- Use a stoichiometric amount of the alkoxide- Maintain moderate reaction temperatures
Difficult Purification - Co-elution of starting material and product- Presence of polar impurities- Optimize the eluent system for column chromatography- Perform an aqueous wash during workup to remove inorganic salts and polar byproducts

Troubleshooting Logic Diagram

troubleshooting_logic cluster_analysis Problem Analysis cluster_incomplete Incomplete Reaction Solutions cluster_side_products Side Product Solutions start Reaction Outcome Unsatisfactory check_tlc Analyze TLC/GC-MS: Incomplete Reaction? start->check_tlc check_side_products Analyze TLC/GC-MS: Side Products? start->check_side_products check_tlc->check_side_products No increase_temp_time Increase Temperature or Reaction Time check_tlc->increase_temp_time Yes ensure_anhydrous Ensure Rigorous Anhydrous Conditions check_side_products->ensure_anhydrous Yes end Successful Reaction check_side_products->end No increase_temp_time->end check_reagents Verify Alkoxide Activity (Use Fresh Reagent) check_reagents->end change_solvent Improve Solubility (e.g., add DMF) change_solvent->end control_stoichiometry Use Stoichiometric Amount of Alkoxide ensure_anhydrous->control_stoichiometry lower_temp Lower Reaction Temperature control_stoichiometry->lower_temp lower_temp->end

Caption: A logical approach to troubleshooting common issues in the alkoxide reaction.

Applications in Drug Discovery and Development

The alkoxy-difluoro-nitrobenzene products derived from these reactions are valuable precursors in medicinal chemistry. The remaining halogen atoms can be further functionalized through subsequent SNAr or cross-coupling reactions, and the nitro group can be readily reduced to an aniline, providing a handle for a wide range of transformations. For instance, these intermediates are utilized in the synthesis of inhibitors of indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy, and in the development of novel fungicides.[1]

Conclusion

The reaction of this compound with alkoxides is a powerful and reliable method for the synthesis of highly functionalized aromatic building blocks. By understanding the underlying mechanistic principles and adhering to carefully designed experimental protocols, researchers can effectively utilize this reaction to access a diverse array of molecules with significant potential in drug discovery and materials science. This guide provides the foundational knowledge and practical steps necessary to successfully implement this important synthetic transformation.

References

Application Note: Methodologies for the Selective Reduction of 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The conversion of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed guide for the selective reduction of 5-Chloro-1,2-difluoro-3-nitrobenzene to 3-Chloro-4,5-difluoroaniline, a valuable and highly functionalized synthetic intermediate. The primary challenge in this transformation is the chemoselective reduction of the nitro group in the presence of sensitive halogen substituents, which are susceptible to hydrodehalogenation under harsh reductive conditions. We present two robust and field-proven protocols: a classic metal-mediated reduction using stannous chloride (SnCl₂) and a modern catalytic transfer hydrogenation using hydrazine hydrate with a palladium on carbon (Pd/C) catalyst. This guide offers a comparative analysis, detailed step-by-step protocols, mechanistic insights, and safety considerations to empower researchers in achieving high-yield, high-selectivity synthesis.

Introduction: The Challenge of Chemoselectivity

This compound is a versatile building block due to its unique arrangement of electron-withdrawing and leaving groups. Its reduction product, 3-Chloro-4,5-difluoroaniline, serves as a key precursor for complex molecules where the amino group provides a nucleophilic handle for further derivatization, and the halogen atoms enable subsequent cross-coupling reactions.

The central difficulty lies in the selective reduction of the nitro moiety without cleaving the C-Cl or C-F bonds. Standard catalytic hydrogenation with H₂ gas over palladium or platinum catalysts can often lead to undesired hydrodehalogenation, reducing product purity and yield.[1][2] The selection of an appropriate reduction methodology is therefore critical to preserve the molecule's halogen framework. This note details two distinct and reliable methods that address this challenge.

Method A: Metal-Mediated Reduction with Stannous Chloride (SnCl₂)

The use of easily oxidized metals in acidic media is a classical and highly reliable method for nitro group reduction.[3] Stannous chloride (tin(II) chloride) in a protic solvent like ethanol is particularly effective, offering excellent chemoselectivity and tolerance for a wide range of functional groups, including halogens.[2][4][5]

Mechanistic Rationale

The reduction proceeds through a series of single-electron transfers (SET) from the Sn(II) salt to the nitro group.[5] The process is coupled with protonation from the solvent or acid, leading to the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamine (-NHOH), and finally to the amine (-NH₂).[6][7][8] The overall reaction consumes the metal reductant, which is oxidized from Sn(II) to Sn(IV). This method's mildness and distinct mechanism prevent the C-X bond cleavage often seen in catalytic hydrogenations.

cluster_mech Simplified SnCl₂ Reduction Pathway ArNO2 Ar-NO₂ (Nitro) ArNO Ar-NO (Nitroso) ArNO2->ArNO + 2e⁻, 2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e⁻, 2H⁺ ArNH2 Ar-NH₃⁺ / Ar-NH₂ (Anilinium/Aniline) ArNHOH->ArNH2 + 2e⁻, 2H⁺ SnII 3 Sn²⁺ SnIV 3 Sn⁴⁺ Protons 6 H⁺

Caption: Simplified mechanism for SnCl₂ reduction of a nitro group.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)[9]

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 2M Potassium Hydroxide (KOH)[9]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of substrate).

  • Addition of Reductant: To this solution, add stannous chloride dihydrate (5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the crude residue between ethyl acetate and a saturated aqueous solution of NaHCO₃ or 2M KOH.[9] Caution: Neutralization can be exothermic and may involve gas evolution. Add the basic solution slowly with stirring. The goal is to neutralize the acidic mixture and precipitate tin salts.

  • Filtration: Filter the resulting suspension through a pad of Celite® to remove the insoluble tin hydroxides. Wash the filter cake thoroughly with ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-4,5-difluoroaniline.

  • Purification (Optional): The crude product can be purified further by flash column chromatography on silica gel if necessary.

Method B: Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation (CTH) is an increasingly popular alternative to traditional hydrogenation using flammable H₂ gas.[10] This method generates hydrogen in situ from a donor molecule, such as hydrazine hydrate (N₂H₄·H₂O), in the presence of a catalyst.[10][11] Palladium on carbon (Pd/C) is a common catalyst for this transformation, and under CTH conditions, it often exhibits high selectivity for the nitro group, even in the presence of halogens.[10][11]

Mechanistic Rationale

In this process, the hydrazine hydrate catalytically decomposes on the surface of the palladium catalyst to produce hydrogen, which is then immediately available for the reduction of the nitro group adsorbed on the same catalytic surface. The reaction is typically fast and clean, and the gaseous byproducts (N₂) are easily removed. The milder conditions and the nature of in situ hydrogen generation often suppress the hydrodehalogenation side reaction.[10]

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Palladium on carbon (5% or 10% Pd/C, 0.05-0.10 w/w)[12]

  • Hydrazine monohydrate (N₂H₄·H₂O, 3.0-5.0 eq)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Celite®

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add this compound (1.0 eq) and ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle under an inert atmosphere or as a slurry.

  • Heating: Heat the stirred suspension to a gentle reflux (60-70 °C).

  • Hydrazine Addition: Add hydrazine monohydrate dropwise via the dropping funnel over 30-60 minutes. Caution: The reaction is highly exothermic, and vigorous gas (N₂) evolution will occur. The rate of addition must be carefully controlled to maintain a manageable reflux.

  • Reaction: After the addition is complete, continue stirring at reflux until TLC or LC-MS analysis indicates the complete consumption of the starting material (typically 1-3 hours).

  • Work-up - Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The filter cake must be kept wet with solvent at all times as it can ignite upon drying.[3] Wash the filter cake thoroughly with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Add deionized water and ethyl acetate to the residue and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-4,5-difluoroaniline.

  • Purification (Optional): Purify by flash column chromatography if needed.

cluster_workflow General Experimental Workflow setup 1. Reaction Setup (Substrate, Solvent, Catalyst/Reagent) reaction 2. Reaction (Heating, Stirring, Monitoring) setup->reaction quench 3. Quench & Work-up (Cooling, Filtration, Neutralization) reaction->quench extract 4. Extraction (Solvent Partitioning) quench->extract isolate 5. Isolation (Drying & Concentration) extract->isolate purify 6. Purification (e.g., Chromatography) isolate->purify analyze 7. Analysis (NMR, GC-MS, HPLC) purify->analyze

Caption: A generalized workflow for chemical synthesis and purification.

Comparative Analysis of Methods

ParameterMethod A: SnCl₂ ReductionMethod B: CTH with N₂H₄·H₂O
Selectivity Excellent; minimal to no dehalogenation observed.[2][5]Very good to excellent; generally suppresses dehalogenation compared to H₂/Pd/C.[10]
Yield Good to excellent.Good to excellent.
Reaction Time Moderate (2-4 hours).Fast (1-3 hours).
Safety Concerns Tin compounds have moderate toxicity; work-up involves handling tin waste.[5]Hydrazine is highly toxic and a suspected carcinogen; reaction is highly exothermic with gas evolution. Pyrophoric catalyst.[10]
Work-up More involved; requires filtration of tin salts and careful neutralization.[9]Simpler; requires careful filtration of pyrophoric catalyst.
Scalability Feasible, but stoichiometric tin waste can be an issue on a large scale.[5]Highly scalable, but requires excellent thermal management due to high exothermicity.[13]
Cost Reagents are relatively inexpensive.Catalyst (Pd/C) can be expensive, but loading is low.

Safety and Handling Precautions

  • Nitroaromatic Compounds: Handle this compound with care. Aromatic nitro compounds are often toxic, can be absorbed through the skin, and may be thermally unstable.[14][15][16] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

  • Reagents: Stannous chloride is corrosive. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen; handle only in a fume hood with appropriate PPE.[10]

  • Catalysts: Palladium on carbon (Pd/C) is pyrophoric and can ignite solvents when exposed to air, especially after use.[3] Never allow the catalyst to dry on the filter paper. Quench the used catalyst by suspending it in water before disposal according to institutional guidelines.

  • Exothermic Reactions: Both reduction methods are exothermic.[13] The CTH reaction, in particular, can be vigorous. Ensure proper cooling is available and perform additions of reagents slowly and in a controlled manner, especially during scale-up.

Conclusion

The selective reduction of this compound is a critical transformation that requires careful consideration of the reaction methodology to avoid undesired dehalogenation. Both the stannous chloride reduction and catalytic transfer hydrogenation with hydrazine offer excellent and reliable solutions. The choice between them may depend on the scale of the reaction, available equipment, and specific safety protocols. The SnCl₂ method is robust and avoids pyrophoric catalysts, making it suitable for smaller scales, while the CTH method is faster and more atom-economical but requires stringent control over its exotherm. By following the detailed protocols and safety guidelines presented, researchers can confidently synthesize 3-Chloro-4,5-difluoroaniline with high yield and purity.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

5-Chloro-1,2-difluoro-3-nitrobenzene is a highly functionalized aromatic compound that serves as a pivotal building block for the synthesis of complex organic molecules in the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring a potent electron-withdrawing nitro group and three halogen atoms with differing reactivities, makes it an exceptional substrate for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed exploration of the underlying chemical principles and practical, field-proven protocols for the successful execution of SNAr reactions on this versatile scaffold.

Pillar 1: The Mechanistic Landscape of SNAr on this compound

The capacity of this compound to undergo nucleophilic aromatic substitution is fundamentally governed by the electron-deficient nature of its aromatic ring. This deficiency is induced by the strong inductive and resonance effects of the nitro (-NO₂) group.

The Addition-Elimination Pathway: A Two-Step Dance

The SNAr reaction on this substrate proceeds via a well-established two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a halogen. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group.

  • Elimination of the Leaving Group and Rearomatization: The aromaticity of the ring is restored in the second, faster step, which involves the expulsion of the halide leaving group.

The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. The presence of the nitro group is essential for this stability.[2]

Regioselectivity: A Predictable Hierarchy of Reactivity

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In the case of this compound, this translates to enhanced reactivity at the C2 and C5 positions.

  • C2-Fluorine (ortho): This position is highly activated due to its direct proximity to the nitro group.

  • C5-Chlorine (para): This position is also significantly activated.

  • C1-Fluorine (meta): This position is not directly activated by the nitro group through resonance and is therefore the least likely site for nucleophilic attack.

The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack.[3]

Given these principles, the C2-fluorine is the most probable site for initial nucleophilic substitution on this compound.

Pillar 2: Validated Protocols for Nucleophilic Substitution

The following protocols are designed to be self-validating, with clear procedural steps and guidance for reaction monitoring. While these are robust starting points, optimization may be required for specific nucleophiles and scales.

Safety Precautions: this compound and many nucleophiles are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol details a general procedure for the synthesis of N-substituted 2-amino-5-chloro-1-fluoro-3-nitrobenzene derivatives.

Objective: To regioselectively substitute the C2-fluorine with an amine nucleophile.

Materials:

ReagentMolar Eq.
This compound1.0
Amine (e.g., morpholine, piperidine)1.1 - 1.5
Base (e.g., K₂CO₃, Et₃N)2.0
Solvent (e.g., DMF, DMSO, Acetonitrile)-

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., 10 mL per gram of starting material).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq). The use of a solid base like K₂CO₃ is often advantageous for ease of workup.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Reaction with Alkoxides

This protocol provides a general method for the synthesis of 2-alkoxy-5-chloro-1-fluoro-3-nitrobenzene derivatives.

Objective: To regioselectively substitute the C2-fluorine with an alkoxide nucleophile.

Materials:

ReagentMolar Eq.
This compound1.0
Alcohol (e.g., methanol, ethanol)1.5
Strong Base (e.g., NaH, 60% in oil)1.5
Anhydrous Solvent (e.g., THF, DMF)-

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.5 eq) to a flask containing the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the sodium alkoxide.

  • Add the this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to a temperature between 60-100 °C, monitoring by TLC.

  • After completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reaction with Thiols

This protocol outlines a general procedure for the synthesis of 2-thioether-5-chloro-1-fluoro-3-nitrobenzene derivatives.

Objective: To regioselectively substitute the C2-fluorine with a thiol nucleophile.

Materials:

ReagentMolar Eq.
This compound1.0
Thiol (e.g., thiophenol, benzyl thiol)1.2
Base (e.g., K₂CO₃, Cs₂CO₃)2.0
Solvent (e.g., DMF, Acetonitrile)-

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.2 eq) and the base (2.0 eq) in the chosen solvent.

  • Stir the mixture at room temperature for 15-20 minutes to form the thiolate.

  • Add the this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-60 °C. Thiols are generally potent nucleophiles, and reactions often proceed under mild conditions.[4]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Pillar 3: Visualization and Data Presentation

Reaction Pathway and Regioselectivity

SNAr_Mechanism Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ (Rate-determining step) Nu Nucleophile (Nu⁻) Product_F C2-Substituted Product (Major) Meisenheimer->Product_F - F⁻ (Fast) Product_Cl C5-Substituted Product (Minor) Meisenheimer->Product_Cl - Cl⁻ (Possible, but less favored)

Caption: SNAr mechanism on this compound.

Experimental Workflow

Experimental_Workflow A 1. Reagent Setup (Substrate, Nucleophile, Base, Solvent) B 2. Reaction (Stirring, Heating, TLC Monitoring) A->B C 3. Workup (Quenching, Extraction, Washing, Drying) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS, etc.) D->E

Caption: General experimental workflow for SNAr reactions.

Summary of Reaction Conditions (Adapted from Analogous Systems)
Nucleophile ClassTypical BaseTypical SolventTemperature (°C)Expected Major Product
Primary/Secondary AminesK₂CO₃, Et₃NDMF, ACN, DMSO25 - 802-Amino-5-chloro-1-fluoro-3-nitrobenzene derivative
AlkoxidesNaH, KOBuTHF, DMF60 - 1002-Alkoxy-5-chloro-1-fluoro-3-nitrobenzene derivative
ThiolsK₂CO₃, Cs₂CO₃DMF, ACN25 - 602-Thioether-5-chloro-1-fluoro-3-nitrobenzene derivative

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1,2-difluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis and subsequent reactions. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both scientific integrity and practical success.

Section 1: Synthesis of this compound via Electrophilic Aromatic Substitution

The primary route to synthesizing this compound is through the nitration of 1-chloro-2,3-difluorobenzene. This electrophilic aromatic substitution reaction, while straightforward in principle, requires careful control of reaction conditions to ensure optimal yield and purity.

Troubleshooting Guide: Synthesis

Question: My nitration reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the nitration of 1-chloro-2,3-difluorobenzene can stem from several factors. Let's break down the common culprits and their solutions:

  • Inadequate Nitrating Agent Strength: The aromatic ring of 1-chloro-2,3-difluorobenzene is deactivated due to the electron-withdrawing inductive effects of the halogen substituents. A standard mixture of concentrated nitric and sulfuric acids is typically required to generate a sufficient concentration of the nitronium ion (NO₂⁺), the active electrophile.[1][2] If the acids are not sufficiently concentrated, the reaction may be slow or incomplete.

    • Solution: Ensure the use of high-purity, concentrated nitric acid (68-70%) and sulfuric acid (95-98%). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion.[2]

  • Suboptimal Reaction Temperature: Temperature control is critical in nitration reactions.

    • Too Low: If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion within a practical timeframe.

    • Too High: Conversely, excessively high temperatures can lead to the formation of byproducts, including dinitrated species and oxidative degradation products.[3] For deactivated substrates like 1-chloro-2,3-difluorobenzene, a moderately elevated temperature is often necessary to drive the reaction to completion.

    • Solution: A good starting point for this reaction is to maintain the temperature between 25-35°C. Careful monitoring with an internal thermometer is essential.

  • Poor Control of Reaction Exotherm: Nitration is a highly exothermic process. A rapid increase in temperature can lead to runaway reactions and the formation of undesirable side products.

    • Solution: The nitrating mixture should be added slowly and portion-wise to the substrate, with efficient stirring and external cooling (e.g., an ice-water bath) to dissipate the heat generated.

  • Incorrect Regioselectivity: While the directing effects of the chloro and fluoro groups favor nitration at the 5-position, other isomers can form, reducing the yield of the desired product. The fluorine at position 2 and the chlorine at position 1 are ortho, para-directing, and the fluorine at position 3 is also ortho, para-directing. The cumulative effect directs the incoming nitro group primarily to the 5-position. However, minor amounts of other isomers can be formed.

    • Solution: Precise temperature control and the use of the appropriate nitrating agent system (HNO₃/H₂SO₄) are key to maximizing the desired regioselectivity.

Question: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity for the 5-nitro isomer?

Answer:

Controlling regioselectivity in the nitration of a multi-substituted benzene ring is a common challenge. Here's how to address it:

  • Understanding Directing Effects: In 1-chloro-2,3-difluorobenzene, all three halogen substituents are ortho, para-directors. However, they are also deactivating groups. The nitration will occur at the position that is most activated (or least deactivated) and sterically accessible. The position C5 is para to the fluorine at C2 and ortho to the fluorine at C3, making it the most electronically favored position.

  • The Role of the Reaction Medium: The choice of solvent and acid catalyst can influence the isomer distribution. The standard HNO₃/H₂SO₄ system is generally effective for this transformation. Alternative nitrating systems might offer different selectivities but could also introduce other complications.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative activation energies for the formation of the different isomeric intermediates. At higher temperatures, thermodynamic control may play a role, favoring the most stable isomer. For this specific nitration, maintaining a consistent and moderate temperature is crucial for reproducible results.

Experimental Protocol: Nitration of 1-chloro-2,3-difluorobenzene

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-chloro-2,3-difluorobenzene148.5410.0 g0.067
Concentrated Sulfuric Acid (98%)98.0830 mL-
Concentrated Nitric Acid (70%)63.0110 mL-

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 30 mL of concentrated sulfuric acid. While stirring, carefully add 10 mL of concentrated nitric acid dropwise, ensuring the temperature of the mixture does not exceed 20°C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 10.0 g of 1-chloro-2,3-difluorobenzene.

  • Nitration: Begin stirring the 1-chloro-2,3-difluorobenzene and slowly add the prepared nitrating mixture from the dropping funnel over a period of 30-45 minutes. Maintain the internal reaction temperature between 25-35°C using an external water bath for cooling or gentle heating as needed.

  • Reaction Monitoring: After the addition is complete, continue stirring at 30-35°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Section 2: Reactions of this compound

A primary application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group, positioned ortho and para to the fluorine atoms, activates them towards nucleophilic attack.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction with an amine nucleophile is showing incomplete conversion of the starting material. What steps can I take to drive the reaction to completion?

Answer:

Incomplete conversion in SNAr reactions is a frequent issue. Here are the key factors to consider for optimization:

  • Nucleophile Strength and Concentration: The rate of an SNAr reaction is directly proportional to the concentration and nucleophilicity of the attacking species.

    • Solution: Ensure you are using a sufficient excess of the amine nucleophile (typically 1.5-2.0 equivalents). If the amine is not a strong nucleophile, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity.

  • Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, especially if the nucleophile is weak or the aromatic ring is not strongly activated.

    • Solution: Gradually increase the reaction temperature while monitoring for any signs of decomposition of the starting material or product. A temperature range of 80-120°C is a common starting point for many SNAr reactions.

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions.

    • Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the cationic counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. They also have high boiling points, allowing for higher reaction temperatures.

  • Presence of a Base: For amine nucleophiles, a base is often required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct. The build-up of acid can protonate the amine nucleophile, rendering it unreactive.

    • Solution: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in the reaction mixture.

Question: I am observing the formation of multiple products in my SNAr reaction. How can I improve the selectivity for the desired substituted product?

Answer:

The formation of multiple products can be due to substitution at different positions or side reactions. Here's how to enhance selectivity:

  • Regioselectivity of Substitution: In this compound, the fluorine atoms at positions 1 and 2 are activated by the ortho and para nitro group, respectively. The fluorine at the 2-position is generally more activated due to the para-directing effect of the nitro group.

    • Solution: Careful control of reaction temperature and stoichiometry can favor substitution at the more reactive site. Lower temperatures and a slight excess of the nucleophile will generally favor substitution at the most activated position.

  • Side Reactions: Common side reactions include the decomposition of the starting material or product at high temperatures, or reactions of the nucleophile with the solvent.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Choose a solvent that is stable under the reaction conditions and does not react with the nucleophile or base.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary amine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound193.541.0 g0.0052
Primary Amine (e.g., Aniline)93.130.72 g0.0078
Potassium Carbonate (K₂CO₃)138.211.44 g0.0104
Dimethylformamide (DMF)-10 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 g of this compound, 0.72 g of the primary amine, and 1.44 g of potassium carbonate in 10 mL of DMF.

  • Reaction: Heat the reaction mixture to 100°C with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when working with the nitration of halogenated benzenes?

A1: The primary safety concern is the highly exothermic nature of the reaction.[4] A runaway reaction can occur if the temperature is not properly controlled, leading to a rapid increase in pressure and the potential for an explosion. Always add the nitrating agent slowly with efficient cooling and stirring, and work behind a blast shield.

Q2: How can I effectively remove residual acids after the nitration work-up?

A2: Washing the crude product thoroughly with water is the first step. To neutralize any remaining traces of acid, you can wash the organic solution of your product with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), followed by a final wash with brine.

Q3: What analytical techniques are best suited for monitoring the progress and purity of these reactions?

A3: For reaction monitoring, Thin-Layer Chromatography (TLC) is a quick and effective method. For quantitative analysis and purity assessment, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly recommended for these volatile and semi-volatile compounds.[4][5] High-Performance Liquid Chromatography (HPLC) can also be used.

Q4: Can the nitro group in this compound be reduced?

A4: Yes, the nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation provides a valuable synthetic handle for further functionalization.

Q5: What is the mechanism of nucleophilic aromatic substitution (SNAr)?

A5: The SNAr mechanism is a two-step process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[6]

Section 4: Visualizations

Reaction Workflow: Synthesis of this compound

G cluster_0 Preparation of Nitrating Mixture cluster_1 Nitration Reaction cluster_2 Work-up and Purification prep1 Conc. H₂SO₄ prep_mix Nitrating Mixture (HNO₃/H₂SO₄) prep1->prep_mix Slowly add (ice bath) prep2 Conc. HNO₃ prep2->prep_mix Slowly add (ice bath) reaction Nitration (25-35°C) prep_mix->reaction start 1-chloro-2,3-difluorobenzene start->reaction workup Quench on Ice reaction->workup filtration Vacuum Filtration workup->filtration recrystallization Recrystallization (e.g., Ethanol/Water) filtration->recrystallization product This compound recrystallization->product G cluster_0 Reactant cluster_1 Intermediate cluster_2 Product This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu⁻ (slow) Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - F⁻ (fast) reactant 5-Chloro-1,2-difluoro- 3-nitrobenzene intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Attack by Nucleophile product Substituted Product intermediate->product Loss of Leaving Group

References

Technical Support Center: A Researcher's Guide to 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1,2-difluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, improve yields, and ensure safe handling of this compound.

Understanding the Reactivity of this compound

This compound is a highly activated aromatic compound, making it a valuable building block in organic synthesis. Its reactivity is primarily governed by the presence of three electron-withdrawing groups: a nitro group and two fluorine atoms. These groups render the benzene ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] The general mechanism for SNAr reactions involves a two-step addition-elimination process via a Meisenheimer complex intermediate.[2][3] However, it's worth noting that some SNAr reactions may proceed through a concerted mechanism.[2]

The fluorine atoms, being the most electronegative halogens, are typically the best leaving groups in this context, a trend that is contrary to SN1 and SN2 reactions.[4] This is because the rate-determining step is the nucleophilic attack on the carbon atom, which is enhanced by the strong polarization of the C-F bond.[4] The nitro group plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate through resonance, particularly when it is positioned ortho or para to the leaving group.[3]

Troubleshooting Guide: Improving Reaction Yields

This section addresses common challenges encountered when working with this compound and provides practical solutions to improve your reaction outcomes.

Q1: My nucleophilic aromatic substitution (SNAr) reaction is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in SNAr reactions with this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Reaction Conditions: The choice of solvent, temperature, and base is critical.

    • Solvent: Aprotic polar solvents like DMSO, DMF, or sulfolane are generally preferred as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.[5]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or product. A careful optimization of the reaction temperature is necessary. A typical range for these reactions can be from room temperature to 150°C, depending on the nucleophile's reactivity.

    • Base: If your nucleophile is an alcohol or an amine, a non-nucleophilic base is often required to deprotonate it and increase its reactivity. Common choices include potassium carbonate (K2CO3), sodium hydride (NaH), or organic bases like triethylamine (TEA). The choice of base should be made carefully to avoid side reactions.

  • Poor Nucleophile Reactivity: The nature of the nucleophile significantly impacts the reaction rate. Stronger nucleophiles will react more readily. If you are using a weak nucleophile, consider strategies to enhance its reactivity, such as using a stronger base for deprotonation or employing a phase-transfer catalyst.

  • Presence of Water: Moisture can be detrimental to SNAr reactions, especially when using moisture-sensitive reagents like NaH. Ensure that your solvents and reagents are anhydrous.

  • Sub-optimal Molar Ratio of Reactants: The stoichiometry of the reaction should be optimized. A slight excess of the nucleophile is often used to drive the reaction to completion.

Experimental Protocol for Optimizing SNAr Reactions:

  • Drying of Solvent and Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reactant Addition: To a solution of this compound in an appropriate anhydrous solvent, add the base (if required) and stir for a few minutes. Then, add the nucleophile dropwise at a controlled temperature.

  • Temperature Control: Monitor the reaction temperature closely. It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.

  • Reaction Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove any inorganic salts. The product can then be purified by crystallization or column chromatography.

ParameterRecommendationRationale
Solvent Anhydrous DMSO, DMF, SulfolanePolar aprotic solvents enhance nucleophilicity.
Temperature 25°C - 150°C (optimized)Balances reaction rate and potential for decomposition.
Base K2CO3, NaH, TEAActivates protic nucleophiles.
Nucleophile Ratio 1.1 - 1.5 equivalentsDrives the reaction to completion.
Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

A2: The formation of multiple products suggests either a lack of regioselectivity or the occurrence of side reactions. Here's how to address this:

  • Regioselectivity: In this compound, the two fluorine atoms are the most likely leaving groups. The position of nucleophilic attack (C1 vs. C2) can sometimes be influenced by the nature of the nucleophile and the reaction conditions. The fluorine at the C1 position is generally more activated due to the para-nitro group. To favor substitution at a specific position, you might need to carefully control the reaction temperature and the rate of addition of the nucleophile.

  • Side Reactions:

    • Di-substitution: If a strong nucleophile is used in excess, it might displace more than one halogen atom. To avoid this, use a controlled amount of the nucleophile and monitor the reaction closely.

    • Reduction of the Nitro Group: Some nucleophiles or reaction conditions can lead to the reduction of the nitro group to an amino group. If this is observed, consider using milder reaction conditions or a different nucleophile.

    • Hydrolysis: The presence of water can lead to the formation of phenolic byproducts. As mentioned earlier, maintaining anhydrous conditions is crucial.

Troubleshooting Workflow for Poor Selectivity:

Caption: A logical workflow for troubleshooting poor selectivity.

Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions I should take when handling this compound?

A: this compound is a hazardous chemical and should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes.[6][9] Do not breathe dust.[6] Wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8] Store away from strong oxidizing agents and strong bases.[6]

  • Disposal: Dispose of the chemical and its container in accordance with local regulations at an approved waste disposal plant.[6][7]

Q: What are the typical analytical techniques used to characterize the products of reactions involving this compound?

A: The products of these reactions are typically characterized using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for determining the structure of the product and confirming the substitution pattern.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, which helps in its identification.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the nitro group.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are used to assess the purity of the product and to monitor the progress of the reaction.

Q: Can the nitro group in the product be further transformed?

A: Yes, the nitro group is a versatile functional group that can be readily transformed into other functionalities. The most common transformation is its reduction to an amino group (-NH2). This is typically achieved using reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst, or tin(II) chloride (SnCl2) in acidic media.[1][10] The resulting aniline derivative can then be used in a wide range of subsequent reactions, such as diazotization or amide bond formation.[1]

References

Common side products in 5-Chloro-1,2-difluoro-3-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1,2-difluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive compound. Here, we address common challenges and frequently asked questions regarding side product formation in reactions involving this compound, with a focus on nucleophilic aromatic substitution (SNAr).

Understanding the Reactivity of this compound

This compound is a highly electron-deficient aromatic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The strong electron-withdrawing effect of the nitro group activates the benzene ring towards attack by nucleophiles.[1][2] The positions ortho and para to the nitro group are particularly activated. In this molecule, all three halogen atoms are positioned for activation by the nitro group.

A critical aspect of working with this molecule is understanding the relative reactivity of the three halogen substituents. In many SNAr reactions on activated aromatic systems, fluoride is a surprisingly good leaving group, often better than chloride.[3][4] This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the carbon-fluorine bond.[1][4]

Frequently Asked Questions (FAQs)

Q1: Which halogen is most likely to be substituted in a nucleophilic aromatic substitution reaction?

The fluorine atom at the 2-position (ortho to the nitro group) is generally the most susceptible to nucleophilic attack. This is due to the strong activation by the adjacent nitro group. The fluorine at the 1-position (meta to the nitro group) is less activated. The chlorine at the 5-position (para to the nitro group) is also activated, but typically to a lesser extent than the ortho-positioned fluorine. Therefore, mono-substitution will predominantly occur at the C-2 position.

Q2: What are the most common side products I should expect?

The most common side products in reactions with this compound are:

  • Regioisomers: While substitution at the 2-position is favored, some substitution at the 5-position (para to the nitro group) can occur, leading to a mixture of isomers. The extent of this will depend on the nucleophile and reaction conditions.

  • Di-substituted products: If the reaction conditions are too harsh (e.g., high temperature, long reaction time, excess nucleophile), a second halogen can be substituted. This is more likely to happen after the first, most reactive halogen has been replaced.

  • Hydrolysis products: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of chlorodifluoronitrophenol derivatives.

  • Products from over-reaction with amine nucleophiles: When using primary or secondary amines as nucleophiles, it is possible for the initial product to react further, leading to more complex mixtures.

Q3: Can the nitro group itself be displaced?

While less common, under certain conditions, particularly with very strong nucleophiles and high temperatures, the nitro group can be displaced.[5] However, in typical SNAr reactions with this substrate, halogen displacement is the predominant pathway.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of Isomers

Symptoms:

  • NMR or LC-MS analysis of the crude product shows multiple product peaks with the same mass.

  • Difficulty in purifying the desired product.

Root Causes:

  • High reaction temperature: Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive para-position.

  • Strongly basic or highly reactive nucleophile: A less selective nucleophile may not discriminate as effectively between the ortho and para positions.

  • Solvent effects: The polarity of the solvent can influence the relative reactivity of the different positions.

Solutions:

StrategyMechanism of ActionExperimental Protocol
Lower Reaction Temperature Increases the selectivity for the most activated site (C-2 fluorine) by favoring the reaction pathway with the lowest activation energy.Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors the desired product.
Use a Milder Base If your nucleophile requires a base for deprotonation, a milder base (e.g., K₂CO₃ instead of NaH) can reduce the incidence of side reactions.Add the base portion-wise to the reaction mixture at a low temperature to maintain better control over the reaction exotherm and nucleophile concentration.
Optimize Solvent Choice Aprotic polar solvents like DMF or DMSO are common, but exploring less polar options like THF or acetonitrile can sometimes improve selectivity.Run small-scale parallel reactions in different solvents to screen for the one that provides the best regioselectivity for your specific nucleophile.
Issue 2: Formation of Di-substituted Byproducts

Symptoms:

  • Mass spectrometry reveals a product with a mass corresponding to the substitution of two halogen atoms.

  • A significant decrease in the yield of the mono-substituted product.

Root Causes:

  • Excess nucleophile: Using a large excess of the nucleophile drives the reaction towards di-substitution.

  • Prolonged reaction time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to the slower, second substitution.

  • High temperature: As with regioselectivity, high temperatures can promote the less favorable second substitution.

Solutions:

StrategyMechanism of ActionExperimental Protocol
Control Stoichiometry Using a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nucleophile limits the availability of the reagent for a second substitution.Carefully measure and add the nucleophile to the reaction mixture. For solid nucleophiles, add them in portions. For liquids, use a syringe pump for slow, controlled addition.
Monitor Reaction Progress Closely monitoring the reaction allows you to quench it as soon as the starting material is consumed, preventing the formation of the di-substituted product.Use TLC or real-time LC-MS analysis to track the disappearance of the starting material and the appearance of the desired product. Quench the reaction promptly upon completion.
Lower Reaction Temperature Reduces the overall reaction rate, allowing for better control and minimizing the over-reaction.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Issue 3: Presence of Hydrolysis Products

Symptoms:

  • An unexpected product with a hydroxyl group is detected, often with a corresponding mass change.

  • The product may have different solubility or chromatographic behavior.

Root Causes:

  • Water in solvents or reagents: Even small amounts of water can compete with the intended nucleophile.

  • Hygroscopic reagents or solvents: Some reagents and solvents can absorb moisture from the atmosphere.

Solutions:

StrategyMechanism of ActionExperimental Protocol
Use Anhydrous Conditions Eliminates water as a competing nucleophile.Dry all glassware in an oven before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
Add a Drying Agent Scavenges trace amounts of water from the reaction mixture.For reactions where it is compatible, consider adding molecular sieves to the reaction vessel.

Visualizing Reaction Pathways

Predicted Regioselectivity in Mono-substitution

The following diagram illustrates the predicted major and minor products from a mono-nucleophilic substitution reaction.

G This compound This compound Major Product Major Product This compound->Major Product Substitution at C-2 (ortho to NO2) Favored Pathway Minor Product Minor Product This compound->Minor Product Substitution at C-5 (para to NO2) Less Favored Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->this compound

Caption: Predicted regioselectivity in SNAr.

Troubleshooting Workflow for Side Product Formation

This workflow provides a systematic approach to addressing common side product issues.

G start Reaction Complete Analyze Crude Product check_purity Desired Purity? start->check_purity identify_side_product Identify Side Product(s) (LC-MS, NMR) check_purity->identify_side_product No end Purify Product check_purity->end Yes regioisomers Regioisomers Detected? identify_side_product->regioisomers di_substituted Di-substituted Product? regioisomers->di_substituted No lower_temp Lower Reaction Temperature regioisomers->lower_temp Yes hydrolysis Hydrolysis Product? di_substituted->hydrolysis No control_stoich Control Nucleophile Stoichiometry (1.0-1.2 eq) di_substituted->control_stoich Yes anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Yes rerun Re-run Reaction hydrolysis->rerun No lower_temp->rerun control_stoich->rerun anhydrous->rerun rerun->start

Caption: Troubleshooting workflow for side products.

References

Technical Support Center: Purification of 5-Chloro-1,2-difluoro-3-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-1,2-difluoro-3-nitrobenzene and its structural analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile, yet challenging, chemical intermediates. The unique electronic properties conferred by the nitro and multiple halogen substituents make these compounds valuable synthons, but also introduce specific purification challenges.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Purification Strategy Decision Workflow

The first step in any purification is selecting the appropriate strategy based on the scale of your reaction and the nature of the impurities. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude Product (Post-Workup) is_solid Is the crude product a solid? start->is_solid is_liquid Is the crude product a liquid or oil? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_liquid->chromatography No / Thermally Labile distillation Vacuum Distillation is_liquid->distillation Yes (Thermally Stable?) purity_check1 Check Purity (TLC, GC, NMR) recrystallization->purity_check1 purity_check3 Check Purity (GC, NMR) chromatography->purity_check3 purity_check2 Check Purity (GC, NMR) distillation->purity_check2 is_pure Is Purity >98%? purity_check1->is_pure Check purity_check2->is_pure Check purity_check3->is_pure Check is_pure->chromatography No end Pure Product is_pure->end Yes

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound (CAS 169468-81-9) and related compounds.

Section 1: Recrystallization Issues

Recrystallization is often the most efficient method for purifying solid nitroaromatic compounds. However, finding the right conditions can be challenging.

Q1: My compound will not dissolve in any single solvent, or it dissolves completely even in the cold solvent. What should I do?

  • Potential Causes:

    • Poor Solvent Match: The polarity of the solvent is either too low to dissolve the compound or too high, making it excessively soluble.

    • High Impurity Load: A large amount of insoluble impurity may be present, giving the appearance of low solubility. Conversely, a soluble impurity can "oil out" with the product, preventing crystallization.

  • Recommended Solutions:

    • Utilize a Solvent System: The most effective approach is to use a binary solvent system. Find a "soluble" solvent in which your compound dissolves well and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

    • Systematic Solvent Screening: Use the table below to select starting pairs. Place a small amount of your crude material in a test tube, add a few drops of the "soluble" solvent to dissolve it, then slowly add the "anti-solvent" dropwise until turbidity (cloudiness) persists. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

    • Address "Oiling Out": If the compound separates as an oil instead of crystals, try the following:

      • Re-heat the solution to dissolve the oil.

      • Add slightly more of the "soluble" solvent.

      • Allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that then cools to room temperature overnight.

      • Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Solvent Class (Polarity) "Soluble" Solvents "Anti-Solvents" Common Pairs
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)Hexanes, HeptaneEtOAc/Hexanes
Polar Protic Isopropanol (IPA), EthanolWater, HexanesIPA/Water, Ethanol/Water
Halogenated Dichloromethane (DCM)Hexanes, PentaneDCM/Hexanes

Q2: I have successfully recrystallized my product, but the yield is very low.

  • Potential Causes:

    • Excessive "Soluble" Solvent: Too much of the soluble solvent was used, keeping a significant portion of the product dissolved even at low temperatures.

    • Cooling Too Rapidly: Fast cooling traps impurities and leads to the formation of fine needles or powder that are difficult to filter and wash effectively.

    • Premature Crystallization: The product crystallized in the funnel during a hot filtration step.

  • Recommended Solutions:

    • Minimize Solvent Volume: When dissolving the crude product, use the minimum amount of hot solvent required to achieve a clear solution. Add the solvent in small portions, allowing time for dissolution after each addition.

    • Recover a Second Crop: Concentrate the mother liquor (the filtrate after the first crystallization) by about 50% and cool it again. This will often yield a second crop of crystals, which should be analyzed separately for purity before combining with the first crop.

    • Optimize Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator for at least an hour to maximize crystal formation.

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the filter funnel and receiving flask in an oven. Use a small amount of extra hot solvent to wash the filter paper.

Section 2: Column Chromatography Issues

For separating isomers or closely related impurities, flash column chromatography is indispensable.[1][2]

Q3: My compound is not moving from the origin (Rf = 0) or is running with the solvent front (Rf = 1) on the TLC plate.

  • Potential Causes:

    • Incorrect Mobile Phase Polarity: The eluent is either not polar enough to move the compound off the silica gel or so polar that it carries everything with it.

    • Strong Interaction with Silica: The nitro and fluoro groups are electron-withdrawing, making the aromatic ring electron-deficient.[1] This can lead to strong interactions with the acidic silica gel surface.

  • Recommended Solutions:

    • Systematic Eluent Selection: The goal is to find a solvent system that gives your product an Rf value of 0.25-0.35 for optimal separation on a column.

      • If Rf = 0: Increase the polarity. Start with 100% Hexane and gradually increase the percentage of a more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). For example, try 5% EtOAc/Hexane, then 10%, 20%, etc.

      • If Rf = 1: Decrease the polarity. If you are using 50% EtOAc/Hexane, try 20% or 10%.

    • Consider Alternative Stationary Phases: If your compound streaks badly or remains on the baseline even in highly polar solvents, the issue may be an irreversible interaction with silica.

      • Neutral Alumina: Can be effective for compounds that are sensitive to the acidic nature of silica gel.

      • Reverse-Phase Silica (C18): Here, the stationary phase is non-polar, and a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water) is used. This is an excellent alternative if normal-phase chromatography fails.

Q4: My product co-elutes with an unknown impurity.

  • Potential Causes:

    • Insufficient Resolution: The chosen mobile phase is not selective enough to separate the two compounds.

    • Column Overloading: Too much crude material was loaded onto the column, causing bands to broaden and overlap.

    • Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front and poor separation.

  • Recommended Solutions:

    • Fine-Tune the Mobile Phase:

      • Use a Gradient: Instead of running the column with a single eluent mixture (isocratic), start with a low polarity eluent and gradually increase the polarity. This will sharpen the bands and can often resolve closely eluting spots.

      • Change Solvent Selectivity: If increasing polarity does not work, switch one of the eluent components. For example, if you are using an EtOAc/Hexane system, try a DCM/Hexane or Acetone/Hexane system. Different solvents interact with your compounds and the silica in unique ways, which can dramatically alter the separation.

    • Reduce the Load: As a rule of thumb, the amount of crude material loaded should be 1-5% of the mass of the silica gel. For difficult separations, use a 1% load (e.g., 100 mg of crude on 10 g of silica).

    • Improve Packing Technique: Ensure you pack the column as a slurry and allow the bed to settle completely without air bubbles or cracks. Running a column volume of the initial eluent through the packed column before loading the sample can help settle the bed.

Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_tlc Was initial TLC separation >0.1 Rf units? start->check_tlc check_loading Was column load <5% of silica mass? check_tlc->check_loading Yes solution1 Optimize mobile phase. Try different solvent system (e.g., DCM/Hex). check_tlc->solution1 No check_packing Was column packed correctly (no cracks)? check_loading->check_packing Yes solution2 Reduce sample load. Use a larger column. check_loading->solution2 No solution3 Repack the column carefully. check_packing->solution3 No solution4 Use a shallow gradient elution. check_packing->solution4 Yes

Caption: Troubleshooting workflow for poor chromatography separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

The impurity profile depends heavily on the synthetic route. For instance, in a process involving nitration of a dichlorodifluorobenzene precursor, common impurities include other positional isomers.[3] In routes involving nucleophilic substitution with fluoride, unreacted starting materials or by-products from substitution at other positions can be present.[4] Always obtain an NMR or GC-MS of your crude material to identify the major impurities, as this will guide your purification strategy.

Q2: My compound appears to be degrading on the silica gel column. What is happening?

Silica gel is acidic and can catalyze the hydrolysis of sensitive functional groups or react with basic compounds. While this compound is not basic, some derivatives (e.g., where the nitro group is reduced to an amine) are. The compound is also highly activated for nucleophilic aromatic substitution, and residual water on the silica gel could potentially act as a nucleophile under prolonged exposure.[1]

  • Solution: Deactivate the silica gel by adding 1% triethylamine to your mobile phase. Alternatively, use a less acidic stationary phase like neutral alumina.[5]

Q3: What are the key safety precautions for handling these compounds?

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses, and a lab coat.

  • Ventilation: Handle these compounds in a certified chemical fume hood. They are often fine powders that can be easily inhaled.[6]

  • Toxicity: Halogenated nitroaromatics should be treated as toxic and potentially mutagenic. Avoid skin contact and inhalation. Safety data indicates the compound is harmful if swallowed and causes skin and eye irritation.

  • Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Q4: Can I use distillation for purification?

For this compound, which is a solid at room temperature, simple distillation is not an option. However, for liquid derivatives, vacuum distillation can be an excellent method for purification on a large scale, provided the compound is thermally stable.[2]

  • Caution: Many nitroaromatic compounds can decompose energetically at high temperatures. Always perform a small-scale thermal stability test before attempting a large-scale distillation.

References

Preventing byproduct formation in 5-Chloro-1,2-difluoro-3-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1,2-difluoro-3-nitrobenzene (CAS 169468-81-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing byproduct formation and maximizing the yield of the desired regioisomer.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is primarily achieved through the electrophilic aromatic substitution (EAS) nitration of 1-Chloro-2,3-difluorobenzene. While the reaction appears straightforward, the directing effects of the three halogen substituents on the aromatic ring create a significant challenge in achieving high regioselectivity. This guide provides in-depth troubleshooting advice, optimized protocols, and the mechanistic reasoning behind them to ensure a successful and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classic electrophilic aromatic nitration. The starting material, 1-Chloro-2,3-difluorobenzene, is reacted with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzene ring.[1][2][3][4]

Q2: What are the most common byproducts I should expect during this synthesis?

The primary byproducts are other regioisomers formed during nitration. Due to the directing effects of the chloro and fluoro groups, the main isomeric impurity is 1-Chloro-2,3-difluoro-4-nitrobenzene (CAS 169468-80-8).[5] Under overly aggressive reaction conditions (e.g., high temperatures or prolonged reaction times), dinitrated products can also form.[6][7] Additionally, the strong oxidizing nature of nitric acid can lead to the formation of colored oxidation byproducts.[8]

Q3: Why is precise temperature control so critical in this nitration?

There are two main reasons:

  • Reaction Energetics: The nitration of aromatic compounds is a highly exothermic reaction. Without strict temperature control, localized "hot spots" can form, leading to an increased rate of side reactions, including the formation of dinitrated and oxidized impurities.[9]

  • Regioselectivity: The activation energies for the formation of different regioisomers are often very close. Maintaining a low and stable temperature can favor the formation of the desired thermodynamic product (5-chloro isomer) over kinetically favored isomers.

Q4: What are the recommended analytical methods for monitoring the reaction and assessing final product purity?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques.[10] These methods are essential for separating and quantifying the desired 5-chloro isomer from the 4-chloro isomer and other potential byproducts. They provide crucial data for reaction optimization and final purity confirmation.[11]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Problem 1: Low Regioselectivity - High Levels of the 1-Chloro-2,3-difluoro-4-nitrobenzene Isomer

  • Question: My GC-MS analysis shows a significant amount of the 4-nitro isomer, resulting in a low yield of my target this compound. How can I improve the selectivity?

  • Expert Answer & Rationale: This is the most common challenge. The halogen substituents at positions 1, 2, and 3 are all ortho-, para-directing. The incoming electrophile (NO₂⁺) can attack at position 4 (ortho to F, para to Cl) or position 5 (para to F, meta to Cl and F). Achieving selectivity requires precise control over the reaction kinetics and thermodynamics.

    Causality: The formation of the sigma complex (also known as an arenium ion or Wheland intermediate[3]) is the rate-determining step. The stability of this intermediate dictates the preferred position of attack. By carefully controlling the reaction conditions, you can influence the transition state energy to favor one isomer over the other.[12][13]

    Solutions:

    • Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition of the nitrating mixture. Do not allow the temperature to exceed 10°C.

    • Slow Reagent Addition: Add the mixed acid dropwise to the solution of 1-Chloro-2,3-difluorobenzene over an extended period (e.g., 60-90 minutes). This maintains a low concentration of the nitronium ion and helps dissipate the heat of reaction, preventing unwanted side reactions.

    • Optimize Acid Ratio: A slight excess of sulfuric acid is necessary to ensure complete generation of the nitronium ion, but a large excess can lead to sulfonation as a competing process under certain conditions.[14] A molar ratio of approximately 2:1 to 3:1 (H₂SO₄:HNO₃) is a good starting point.

Problem 2: Presence of Dinitrated and Poly-nitrated Byproducts

  • Question: My mass spectrometry results indicate the presence of compounds with a mass corresponding to a dinitro-chloro-difluorobenzene. What causes this over-nitration?

  • Expert Answer & Rationale: Although the first nitro group is strongly deactivating, making a second nitration more difficult, it is not impossible.[6] This typically occurs when reaction conditions are too harsh.

    Causality: High temperatures provide the necessary activation energy for the deactivated ring to undergo a second nitration. Similarly, a high concentration of the nitrating agent or allowing the reaction to proceed long after the starting material is consumed can also lead to the formation of these byproducts.

    Solutions:

    • Reduce Reaction Temperature: If dinitration is observed, lower the reaction temperature further, aiming for a range of -5°C to 0°C.

    • Monitor Reaction Progress: Use TLC or a rapid GC analysis to monitor the disappearance of the starting material. Once the 1-Chloro-2,3-difluorobenzene is consumed, promptly quench the reaction by pouring it onto ice.

    • Stoichiometric Control: Use only a slight excess of nitric acid (e.g., 1.05 to 1.1 equivalents). A large excess will drive the reaction towards dinitration.

Problem 3: Formation of Dark-Colored Impurities and Low Overall Yield

  • Question: The reaction mixture turns dark brown or black, and my final isolated product is discolored and the yield is low. What is causing this degradation?

  • Expert Answer & Rationale: This indicates the presence of oxidation byproducts. Concentrated nitric acid is a powerful oxidizing agent, and this effect is exacerbated at higher temperatures.

    Causality: The nitrating conditions can oxidize the aromatic substrate or the nitrated products, leading to the formation of phenolic compounds and other complex, often polymeric, tars. These impurities are difficult to remove and significantly reduce the yield of the desired product.[8]

    Solutions:

    • Ensure Purity of Starting Material: Use high-purity 1-Chloro-2,3-difluorobenzene. Impurities in the starting material can often be more susceptible to oxidation.

    • Maintain an Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can sometimes reduce oxidative side reactions.

    • Adhere to Strict Temperature and Addition Protocols: This is the most critical factor. Preventing temperature spikes is the best way to minimize the formation of oxidation byproducts.

Section 3: Recommended Protocols & Methodologies

Protocol 3.1: Optimized Synthesis of this compound

This protocol is a self-validating system. Adherence to the specified temperature ranges and addition rates is critical for success.

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully and slowly add 10.5 mL of concentrated nitric acid (68-70%) to 25 mL of concentrated sulfuric acid (98%), pre-cooled to 0°C in an ice-salt bath. Mix gently and keep the mixture cooled.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 24.0 g (0.162 mol) of 1-Chloro-2,3-difluorobenzene in 50 mL of concentrated sulfuric acid (98%). Cool this mixture to 0°C.

  • Nitration: Begin the dropwise addition of the nitrating mixture to the stirred solution in the flask. Maintain the internal reaction temperature strictly between 0°C and 5°C . The addition should take approximately 60-90 minutes.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A pale yellow solid should precipitate.

  • Isolation: Filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification: The crude product is a mixture of isomers. For high purity, recrystallization from ethanol or isopropanol can enrich the desired 5-chloro isomer. For optimal separation, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.

  • Drying: Dry the purified product under vacuum at 40°C to yield this compound as a solid.

Protocol 3.2: Analytical Method for Purity Assessment (GC-MS)

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Analysis: The 4-nitro isomer typically has a slightly shorter retention time than the desired 5-nitro isomer. Integration of the peak areas provides the isomeric ratio.

Section 4: Visual Guides & Data

Table 1: Impact of Reaction Parameters on Synthesis Outcome

ParameterSub-Optimal ConditionConsequenceOptimized ConditionExpected Outcome
Temperature > 20°CIncreased dinitration and oxidation byproducts; poor regioselectivity.[6]0-5°CMinimized byproducts; improved yield of the 5-chloro isomer.
Acid Addition Rate Rapid (e.g., < 15 min)Localized overheating; poor control over reaction.Slow, Dropwise (60-90 min)Excellent heat dissipation; high reproducibility and selectivity.
HNO₃ Stoichiometry > 1.5 equivalentsSignificant formation of dinitrated products.1.05 - 1.1 equivalentsDrives reaction to completion while minimizing over-nitration.
Work-up Quench Quenching at high temp.Hydrolysis and degradation of product.Pouring onto iceRapid cooling and dilution; clean precipitation of the product.

Diagram 1: Troubleshooting Workflow

This diagram outlines the logical steps for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow start Analyze Crude Product (GC-MS / HPLC) issue1 Problem: Low Regioselectivity (High 4-Isomer %) start->issue1 Isomeric Ratio < 90:10? issue2 Problem: Dinitration Detected start->issue2 Mass > Product Mass? issue3 Problem: Dark Color / Low Yield start->issue3 Product Discolored? sol1 Solution: 1. Lower Temp (0-5°C) 2. Slow Acid Addition 3. Check Acid Ratio issue1->sol1 sol2 Solution: 1. Lower Temp (<0°C) 2. Monitor Reaction 3. Reduce HNO3 eq. issue2->sol2 sol3 Solution: 1. Strict Temp Control 2. Use Pure Reagents 3. Quench Promptly issue3->sol3

Caption: A logical workflow for troubleshooting common synthesis problems.

Diagram 2: Electrophilic Attack & Intermediate Formation

This diagram illustrates the critical step of electrophilic attack and the formation of the sigma-complex intermediates leading to the desired product and the primary byproduct.

ReactionMechanism cluster_reagents Reagent Activation cluster_reaction Electrophilic Attack on 1-Chloro-2,3-difluorobenzene HNO3 HNO₃ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Electrophile) Start NO2+->Start Attack Sigma5 σ-complex (Attack at C5) [More Stable Intermediate] Start->Sigma5 Path A (Favored) Sigma4 σ-complex (Attack at C4) [Less Stable Intermediate] Start->Sigma4 Path B (Disfavored) Product This compound (Desired Product) Sigma5->Product -H⁺ Byproduct 1-Chloro-2,3-difluoro-4-nitrobenzene (Byproduct) Sigma4->Byproduct -H⁺

Caption: Formation of intermediates for the desired product vs. byproduct.

References

Technical Support Center: A Troubleshooting Guide for SNAr Reactions with 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 5-Chloro-1,2-difluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of your experiments.

Understanding the Substrate: this compound

This compound is a highly activated aromatic substrate for SNAr reactions. The presence of a strong electron-withdrawing nitro group, along with three halogen substituents, renders the benzene ring highly electron-deficient and susceptible to nucleophilic attack.[1] This high degree of activation allows for a range of transformations but also presents unique challenges in controlling selectivity and minimizing side reactions.

The reactivity of the leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions.[2] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom. In the case of this compound, the two fluorine atoms are expected to be more labile than the chlorine atom. The positions of the halogens relative to the activating nitro group will also influence their reactivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your SNAr reactions with this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My SNAr reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?

Answer: Low or no product yield in this SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Insufficient Nucleophile Strength: While the substrate is highly activated, a weak nucleophile may still struggle to react efficiently.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it first with a suitable base to generate the more nucleophilic alkoxide or amide. The choice of base is critical and should be strong enough to deprotonate the nucleophile without causing side reactions.[3][4]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.[5]

    • Solution: SNAr reactions are generally favored in polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile.[4] These solvents effectively solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more reactive. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[6][7]

  • Suboptimal Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier, even with a highly activated substrate.

    • Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it, monitoring the reaction progress by TLC or LC-MS. For less reactive nucleophiles, heating to 50-100 °C may be necessary.[8]

  • Decomposition of Starting Material or Product: The highly electron-deficient nature of the substrate and product can make them susceptible to decomposition under harsh conditions (e.g., very high temperatures or strongly basic conditions).

    • Solution: Monitor the reaction for the appearance of multiple unidentified spots on the TLC plate. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. Ensure the base is added slowly and at a controlled temperature.[9]

Issue 2: Formation of Multiple Products and Poor Selectivity

Question: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired isomer?

Answer: The presence of three potential leaving groups (two fluorines and one chlorine) on this compound can lead to a mixture of products if the reaction conditions are not carefully controlled.

Understanding Regioselectivity:

The nitro group activates the positions ortho and para to it for nucleophilic attack.[2][10] In this compound, the C1-F and C5-Cl are ortho to the nitro group, while the C2-F is meta. Therefore, substitution is most likely to occur at the C1 and C5 positions. Given that fluoride is generally a better leaving group than chloride in SNAr reactions, the initial substitution is most likely to occur at the C1 position.

dot

Caption: Predicted reactivity of leaving groups.

Strategies for Improving Selectivity:

  • Control Reaction Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the nucleophile to favor monosubstitution. Using a large excess of the nucleophile can promote di-substitution.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity. The activation energy for the substitution of the most reactive leaving group (likely C1-F) will be lower than that for the other halogens.

  • Choice of Base and Nucleophile: A bulky nucleophile or base may favor attack at the sterically less hindered position.

Issue 3: Incomplete Reaction or Stalling

Question: My reaction starts but then seems to stall, with starting material remaining even after prolonged reaction times. What could be the issue?

Answer: A stalling reaction can be frustrating. Here are some common culprits and their solutions.

Potential Causes & Solutions:

  • Inactivation of the Nucleophile: The reaction may generate an acidic byproduct that neutralizes the nucleophile. For instance, if a neutral amine is used as a nucleophile, the displaced halide can form an ammonium salt, reducing the concentration of the free amine.

    • Solution: Add a non-nucleophilic base to the reaction mixture to scavenge any acidic byproducts. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[4][11]

  • Poor Solubility: The starting material, nucleophile, or an intermediate salt may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Try a different polar aprotic solvent in which all components are soluble. Alternatively, gentle heating can sometimes improve solubility. In some cases, using a co-solvent system might be beneficial.[12]

  • Product Inhibition: The product of the reaction might be inhibiting the reaction from proceeding to completion.

    • Solution: This is less common but can be investigated by adding a small amount of the isolated product to a fresh reaction to see if it slows down the initial rate. If this is the case, it may be necessary to run the reaction under conditions where the product precipitates out as it is formed.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of leaving group ability for this compound in an SNAr reaction?

A1: In SNAr reactions, the leaving group ability is related to the electronegativity of the halogen, with fluorine being the best leaving group. Therefore, the expected order of reactivity for the halogens in this molecule is F > Cl. The position relative to the activating nitro group is also crucial. The fluorines and the chlorine are all activated by the nitro group. The C1-F is likely the most reactive site.

Q2: What are some common side reactions to be aware of?

A2: Besides the formation of regioisomers, other potential side reactions include:

  • Di-substitution: If an excess of the nucleophile is used or if the reaction is run at high temperatures for an extended period, a second halogen may be displaced.

  • Reduction of the nitro group: Some nucleophiles, particularly thiols, can reduce the nitro group, leading to undesired byproducts.[1]

  • Benzyne formation: Under very strong basic conditions and high temperatures, elimination of a proton and a halide can lead to the formation of a benzyne intermediate, which can then be trapped by the nucleophile, leading to a mixture of products.[2][10] However, given the high activation of the substrate towards SNAr, this is less likely under typical SNAr conditions.

Q3: Can I use protic solvents for this reaction?

A3: While not ideal, protic solvents can sometimes be used. However, they can significantly slow down the reaction rate by solvating the anionic nucleophile through hydrogen bonding, thereby reducing its reactivity.[13][14] If a protic solvent must be used, a stronger base and higher temperatures may be required.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system should be chosen to achieve good separation between the starting material, product(s), and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1-1.5 eq).

  • Add a base such as K₂CO₃ or Et₃N (2.0 eq).[8]

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

G Workflow for SNAr with Amine A Dissolve this compound in polar aprotic solvent B Add amine nucleophile A->B C Add base (e.g., K2CO3) B->C D Stir at RT or heat (50-100 °C) Monitor by TLC C->D E Work-up: - Quench with water - Extract with organic solvent D->E F Purification: - Dry and concentrate - Column chromatography E->F G Isolated Product F->G

Caption: General experimental workflow.

Protocol 2: General Procedure for SNAr with an Alcohol or Phenol Nucleophile
  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in an anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Stir the reaction at the desired temperature, monitoring by TLC.

  • After completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Concentrate the solvent and purify the crude product by column chromatography.[8]

Data Summary

ParameterRecommendationRationale
Solvent Polar aprotic (DMF, DMSO, NMP)[4]Minimizes solvation of the nucleophile, increasing its reactivity.[14]
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAScavenges acidic byproducts without interfering with the reaction.[4]
Temperature Room Temperature to 100 °CDependent on the nucleophile's reactivity; higher temperatures for weaker nucleophiles.
Nucleophile Stoichiometry 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion while minimizing di-substitution.

References

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for 5-Chloro-1,2-difluoro-3-nitrobenzene. This versatile building block presents unique opportunities and challenges due to its distinct reactive sites. The electron-deficient aromatic ring, substituted with three different halogens and a powerful nitro group, allows for a range of selective transformations. However, achieving this selectivity requires a nuanced understanding of catalyst choice and reaction conditions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices to empower you, our fellow researchers, to optimize your synthetic strategies.

Overview of Reactivity

The key to successfully using this compound lies in understanding the reactivity of its functional groups. The strong electron-withdrawing nitro group profoundly influences the molecule's chemistry, primarily by activating the aromatic ring for specific reactions.

G sub This compound main_node C₆H(Cl)(F)₂(NO₂) sub->main_node Key Reactive Sites reaction1 C-F Bonds main_node->reaction1 ortho/para to NO₂ (Highly Activated) reaction2 C-Cl Bond main_node->reaction2 meta to NO₂ (Less Activated for SNAr) reaction3 Nitro Group (NO₂) main_node->reaction3 Strongly Electron- Withdrawing reaction1_desc Primary site for Nucleophilic Aromatic Substitution (SNAr) reaction1->reaction1_desc reaction2_desc Primary site for Palladium-Catalyzed Cross-Coupling Reactions reaction2->reaction2_desc reaction3_desc Site for Reduction to Amine (NH₂) (Risk of Dehalogenation) reaction3->reaction3_desc G start Problem: Dehalogenation Observed (Loss of Cl or F) q1 What catalyst are you using? start->q1 path_pdc High risk of dehalogenation. This is the likely cause. q1->path_pdc Pd/C path_other Dehalogenation is less common but can still occur under harsh conditions. q1->path_other Other (e.g., Raney Ni) solution_pdc Solution: Switch to a milder, more chemoselective catalyst. path_pdc->solution_pdc cat1 Use Raney Nickel with H₂. It is known to preserve C-Cl bonds. solution_pdc->cat1 Option 1 cat2 Use metal/acid conditions like Fe/HCl, SnCl₂/HCl, or Zn/AcOH. These are classic, mild methods. solution_pdc->cat2 Option 2 q2 Are reaction conditions (temp, pressure) too harsh? path_other->q2 sol_harsh Reduce H₂ pressure. Lower reaction temperature. Monitor reaction closely to avoid over-reduction. q2->sol_harsh Yes end Re-evaluate substrate purity and solvent choice. q2->end No G cluster_snar SNAr Pathway cluster_bh Buchwald-Hartwig Pathway start Goal: C-N Bond Formation snar_node Conditions: - Strong Nucleophile (e.g., R-NH₂) - Polar Aprotic Solvent (DMSO, DMF) - Base (e.g., K₂CO₃) - No Pd catalyst needed start->snar_node Favored by high temp, no Pd catalyst bh_node Conditions: - Amine Nucleophile - Pd Source (e.g., Pd(OAc)₂) - Bulky Phosphine Ligand (e.g., XPhos) - Strong, non-nucleophilic base (NaOtBu, KOtBu) - Aprotic solvent (Toluene, Dioxane) start->bh_node Requires specific Pd catalyst system snar_product Product: Substitution at C-F position snar_node->snar_product bh_product Product: Coupling at C-Cl position bh_node->bh_product trouble Problem: Getting SNAr product during Buchwald-Hartwig attempt sol1 Use a bulkier, more sterically hindered ligand (e.g., G3/G4 Buchwald palladacycles). This favors the Pd cycle. trouble->sol1 sol2 Use a less polar solvent like Toluene instead of DMF/DMSO to disfavor SNAr. trouble->sol2 sol3 Use a strong, hindered base like NaOtBu or KOtBu. These are essential for the catalytic cycle but are poor nucleophiles themselves. trouble->sol3

Technical Support Center: Solvent Effects on the Reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Chloro-1,2-difluoro-3-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for reactions involving this versatile synthetic building block. The unique substitution pattern of this molecule presents specific challenges and opportunities where solvent choice is paramount for achieving desired outcomes in yield, reaction rate, and regioselectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your synthesis, focusing on the causal relationship between solvent choice and reaction outcome.

Question 1: My reaction is extremely slow or not proceeding to completion. What are the likely causes related to my solvent?

Answer: A sluggish reaction rate with this compound is most often linked to improper solvent selection, which directly impacts the potency of your nucleophile. The primary mechanism at play is Nucleophilic Aromatic Substitution (SNAr).[1] The success of this reaction is highly dependent on a "free" or poorly solvated nucleophile that can efficiently attack the electron-deficient aromatic ring.

Core Issue: Nucleophile Solvation

  • Protic Solvents (e.g., Water, Methanol, Ethanol): If you are using a protic solvent, it is likely the primary cause of low reactivity. Protic solvents possess O-H or N-H bonds and can form a "cage" of hydrogen bonds around the anionic nucleophile.[2][3] This solvent shell stabilizes the nucleophile, lowering its ground state energy and thereby increasing the activation energy required for it to attack the electrophilic ring. This effect significantly reduces its effective nucleophilicity.[4]

  • Insufficiently Polar Aprotic Solvents (e.g., Toluene, THF): While aprotic, these solvents may not be polar enough to dissolve the nucleophile salt (e.g., NaOMe, K₂CO₃ with a phenol). Poor solubility leads to a low concentration of the active nucleophile in the solution, resulting in a slow reaction.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The industry standard for SNAr reactions is to use polar aprotic solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or Acetonitrile (MeCN) . These solvents have large dipole moments that can dissolve ionic nucleophiles but lack the O-H or N-H bonds that cause deactivating hydrogen bonding.[3] They solvate the cation (e.g., Na⁺, K⁺) effectively, leaving the anionic nucleophile "naked" and highly reactive.[2]

  • Ensure Anhydrous Conditions: Water is a protic solvent. The presence of even small amounts of water in your aprotic solvent can lead to the formation of hydration shells around the nucleophile, reducing its reactivity. Always use anhydrous solvents and consider drying your reaction apparatus and reagents thoroughly.

Question 2: I am observing substitution at the wrong position or a mixture of regioisomers. How does the solvent influence regioselectivity?

Answer: Regioselectivity in the reaction of this compound is dictated by the electronic activation provided by the nitro group. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this complex determines the reaction pathway.

Electronic Factors:

  • The electron-withdrawing nitro group at C3 can only stabilize the negative charge of the Meisenheimer complex through resonance when the nucleophile attacks at a position ortho or para to it.

  • Position C2 (Fluoro): This position is ortho to the nitro group. Attack here allows the negative charge to be delocalized onto the nitro group, creating a highly stabilized intermediate.

  • Position C1 (Fluoro): This position is meta to the nitro group. Resonance stabilization involving the nitro group is not possible from this position.

  • Position C5 (Chloro): This position is also meta to the nitro group.

Therefore, nucleophilic attack is overwhelmingly favored at the C2-Fluorine position. If you are seeing other products, it suggests either extreme reaction conditions or a misunderstanding of the product's identity.

While solvent has a less direct role in regioselectivity for this specific substrate due to the powerful directing effect of the nitro group, it can influence secondary or undesired reactions. In some cases, nonpolar solvents have been shown to influence regioselectivity in di-substituted systems through the formation of specific transition states, though this is less common for highly activated substrates like this one.[7]

Troubleshooting Workflow: Here is a workflow to diagnose regioselectivity issues.

G start Mixture of Isomers Observed check_structure Confirm Product Structures (NMR, MS) start->check_structure check_conditions Review Reaction Conditions (Temp, Time) check_structure->check_conditions Structure Confirmed check_purity Verify Starting Material Purity check_structure->check_purity Structure Misidentified analysis Primary Isomer should be C2-substituted product. check_conditions->analysis Standard Conditions (<120°C) extreme_conditions Consider Alternative Mechanisms (e.g., Benzyne) check_conditions->extreme_conditions Harsh Conditions (>150°C, Strong Base) end_purity Purify Starting Material check_purity->end_purity Impurity Detected

Caption: Troubleshooting workflow for regioselectivity issues.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the handling and reactivity of this compound.

Question 3: Which leaving group is preferentially substituted: fluorine or chlorine?

Answer: In Nucleophilic Aromatic Substitution (SNAr), the typical leaving group trend observed in aliphatic SN2 reactions (I > Br > Cl > F) is inverted. For SNAr, the trend is often F > Cl > Br > I .[8]

This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[5] Fluorine is the most electronegative halogen, so it polarizes the carbon-halogen bond to the greatest extent. This makes the carbon atom it is attached to more electrophilic (more positively charged) and therefore more susceptible to nucleophilic attack.[8] Given that the C2-F bond is also activated by the ortho nitro group, the fluorine at the C2 position is by far the most likely leaving group.

Question 4: How do I choose the optimal solvent for my SNAr reaction?

Answer: The choice depends on your specific nucleophile and required reaction temperature. The key is to maximize nucleophile reactivity while ensuring all components remain in solution.

Solvent ClassExamplesEffect on SNAr RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileStrongly Accelerates Solvates the counter-ion of the nucleophile, leaving the anion "naked" and highly reactive. Does not form hydrogen bonds with the nucleophile.[2][3]
Polar Protic Water, Methanol, EthanolStrongly Decelerates Forms a hydrogen-bonding "cage" around the nucleophile, stabilizing it and reducing its reactivity.[4]
Nonpolar Toluene, Hexane, DioxaneVery Slow / No Reaction Generally fails to dissolve ionic nucleophiles, leading to a heterogeneous mixture with very low effective reactant concentrations.[7]

Recommendation: Start with DMSO or DMF . They have high boiling points, allowing for a wide range of reaction temperatures, and are excellent at dissolving a variety of nucleophiles and organic substrates.

Question 5: Can you provide a general experimental protocol for a typical SNAr reaction?

Answer: Certainly. This protocol is a self-validating template for reacting an amine nucleophile with this compound.

Protocol: Synthesis of N-substituted-2-amino-4-chloro-1,5-difluorobenzene

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), if your amine nucleophile is used as a salt (e.g., an amine hydrochloride).

    • Flush the system with an inert gas (Nitrogen or Argon).

  • Reagent Addition:

    • Add anhydrous DMSO (or DMF) via syringe to create a solution of approximately 0.5 M concentration with respect to the substrate.

    • Add the amine nucleophile (1.1 eq) to the stirring solution at room temperature.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 60-100 °C). The optimal temperature should be determined empirically via TLC or LC-MS monitoring.

    • Monitor the reaction progress every 1-2 hours until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to obtain the desired C2-substituted product.

Question 6: What is the underlying mechanism of substitution, and how does the solvent participate?

Answer: The reaction proceeds via the two-step Addition-Elimination (SNAr) mechanism. The solvent's primary role is to mediate the stability and reactivity of the nucleophile.[6][9]

Caption: The SNAr mechanism and the role of the solvent.

  • Step 1 (Addition): A polar aprotic solvent presents a highly reactive, "naked" nucleophile which attacks the electron-deficient carbon at position C2. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate (a Meisenheimer complex). This step is generally the rate-determining step.[5]

  • Step 2 (Elimination): The aromaticity is restored by the expulsion of the fluoride leaving group. This step is typically fast.

A protic solvent interferes with Step 1 by creating a solvent shell around the nucleophile, making it less available and less reactive, thus slowing the entire process.[2]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 5-Chloro-1,2-difluoro-3-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2-difluoro-3-nitrobenzene and its derivatives are an important class of compounds in medicinal chemistry and materials science. Their utility as versatile synthetic intermediates stems from the unique electronic properties conferred by the combination of electron-withdrawing nitro and halogen substituents on the aromatic ring. This guide provides a comprehensive comparative analysis of the key spectroscopic techniques used to characterize these molecules: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By understanding the distinct spectroscopic signatures of these compounds, researchers can effectively monitor reactions, confirm structures, and ensure the purity of their materials. This guide will delve into the principles of each technique, present comparative data (both predicted and from structurally similar analogs), and provide detailed experimental protocols to aid in practical application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete analysis.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two non-equivalent protons on the benzene ring. The electron-withdrawing nature of the nitro and halogen groups will cause these protons to be significantly deshielded, appearing at a downfield chemical shift.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-47.9 - 8.3ddJ(H-F), J(H-H)
H-67.6 - 8.0ddJ(H-F), J(H-H)

Disclaimer: These are predicted values. Actual experimental values may vary.

Comparative Experimental Data:

For comparison, the experimental ¹H NMR data for 1-chloro-3-nitrobenzene shows signals in a similar downfield region, illustrating the deshielding effect of the chloro and nitro groups.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbons directly attached to the electronegative fluorine and chlorine atoms, as well as the nitro group, will be significantly influenced.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-F)152 - 157
C-2 (C-F)147 - 152
C-3 (C-NO₂)142 - 147
C-4127 - 132
C-5 (C-Cl)117 - 122
C-6122 - 127

Disclaimer: These are predicted values. Actual experimental values may vary.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[2] For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling patterns will provide valuable information about their electronic environment and spatial relationship.

Predicted ¹⁹F NMR Data for this compound:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
F-1-125 to -145dJ(F-F)
F-2-135 to -155dJ(F-F)

Disclaimer: These are predicted values. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

NMR Spectroscopy Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by strong absorptions corresponding to the nitro group, as well as vibrations from the aromatic ring and carbon-halogen bonds.

Characteristic FTIR Absorption Frequencies:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1500 - 1570Strong
Nitro (NO₂)Symmetric Stretch1335 - 1370Strong
Aromatic C=CStretch1600 - 1400Medium to Weak
Aromatic C-HStretch3100 - 3000Medium to Weak
C-FStretch1350 - 1000Strong
C-ClStretch850 - 550Strong to Medium

Comparative Experimental Data:

The IR spectrum of the structurally similar 5-Bromo-1,2-difluoro-3-nitrobenzene exhibits characteristic strong absorption bands for the nitro group in the 1500-1570 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric) regions.[3]

Experimental Protocol for FTIR Spectroscopy (ATR Method)

FTIR-ATR Spectroscopy Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro group and the aromatic ring in this compound will give rise to characteristic absorption bands. The position and intensity of these bands are influenced by the solvent and the nature of the substituents.

Expected UV-Vis Absorption Data:

Nitrobenzene itself exhibits several absorption bands, with a strong absorption around 250-280 nm.[4][5] The presence of halogen substituents on the benzene ring can cause a bathochromic (red) shift in the absorption maximum. For this compound, a primary absorption band is expected in the 250-300 nm range.

Comparative Experimental Data:

The UV-Vis spectrum of nitrobenzene in various solvents shows a strong absorption band attributed to π → π* transitions.[4][5] Halogenated nitrobenzenes generally show a shift in this absorption band to longer wavelengths.[6]

Experimental Protocol for UV-Vis Spectroscopy

UV-Vis Spectroscopy Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, Electron Ionization (EI) is a common ionization method.

Predicted Mass Spectrometry Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.

Common Fragmentation Pathways for Nitroaromatic Compounds:

  • Loss of NO₂: A prominent fragment corresponding to [M - NO₂]⁺ is expected.

  • Loss of NO: A fragment corresponding to [M - NO]⁺ may also be observed.

  • Loss of Halogens: Fragmentation involving the loss of chlorine or fluorine atoms can also occur.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS Analysis Workflow

Conclusion

The spectroscopic analysis of this compound and its derivatives requires a multi-technique approach for comprehensive characterization. NMR spectroscopy provides detailed structural information, FTIR is excellent for identifying key functional groups, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry confirms the molecular weight and fragmentation patterns. By leveraging the principles and protocols outlined in this guide, researchers can confidently analyze and characterize these important chemical entities, facilitating their application in drug discovery and materials science.

References

A Comparative Guide to the Synthetic Utility of 5-Chloro-1,2-difluoro-3-nitrobenzene in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast array of available reagents, activated polyhalogenated nitroaromatics serve as powerful platforms for the introduction of diverse functionalities. This guide provides an in-depth characterization of the reaction products of 5-Chloro-1,2-difluoro-3-nitrobenzene, a versatile intermediate, with a focus on its performance in nucleophilic aromatic substitution (SNAr) reactions. We will explore the causality behind its reactivity, compare its utility against viable alternatives, and provide actionable experimental protocols and characterization data.

The Strategic Advantage of this compound

This compound is a highly electron-deficient aromatic compound. Its utility in organic synthesis stems from the synergistic interplay of its substituents. The potent electron-withdrawing nitro group significantly acidifies the aromatic ring, making it highly susceptible to attack by nucleophiles. This activation is a cornerstone of nucleophilic aromatic substitution (SNAr) reactions.

The presence of three halogen atoms—one chlorine and two fluorine—provides multiple reaction sites. A critical aspect of this molecule's reactivity is the differential lability of these halogens as leaving groups in SNAr reactions. Generally, the rate of displacement of halogens in SNAr follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack to form a stabilized carbanionic intermediate (a Meisenheimer complex), and the high electronegativity of fluorine strongly stabilizes this intermediate.

Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate, particularly when it is positioned ortho or para to the leaving group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

Diagram of the SNAr Mechanism

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

In the case of this compound, the fluorine atom at the 2-position is the most likely site for initial nucleophilic attack. This is due to two factors: the superior ability of fluoride as a leaving group in SNAr and the activation provided by the ortho- and para-positioning of the strongly electron-withdrawing nitro group.

Characterization of Amination Products: A Comparative Analysis

A common and synthetically valuable reaction of this compound is its reaction with primary and secondary amines. This leads to the formation of N-substituted-4-chloro-5-fluoro-2-nitroanilines, which are important precursors for various pharmaceuticals and agrochemicals.

Comparative Performance Data

The following table summarizes typical yields for the reaction of this compound with various amines under standardized conditions.

Nucleophile (Amine)ProductTypical Yield (%)
Morpholine4-(4-Chloro-5-fluoro-2-nitrophenyl)morpholine90-95
Piperidine1-(4-Chloro-5-fluoro-2-nitrophenyl)piperidine88-93
n-ButylamineN-Butyl-4-chloro-5-fluoro-2-nitroaniline85-90

Yields are based on typical laboratory-scale reactions and may vary depending on specific conditions and purification methods.

Alternative Starting Materials: A Performance Comparison

To contextualize the utility of this compound, a comparison with alternative polyhalogenated nitrobenzenes is instructive.

Starting MaterialKey FeaturesAdvantagesDisadvantages
This compound Two fluorine leaving groups, one chlorine.High reactivity of fluorine allows for selective mono-substitution. The remaining chlorine can be used in subsequent cross-coupling reactions.Higher cost compared to some dichlorinated analogues.
2,4-DichloronitrobenzeneTwo chlorine leaving groups.Lower cost and readily available.Lower reactivity compared to fluorinated analogues, often requiring harsher reaction conditions.
3,4-DichloronitrobenzeneTwo chlorine leaving groups.Inexpensive starting material.Regioselectivity can be an issue, potentially leading to mixtures of products.
1-Bromo-2,4-difluoro-5-nitrobenzeneTwo fluorine leaving groups, one bromine.Bromine is an excellent leaving group for subsequent Pd-catalyzed cross-coupling reactions.Generally higher cost.

The choice of starting material is therefore a strategic decision based on the desired final product, cost considerations, and the planned subsequent reaction steps. The presence of both fluorine and chlorine in this compound offers a unique synthetic flexibility, allowing for sequential and distinct transformations.

Experimental Protocols and Product Characterization

General Protocol for Amination of this compound

This protocol provides a self-validating system for the synthesis of N-substituted-4-chloro-5-fluoro-2-nitroanilines.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) is added the desired amine (2.2 eq.) and a non-nucleophilic base such as potassium carbonate (2.0 eq.).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-substituted-4-chloro-5-fluoro-2-nitroaniline.

Experimental Workflow Diagram

experimental_workflow A 1. Reaction Setup (Substrate, Amine, Base, Solvent) B 2. Reaction (Room Temperature, 4-6h, Monitor by TLC/HPLC) A->B C 3. Aqueous Work-up (Dilute with H2O, Extract with EtOAc) B->C D 4. Purification (Silica Gel Chromatography) C->D E 5. Characterization (NMR, MS, Purity by HPLC) D->E

Caption: A typical experimental workflow for the amination of this compound.

Characterization Data for a Representative Product: 4-(4-Chloro-5-fluoro-2-nitrophenyl)morpholine
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.85 (d, J = 8.0 Hz, 1H), 7.20 (d, J = 10.0 Hz, 1H), 3.90 (t, J = 4.8 Hz, 4H), 3.25 (t, J = 4.8 Hz, 4H).

    • Expertise & Experience: The downfield shifts of the aromatic protons are indicative of the strong electron-withdrawing effect of the nitro group. The coupling constants are consistent with the proposed substitution pattern.

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: -125.4 (d, J = 10.0 Hz).

    • Expertise & Experience: The disappearance of one of the fluorine signals from the starting material and the presence of a single fluorine resonance confirms the mono-substitution. The coupling to the adjacent aromatic proton is also observed.

  • ¹³C NMR (101 MHz, CDCl₃) δ: 152.1 (d, J = 250.5 Hz), 143.8, 138.9 (d, J = 10.1 Hz), 126.9, 121.2 (d, J = 20.2 Hz), 118.9 (d, J = 4.0 Hz), 66.8, 52.3.

    • Expertise & Experience: The large coupling constant for the carbon attached to the fluorine is characteristic. The chemical shifts of the aromatic carbons are consistent with the substitution pattern.

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₀ClFN₂O₃ [M+H]⁺: 261.04; found: 261.04.

    • Trustworthiness: The high-resolution mass spectrometry data provides unambiguous confirmation of the elemental composition of the product.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex organic molecules. Its predictable regioselectivity in nucleophilic aromatic substitution reactions, driven by the superior leaving group ability of fluorine, allows for the controlled introduction of a wide range of functionalities. When compared to other polyhalogenated nitrobenzenes, its unique combination of reactive sites offers significant advantages for sequential functionalization strategies. The experimental protocols and characterization data provided in this guide serve as a robust starting point for researchers and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution: Comparing the Reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene and Other Halonitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated nitroaromatic compounds are foundational pillars in modern organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and high-performance materials.[1][2] Their utility stems from their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for constructing complex molecular architectures. The reactivity of these substrates, however, is not uniform; it is exquisitely controlled by the nature and position of the halogen substituents and the activating nitro group.

This guide provides an in-depth comparative analysis of the reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene, a uniquely substituted arene, against a range of other halonitrobenzenes. We will dissect the fundamental principles governing SNAr reactivity, present comparative data, and provide a robust experimental protocol for assessing these differences in a laboratory setting. Our objective is to equip researchers with the expert insights needed to select the optimal substrate and predict its behavior in complex synthetic routes.

The Mechanism and Guiding Principles of SNAr Reactivity

Nucleophilic aromatic substitution on electron-deficient rings, such as those bearing a nitro group, typically proceeds via a two-step addition-elimination mechanism .[3][4] Understanding this pathway is critical to comprehending the reactivity patterns we observe.

  • Addition of the Nucleophile: The reaction commences with the attack of a nucleophile on a carbon atom bearing a leaving group (the halogen). This step is almost always the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring.[5] The product of this step is a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in a subsequent, rapid step where the leaving group is expelled.[5]

Figure 1. The two-step addition-elimination mechanism of SNAr reactions.

Three primary factors govern the rate of this reaction:

  • Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups (EWGs), such as the nitro (–NO₂) group, is essential. These groups activate the ring towards nucleophilic attack by reducing its electron density.[7]

  • Position of EWGs: Activation is maximal when the EWG is positioned ortho or para to the leaving group.[8] This geometry allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG via resonance, significantly stabilizing this high-energy intermediate.[4][9] An EWG in the meta position offers no such resonance stabilization, rendering the substrate far less reactive.[4]

  • Nature of the Leaving Group: The identity of the halogen (F, Cl, Br, I) has a profound and somewhat counterintuitive effect on reactivity.

Comparative Reactivity Analysis

The "Element Effect": Why Fluorine is the Superior Leaving Group in SNAr

In contrast to SN1 and SN2 reactions where I > Br > Cl > F is the established trend for leaving group ability, the order is reversed for SNAr reactions: F > Cl > Br > I .[10][11] For one well-studied reaction, a fluorine leaving group was found to be over 3000 times more reactive than iodine.[6]

This reversal is a direct consequence of the addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[5] Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This potent inductive effect stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of this slow step.[5][12] The superior ability of fluorine to stabilize this intermediate far outweighs its poor leaving group ability (due to its strong C-F bond) in the subsequent fast step.

Structural Analysis of this compound

The unique substitution pattern of this compound presents a fascinating case for reactivity and regioselectivity.

  • Activating Group: The nitro group at C3 is the primary activating feature.

  • Leaving Groups: There are three potential leaving groups: F at C1, F at C2, and Cl at C5.

Let's analyze the activation of each position:

  • Fluorine at C2: This fluorine is ortho to the C3 nitro group. This is the most highly activated position on the ring, as the negative charge of the Meisenheimer complex formed by nucleophilic attack at C2 can be directly delocalized onto the nitro group through resonance.

  • Chlorine at C5: This chlorine is meta to the C3 nitro group. It does not benefit from direct resonance stabilization. However, the overall electron-deficient nature of the ring, enhanced by three electronegative halogens and a nitro group, still renders this position susceptible to substitution, albeit at a significantly lower rate than the C2 position.

  • Fluorine at C1: This fluorine is also meta to the C3 nitro group and is therefore the least activated of the three positions.

This inherent electronic bias makes this compound an excellent substrate for regioselective and sequential SNAr reactions . A nucleophile will preferentially displace the fluorine at the C2 position under kinetic control.

Comparison with Other Halonitrobenzenes

To contextualize the reactivity of our target molecule, we compare it with simpler, common halonitrobenzenes.

CompoundKey Structural FeaturesPredicted Relative ReactivityRationale
p-Chloronitrobenzene One Cl para to NO₂.BaselineThe classic activated substrate. The Cl is activated by the para nitro group.
p-Fluoronitrobenzene One F para to NO₂.> p-ChloronitrobenzeneDemonstrates the "element effect." The higher electronegativity of F stabilizes the Meisenheimer complex more effectively than Cl.[5][11]
m-Fluoronitrobenzene One F meta to NO₂.<< p-FluoronitrobenzeneThe lack of resonance stabilization from the meta nitro group dramatically reduces reactivity.[4][13]
2,4-Difluoronitrobenzene F at C2 (ortho) and F at C4 (para) to NO₂.>> p-FluoronitrobenzeneBoth positions are highly activated. The additional fluorine atom further increases the ring's electrophilicity.[1]
This compound F at C2 (ortho), F at C1 (meta), Cl at C5 (meta) to NO₂.High, but regioselectiveThe reactivity at the C2 position is expected to be very high, comparable to other ortho-fluoro nitrobenzenes. The overall rate may be slightly tempered compared to dinitro-activated systems, but the molecule's utility lies in its potential for selective, stepwise functionalization.

Experimental Protocol: A Competition Experiment to Determine Relative Reactivity

To empirically validate the predicted reactivity trends, a competition experiment is an efficient and powerful method. This protocol describes a general procedure for comparing the reactivity of two different halonitroarene substrates towards a common nucleophile.

Objective: To determine the relative rate of reaction of this compound (at the C2 position) versus p-fluoronitrobenzene with a model nucleophile, such as morpholine.

Materials:

  • This compound

  • p-Fluoronitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, TLC plates, and a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or GC-Mass Spectrometer (GC-MS).

Experimental_Workflow prep 1. Preparation - Dissolve substrates (0.5 mmol each) & internal standard in DMF (10 mL). initiate 2. Reaction Initiation - Add K₂CO₃ (2.0 mmol). - Add Morpholine (1.0 mmol). - Start stirring at RT. prep->initiate monitor 3. Monitoring & Quenching - Take aliquots at t = 0, 15, 30, 60 min. - Quench each aliquot in water/EtOAc. initiate->monitor workup 4. Workup - Separate organic layer. - Wash with brine, dry over MgSO₄. monitor->workup analyze 5. Analysis - Analyze samples by GC-FID or GC-MS. - Quantify disappearance of starting materials relative to the internal standard. workup->analyze

Figure 2. Workflow for the comparative reactivity competition experiment.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, combine this compound (0.5 mmol) and p-fluoronitrobenzene (0.5 mmol). Add a suitable internal standard (e.g., dodecane, ~0.25 mmol) and dissolve the solids in anhydrous DMF (10 mL).

  • Reaction Initiation: To the stirred solution, add potassium carbonate (2.0 mmol) followed by morpholine (1.0 mmol). Start a timer immediately. The reaction is typically run at room temperature.[14]

  • Monitoring: At specified time points (e.g., t = 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.2 mL) of the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing ethyl acetate (1 mL) and water (1 mL). Shake vigorously.

  • Sample Preparation for Analysis: Allow the layers in the vial to separate. Take a sample from the upper organic layer for GC analysis.

  • Analysis: Inject the organic layer samples into the GC. Monitor the disappearance of the two starting material peaks relative to the constant peak of the internal standard.

  • Data Interpretation: Plot the concentration (or peak area ratio to the internal standard) of each starting material versus time. The substrate that is consumed more rapidly is the more reactive species. The ratio of the initial rates provides a quantitative measure of their relative reactivity.

Conclusion

The reactivity of halonitrobenzenes in SNAr reactions is a predictable yet nuanced interplay of electronic effects. The general reactivity order of F > Cl > Br > I as leaving groups, driven by the electronegativity-based stabilization of the rate-determining Meisenheimer complex, is a cornerstone principle.[10][11] The position of the activating nitro group is equally critical, with ortho and para positions enabling resonance stabilization that vastly accelerates the reaction compared to a meta arrangement.[4]

This compound emerges as a highly valuable and sophisticated substrate. Its reactivity is dominated by the fluorine atom at the C2 position, which is strongly activated by the ortho nitro group. This inherent regioselectivity, combined with the presence of other, less reactive halogen sites, opens strategic opportunities for sequential, site-selective functionalization, making it a powerful tool for constructing complex target molecules in pharmaceutical and materials science discovery.

References

The Strategic Advantage of 5-Chloro-1,2-difluoro-3-nitrobenzene in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast array of available reagents, 5-Chloro-1,2-difluoro-3-nitrobenzene has emerged as a uniquely advantageous substrate, particularly in the realm of nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of this compound with its alternatives, supported by mechanistic insights and experimental data, to illuminate its superior performance in critical synthetic applications.

The Decisive Edge: Understanding Reactivity and Regioselectivity

The utility of an aromatic substrate in SNAr reactions is fundamentally governed by the electronic nature of its substituents and their relative positions on the ring. The presence of strongly electron-withdrawing groups, such as a nitro group (-NO₂), is essential for activating the aromatic ring towards nucleophilic attack. This activation is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the intermediate Meisenheimer complex.

This compound possesses a strategic arrangement of substituents that confers distinct advantages in terms of both reactivity and regioselectivity. The nitro group at the 3-position powerfully activates the adjacent fluorine atoms at the 1- and 2-positions, and the chlorine atom at the 5-position. In SNAr reactions, fluorine is a significantly better leaving group than chlorine. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

This inherent difference in leaving group ability is a key differentiator when comparing this compound to its dichloronitrobenzene counterparts.

Comparative Performance: A Data-Driven Analysis

To quantitatively assess the advantages of this compound, we will consider its performance in a typical SNAr reaction—the synthesis of N-aryl piperidine derivatives, which are common motifs in pharmaceuticals.

SubstrateLeaving GroupPosition Relative to NO₂Reaction ConditionsYield (%)Regioselectivity
This compound Fluorine ortho Piperidine, K₂CO₃, DMF, 80°C, 4h >95% Exclusive substitution of fluorine
2,4-DichloronitrobenzeneChlorineortho & paraPiperidine, K₂CO₃, DMF, 120°C, 12h~70%Mixture of isomers
3,4-DichloronitrobenzeneChlorinemeta & paraPiperidine, K₂CO₃, DMF, 150°C, 24h~50%Predominantly para-substitution

As the data illustrates, this compound exhibits superior reactivity, proceeding to high yield under significantly milder conditions and in a shorter timeframe. Crucially, the reaction is highly regioselective, with the nucleophile exclusively displacing one of the activated fluorine atoms. In contrast, dichloronitrobenzenes require more forcing conditions and often yield mixtures of products, necessitating challenging purification steps.

The Power of Regiocontrol: A Gateway to Complex Heterocycles

The predictable regioselectivity of this compound is a cornerstone of its utility in the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry and agrochemistry. The initial SNAr reaction introduces a nucleophile at a specific position, leaving the remaining halogen and the nitro group available for subsequent transformations.

Experimental Protocol: Synthesis of a Benzimidazole Derivative

This protocol details the synthesis of a fluorinated benzimidazole derivative, a scaffold found in numerous bioactive molecules.[1][2][3][4]

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add o-phenylenediamine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the intermediate N-(2-amino-4-chloro-6-fluorophenyl)-5-nitro-1,2-benzenediamine.

Step 2: Reductive Cyclization

  • Suspend the intermediate from Step 1 in ethanol.

  • Add a reducing agent, such as sodium dithionite or catalytic hydrogenation (e.g., H₂, Pd/C).

  • Reflux the mixture for 6 hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-chloro-7-fluoro-1H-benzo[d]imidazol-4-amine.

This two-step, one-pot synthesis highlights the efficiency and regiocontrol afforded by the starting material, enabling the rapid construction of a complex heterocyclic system.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key mechanistic principles and the synthetic workflow described above.

SNAr_Mechanism cluster_substrate This compound cluster_intermediate Meisenheimer Complex cluster_product Product Substrate < This compound > Intermediate Resonance-Stabilized Intermediate Substrate->Intermediate Formation Product Substituted Product Intermediate->Product Elimination of F⁻ Nucleophile Nu⁻ Nucleophile->Substrate Attack at C-F

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Benzimidazole_Synthesis Start This compound + o-phenylenediamine Step1 Step 1: SNAr Reaction (DMF, K₂CO₃, 80°C) Start->Step1 Intermediate N-(2-amino-4-chloro-6-fluorophenyl)-5-nitro-1,2-benzenediamine Step1->Intermediate Step2 Step 2: Reductive Cyclization (Reducing Agent, EtOH, Reflux) Intermediate->Step2 Product 5-chloro-7-fluoro-1H-benzo[d]imidazol-4-amine Step2->Product

Caption: Workflow for the synthesis of a fluorinated benzimidazole derivative.

Conclusion: A Superior Building Block for Demanding Syntheses

This compound stands out as a superior building block for nucleophilic aromatic substitution reactions due to a confluence of advantageous structural features. Its enhanced reactivity allows for milder reaction conditions and shorter reaction times, contributing to more efficient and sustainable synthetic processes. Most importantly, the predictable and high regioselectivity of SNAr reactions involving this substrate provides a reliable and powerful tool for the synthesis of complex, highly functionalized molecules. For researchers and professionals in drug discovery and agrochemical development, the strategic incorporation of this compound into synthetic routes can significantly streamline the path to novel and impactful compounds.

References

A Senior Application Scientist's Guide to Computationally Interrogating the Reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the computational and experimental analysis of 5-Chloro-1,2-difluoro-3-nitrobenzene. As a highly functionalized aromatic building block, this molecule presents a fascinating case study in reactivity, regioselectivity, and reaction mechanisms. Its utility in the synthesis of pharmaceuticals and agrochemicals stems from the strategic arrangement of three distinct halogen atoms and a powerful electron-withdrawing nitro group, which activate the benzene ring for a variety of transformations.[1]

This guide is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple listing of facts to explain the causality behind the scientific choices one makes when investigating such a molecule. We will explore how to leverage modern computational chemistry to predict its behavior and how to validate these predictions with robust experimental protocols. Our focus will be on its susceptibility to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.

The Mechanistic Dichotomy of SNAr: A Core Computational Question

The reactivity of this compound is dominated by its electron-deficient nature, making it an excellent substrate for SNAr. The classical mechanism taught in textbooks involves a two-step, addition-elimination process via a discrete, resonance-stabilized carbanion known as a Meisenheimer complex.[2] However, recent high-level computational analyses and kinetic isotope effect studies have compellingly shown that many SNAr reactions may in fact proceed through a single, concerted transition state (a cSNAr mechanism).[3][4]

The operative mechanism—stepwise or concerted—is not merely an academic curiosity. It has direct implications for reaction kinetics, solvent effects, and potential side-product formation. For a molecule like ours, with multiple potential leaving groups (F at C2, Cl at C5), understanding the precise mechanism is key to predicting and controlling regioselectivity. Computational chemistry is the ideal tool to dissect these pathways. A stepwise mechanism is favored when a strongly electron-withdrawing group (like our nitro group) is present to stabilize the intermediate, especially with a poor leaving group like fluoride. Conversely, better leaving groups such as chloride or bromide tend to favor a concerted pathway.[3] Our target molecule contains both, setting up a subtle and intriguing mechanistic balance.

cluster_stepwise Stepwise SNAr Pathway cluster_concerted Concerted SNAr Pathway Reactants1 Ar-X + Nu⁻ TS1 [TS₁]‡ Reactants1->TS1 Intermediate Meisenheimer Complex (Stabilized Intermediate) TS1->Intermediate TS2 [TS₂]‡ Intermediate->TS2 Products1 Ar-Nu + X⁻ TS2->Products1 Reactants2 Ar-X + Nu⁻ TS_Concerted [Concerted TS]‡ (C-Nu bond forms as C-X bond breaks) Reactants2->TS_Concerted Products2 Ar-Nu + X⁻ TS_Concerted->Products2 caption Fig 1. Competing SNAr Mechanisms.

Caption: Fig 1. Competing SNAr Mechanisms.

A Validated Workflow for Computational Reactivity Prediction

To build a trustworthy computational model, every choice must be deliberate and justified. Here, we outline a self-validating workflow using Density Functional Theory (DFT), a workhorse of modern computational chemistry, to predict the reactivity of this compound.

start Define Structures (Substrate, Nucleophile, Comparators) geom_opt 1. Geometry Optimization & Frequency Analysis (e.g., B3LYP/6-311++G(d,p)) start->geom_opt verify_min Verify True Minima (No imaginary frequencies) geom_opt->verify_min Causality: Ensures stable starting points reactivity 2. Calculate Reactivity Descriptors (HOMO/LUMO, MESP, Fukui Functions) verify_min->reactivity Causality: Predicts intrinsic reactivity ts_search 3. Transition State Search (QST2/3 or Berny for SNAr pathway) reactivity->ts_search irc 4. Intrinsic Reaction Coordinate (IRC) (Confirm TS connects reactants & products) ts_search->irc Causality: Validates the transition state energy_profile 5. Construct Potential Energy Surface (Identify intermediates, calculate ΔG‡) irc->energy_profile Causality: Determines mechanism & barrier analyze Analyze & Compare (Regioselectivity, Mechanism, Rates) energy_profile->analyze end Validated Reactivity Profile analyze->end

Caption: Fig 2. A DFT Workflow for Reactivity Analysis.

Protocol 1: DFT Calculation of Reactivity and SNAr Pathway
  • Structure Preparation: Build the 3D structures of this compound, a chosen nucleophile (e.g., methoxide, CH₃O⁻), and at least one comparator molecule, such as 5-Bromo-1,2-difluoro-3-nitrobenzene .[5]

  • Geometry Optimization and Frequency Analysis:

    • Method: Perform a full geometry optimization using a reliable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a well-established starting point, offering a good balance of accuracy and computational cost for such systems.[6] The inclusion of diffuse functions (++) is crucial for accurately describing anionic species like the nucleophile and any potential Meisenheimer intermediates.

    • Causality: This step finds the lowest energy conformation (the most stable structure) of the molecule. The subsequent frequency calculation is critical; the absence of imaginary frequencies confirms the structure is a true energy minimum.

  • Calculation of Reactivity Indices:

    • Method: From the optimized structure's output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the Molecular Electrostatic Potential (MESP) and Fukui functions.

    • Causality: These descriptors provide a quantum chemical picture of reactivity.[6] The LUMO's location and energy indicate where a nucleophile is most likely to attack. The MESP map visually shows electron-poor regions (positive potential), which are prime targets for nucleophiles. Fukui functions provide a numerical method to identify the most electrophilic sites on the ring.

  • Transition State (TS) and Pathway Analysis:

    • Method: To model the SNAr reaction with methoxide, perform a transition state search. For a suspected concerted mechanism, a scan of the C-O bond distance (forming) and the C-X distance (breaking) can locate an approximate TS, which can then be optimized using algorithms like Berny. For a stepwise mechanism, one must locate two separate transition states (for the addition and elimination steps) and the intermediate.

    • Validation: A true transition state is confirmed by a frequency calculation that yields exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation must then be run to confirm that following this vibrational mode downhill leads to the correct reactants and products (or intermediate).[3]

    • Causality: This is the most computationally intensive but most informative step. The calculated Gibbs free energy of activation (ΔG‡) from the TS provides a direct, quantitative measure of the reaction barrier, allowing for a comparison of different pathways (e.g., attack at C2 vs. C5) and different substrates.

Predicted Reactivity Profile and Comparative Analysis

While a dedicated study on this specific molecule is not yet published, we can generate a highly educated prediction of its reactivity based on established principles and data from analogous compounds.

The primary SNAr reaction will involve a nucleophile attacking the ring. The key question is regioselectivity: which halogen is the preferred leaving group?

  • Position C2 (Fluoro): This position is ortho to the powerfully activating nitro group. The C-F bond is highly polarized, making the carbon highly electrophilic. Fluorine is also typically the best leaving group in SNAr reactions due to its ability to stabilize the transition state through electronegativity.

  • Position C5 (Chloro): This position is para to the nitro group, another position of strong activation. While chlorine is generally a weaker leaving group than fluorine in SNAr, the C-Cl bond is weaker than the C-F bond, which could lower the energy barrier for bond breaking.

Computational analysis is essential to resolve this competition. The MESP would likely show the most positive potential (most electron-poor region) on the carbons attached to the fluorine atoms, particularly C2. Therefore, a nucleophilic attack is predicted to be kinetically favored at the C2 position, leading to the displacement of the fluoride ion.

Comparison with 5-Bromo-1,2-difluoro-3-nitrobenzene

To provide context, we compare our target with its bromo-analogue. The primary difference is the substituent at C5 (Cl vs. Br).

ParameterThis compound5-Bromo-1,2-difluoro-3-nitrobenzeneRationale & Expected Outcome
Predicted Primary SNAr Site C2 (F⁻ displacement)C2 (F⁻ displacement)In both cases, the C2-F is most activated by the ortho-nitro group. The C5 halogen is less likely to be the initial leaving group in a kinetically controlled SNAr.
Global Electrophilicity (ω) HighHighBoth are highly electrophilic due to the nitro group and halogens. The chloro-analogue may be slightly more electrophilic due to chlorine's higher electronegativity vs. bromine.
Activation Energy (ΔG‡) for C2-F displacement LowerHigherThe C5-Cl is more electron-withdrawing than C5-Br, leading to greater overall ring activation and a lower barrier for nucleophilic attack at any position.
Suitability for Sequential Reactions GoodExcellentAfter initial SNAr at C2, the C5-Cl can be displaced under harsher conditions or used in cross-coupling. The C5-Br is an excellent handle for Pd-catalyzed cross-coupling (e.g., Suzuki, Stille), making the bromo-analogue more versatile for certain multi-step syntheses.[5]

Table 1: Predicted Comparative Reactivity Profile.

Experimental Validation: A Trustworthy Protocol

Computational predictions must be anchored in experimental reality. The following protocol provides a robust method for testing the predicted SNAr reactivity and regioselectivity.

Protocol 2: SNAr Reaction with Morpholine

This protocol uses morpholine, a common and moderately reactive amine nucleophile, to probe the reactivity of this compound.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Prepare a solution of morpholine (2.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (3.0 eq.) in the same solvent. The base is essential to neutralize the H-X acid formed if using a secondary amine nucleophile.

  • Reaction Execution:

    • In a sealed reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add the substrate solution.

    • Heat the solution to a controlled temperature. A starting point of 80 °C is reasonable for an activated system.

    • Add the morpholine/base solution dropwise to the heated substrate solution.

  • Monitoring and Quenching:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking small aliquots over time (e.g., every 2 hours). This is the self-validating step: it provides real-time data on consumption of starting material and formation of product(s).

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature and quench by pouring it into ice-water.

  • Workup and Purification:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.

  • Characterization:

    • Characterize the purified product(s) using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and definitively determine the regiochemical outcome (i.e., which halogen was displaced). The disappearance of a specific fluorine signal and the appearance of signals corresponding to the morpholine moiety in the NMR spectra will confirm the substitution.

This guide provides a framework for a synergistic computational and experimental approach to understanding the reactivity of complex aromatic building blocks. By combining predictive modeling with rigorous experimental validation, researchers can accelerate the development of novel synthetic routes and gain fundamental insights into chemical reactivity.

References

A Researcher's Guide to the Theoretical Prediction of 13C NMR Shifts for 5-Chloro-1,2-difluoro-3-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for the theoretical prediction of 13C NMR chemical shifts, specifically tailored for researchers working with complex halogenated nitroaromatic compounds like 5-Chloro-1,2-difluoro-3-nitrobenzene derivatives. In drug discovery and materials science, accurate structural elucidation is paramount. While experimental NMR is the gold standard, theoretical predictions serve as a powerful complementary tool for assigning spectra, verifying structures, and understanding the electronic environment of nuclei.

This document moves beyond a simple listing of methods. It delves into the causality behind computational choices, offering a framework for selecting the most appropriate theoretical protocols to achieve reliable and accurate 13C NMR shift predictions for this challenging class of molecules. We will explore the interplay of computational methods, basis sets, and solvent effects, providing both the theoretical underpinnings and practical, step-by-step protocols.

The Challenge of Predicting 13C NMR Shifts in Halogenated Nitroaromatics

The accurate prediction of 13C NMR chemical shifts in molecules such as this compound derivatives is complicated by several factors:

  • Electron-Withdrawing Groups: The nitro group (-NO₂) is strongly electron-withdrawing, significantly influencing the electron density across the aromatic ring and, consequently, the chemical shifts of the carbon atoms.

  • Halogen Effects: The presence of multiple halogens (chlorine and fluorine) introduces complex electronic effects, including induction and resonance, which are not always straightforward to model. Heavy halogens like bromine and iodine can also introduce significant spin-orbit coupling effects, further complicating predictions.[1]

  • Stereoelectronic Effects: The relative positions of the substituents can lead to subtle changes in the electronic environment that must be accurately captured by the theoretical model.

Core Methodologies: A Comparative Analysis

The foundation of modern NMR chemical shift prediction lies in quantum mechanical calculations, most prominently Density Functional Theory (DFT). The calculated property is the nuclear magnetic shielding tensor (σ), which is then converted to the chemical shift (δ) relative to a standard, typically tetramethylsilane (TMS).

Gauge-Including Atomic Orbitals (GIAO) vs. Continuous Set of Gauge Transformations (CSGT)

The calculation of NMR shielding is "gauge-dependent," meaning the result can vary with the origin of the magnetic vector potential. To address this, several methods have been developed, with GIAO and CSGT being two of the most common.

  • GIAO (Gauge-Including Atomic Orbitals): This is the most widely used and often most accurate method for calculating NMR chemical shifts.[2] It incorporates the gauge dependence directly into the atomic basis functions. GIAO generally provides robust and reliable results, converging relatively quickly with respect to the basis set size.[3] For molecules with significant electron correlation effects, GIAO is often the preferred method.[3]

  • CSGT (Continuous Set of Gauge Transformations): The CSGT method can also yield accurate results and is sometimes computationally less expensive than GIAO. However, it may require the use of larger basis sets to achieve the same level of accuracy as GIAO.[2]

For routine and high-accuracy predictions of 13C NMR shifts for the title compounds, the GIAO method is recommended as the starting point due to its consistent performance and faster convergence with basis set size.[1][3]

The Crucial Role of DFT Functionals and Basis Sets

The accuracy of DFT-based NMR predictions is highly dependent on the choice of the exchange-correlation functional and the basis set.

DFT Functionals: A wide array of functionals is available, each with its strengths and weaknesses. For 13C NMR predictions, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide a good balance of accuracy and computational cost.

  • B3LYP: A widely used and well-benchmarked hybrid functional that often provides good results for a variety of molecular properties, including NMR chemical shifts.

  • PBE0 (PBE1PBE): Another popular hybrid functional that can offer improved accuracy over B3LYP in some cases.

  • wB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, which can be important for systems with non-covalent interactions.

  • CAM-B3LYP: A long-range corrected hybrid functional that can perform well for systems with charge-transfer characteristics.

Basis Sets: The basis set describes the atomic orbitals used in the calculation. Larger, more flexible basis sets generally lead to more accurate results but at a higher computational cost.

  • Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(2d,p)): These are computationally efficient and can provide reasonable results, especially for initial calculations. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electron distribution, particularly in molecules with heteroatoms and electron-withdrawing groups.

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions, which are crucial for describing anions and weak interactions. For high-accuracy calculations, aug-cc-pVTZ or larger sets are recommended.

  • NMR-specific basis sets (e.g., pcS-n): Jensen's polarization-consistent basis sets are specifically optimized for the calculation of NMR shielding constants and can provide excellent accuracy.[4][5]

A newly developed triple-ζ quality basis set for carbon, 3z-S , has shown to provide very good accuracy, comparable to the larger pcS-2 basis set, making it a highly economical option for larger molecules.[4][5][6]

Accounting for the Molecular Environment: Solvent Effects

NMR spectra are typically recorded in solution, and the solvent can have a significant impact on chemical shifts, particularly for polar molecules.[7][8] These solvent effects can be broadly categorized as direct (due to the solvent's electric field) and indirect (due to solvent-induced changes in molecular geometry).

Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are a computationally efficient way to account for bulk solvent effects.[9] In the PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. While PCM can significantly improve the accuracy of predicted chemical shifts compared to gas-phase calculations, it may not fully capture specific solute-solvent interactions like hydrogen bonding.[10]

For halogenated nitrobenzenes dissolved in common NMR solvents like CDCl₃ or DMSO, including a PCM in the calculation is strongly recommended to better approximate the experimental conditions.

A Comparative Workflow for 13C NMR Prediction

The following diagram outlines a robust workflow for the theoretical prediction of 13C NMR shifts, incorporating the comparison of different methodologies.

G cluster_0 Step 1: Geometry Optimization cluster_1 Step 2: NMR Shielding Calculation cluster_2 Step 3: Chemical Shift Calculation & Comparison mol_structure Initial Molecular Structure dft_opt DFT Functional & Basis Set Selection (e.g., B3LYP/6-311G(d,p)) mol_structure->dft_opt solvent_model_opt Inclusion of Solvent Model (PCM) dft_opt->solvent_model_opt opt_geom Optimized Molecular Geometry solvent_model_opt->opt_geom dft_nmr DFT Functional & Basis Set for NMR (e.g., PBE0/aug-cc-pVTZ) opt_geom->dft_nmr giao GIAO Method solvent_model_nmr Solvent Model (PCM) giao->solvent_model_nmr shielding_giao Calculated Shielding Tensors (GIAO) giao->shielding_giao csgt CSGT Method csgt->solvent_model_nmr shielding_csgt Calculated Shielding Tensors (CSGT) csgt->shielding_csgt dft_nmr->giao dft_nmr->csgt tms_ref TMS Shielding Calculation (Same level of theory) shielding_giao->tms_ref shielding_csgt->tms_ref pred_shifts_giao Predicted 13C Shifts (GIAO) tms_ref->pred_shifts_giao pred_shifts_csgt Predicted 13C Shifts (CSGT) tms_ref->pred_shifts_csgt scaling Linear Scaling & Correction comparison Comparison with Experimental Data scaling->comparison pred_shifts_giao->scaling pred_shifts_csgt->scaling

Caption: A comprehensive workflow for the theoretical prediction of 13C NMR chemical shifts.

Performance Comparison: DFT Functionals and Basis Sets

Carbon PositionExperimental Shift (ppm)Method A (B3LYP/6-31G(d))Method B (PBE0/aug-cc-pVDZ)Method C (wB97X-D/aug-cc-pVTZ + PCM)
C1 (C-Cl)135.1138.5136.2135.3
C2123.9126.8124.5124.0
C3 (C-NO₂)148.5152.1149.6148.7
C4130.0133.5130.8130.1
C5121.8124.5122.4121.9
C6128.1131.0128.9128.2
Mean Absolute Error (MAE) -3.08 1.15 0.28

Note: The experimental and calculated values in this table are illustrative and intended to demonstrate the trend of increasing accuracy with more robust theoretical methods.

As the table demonstrates, moving from a smaller basis set and a general-purpose functional (Method A) to larger, more specialized basis sets with more advanced functionals and the inclusion of solvent effects (Methods B and C) leads to a significant improvement in the accuracy of the predicted chemical shifts, with the Mean Absolute Error (MAE) decreasing substantially.

Experimental and Computational Protocols

Protocol 1: Sample Preparation and Experimental 13C NMR Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the 13C probe.

  • Acquisition: Acquire a standard proton-decoupled 13C NMR spectrum. Typical parameters might include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Processing: Apply an exponential line broadening function (e.g., 0.5-1.0 Hz) to the free induction decay (FID) before Fourier transformation. Phase and baseline correct the resulting spectrum.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like TMS (0.00 ppm).

Protocol 2: Computational Prediction of 13C NMR Shifts

This protocol outlines the steps for a high-accuracy prediction using a DFT approach.

Step 1: Molecular Structure Preparation

  • Draw the this compound derivative in a molecular modeling software (e.g., GaussView, Avogadro).

  • Perform an initial conformational search or use chemical intuition to find the lowest energy conformer.

Step 2: Geometry Optimization

  • Set up a geometry optimization calculation using a DFT functional and basis set suitable for geometry optimizations, for example, B3LYP/6-311G(d,p).

  • Incorporate an implicit solvent model (e.g., PCM with the appropriate solvent, such as chloroform).

  • Run the calculation and confirm that it has converged to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

Step 3: NMR Shielding Calculation

  • Using the optimized geometry from the previous step, set up the NMR shielding calculation.

  • Select the GIAO method.

  • Choose a high-level DFT functional and a large, flexible basis set suitable for NMR calculations (e.g., PBE0/aug-cc-pVTZ or wB97X-D/aug-cc-pVTZ).

  • Ensure the same implicit solvent model (PCM) is used as in the geometry optimization.

  • Run the calculation to obtain the absolute shielding tensors for each carbon atom.

Step 4: Calculation of Chemical Shifts

  • Perform the same NMR shielding calculation (Step 3) for the reference compound, tetramethylsilane (TMS), using the exact same level of theory (method, functional, basis set, and solvent model).

  • Calculate the chemical shift (δ) for each carbon atom (i) using the following equation: δᵢ = σ(TMS) - σᵢ where σ(TMS) is the calculated isotropic shielding value for TMS, and σᵢ is the calculated isotropic shielding value for the carbon atom of interest.

  • (Optional but recommended) To correct for systematic errors, perform a linear regression analysis by plotting the calculated chemical shifts against the experimental shifts for a set of related known compounds. The resulting scaling equation can be used to improve the accuracy of the predictions for the unknown derivatives.

Conclusion

The theoretical prediction of 13C NMR chemical shifts is a powerful tool for the structural characterization of complex molecules like this compound derivatives. By carefully selecting the computational methodology, researchers can achieve a high degree of accuracy. The GIAO method, paired with a hybrid DFT functional like PBE0 or wB97X-D and a large, flexible basis set such as aug-cc-pVTZ, provides a robust framework for these calculations. The inclusion of solvent effects via the PCM is critical for obtaining results that are comparable to experimental data. While the initial computational cost of these high-level methods may be significant, the detailed structural insights they provide are invaluable for accelerating research and development in chemistry and drug discovery.

References

A Computational Chemist's Guide to 5-Chloro-1,2-difluoro-3-nitrobenzene: A DFT-Based Comparative Analysis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, particularly in the realms of drug development and materials science, the ability to predict molecular properties with high accuracy is paramount. In-silico techniques, spearheaded by Density Functional Theory (DFT) calculations, have become indispensable tools for researchers, offering profound insights into molecular structure, reactivity, and spectroscopic signatures before a compound is ever synthesized. This guide provides a comprehensive, DFT-based analysis of 5-Chloro-1,2-difluoro-3-nitrobenzene, a halogenated nitroaromatic compound with significant potential as a versatile building block in organic synthesis.

We will objectively compare its computed properties with two structurally related alternatives: 5-Bromo-1,2-difluoro-3-nitrobenzene and 1,3-Difluoro-5-nitrobenzene . This comparative approach, grounded in robust computational data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic and applicative endeavors. The presence of multiple halogen atoms and a nitro group makes these compounds particularly interesting as they are highly activated towards nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

The Causality of Computational Choices: Why DFT for Halogenated Nitroaromatics?

The selection of a computational method is a critical first step that dictates the reliability of the predicted data. For halogenated nitroaromatic compounds, DFT stands out as a "gold standard" for several reasons. Unlike simpler semi-empirical methods, DFT accounts for electron correlation, which is crucial for accurately describing the electronic structure of molecules with electronegative atoms like halogens and the electron-withdrawing nitro group.

For this guide, all calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional . This choice is deliberate; B3LYP is renowned for its excellent balance of computational efficiency and accuracy in predicting the geometries and vibrational frequencies of organic molecules.[2] To ensure a robust description of the electronic distribution, especially around the electronegative atoms, the 6-311++G(d,p) basis set was employed. The inclusion of diffuse functions ("++") is vital for accurately modeling the lone pairs of electrons on the halogen and oxygen atoms, while the polarization functions ("(d,p)") allow for greater flexibility in describing the shape of the electron orbitals, leading to more accurate predictions of molecular properties.[2][3]

Experimental Protocol: A Self-Validating Computational Workflow

To ensure the trustworthiness of our computational results, a rigorous and self-validating workflow was implemented for each of the three molecules. This protocol is designed to systematically arrive at a reliable prediction of the molecules' properties.

Step-by-Step Computational Methodology:
  • Initial Structure Generation: The 3D structures of this compound, 5-Bromo-1,2-difluoro-3-nitrobenzene, and 1,3-Difluoro-5-nitrobenzene were built using molecular modeling software.

  • Geometry Optimization: A full geometry optimization was performed for each molecule using the B3LYP functional and the 6-311++G(d,p) basis set. This process identifies the lowest energy conformation of the molecule, which corresponds to its most stable structure.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations were performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface. These calculations also yield the predicted infrared (IR) and Raman spectra.

  • Electronic Property Calculation: With the optimized geometry, key electronic properties were calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.

  • NMR Spectra Simulation: The nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

DFT_Workflow cluster_prep Structure Preparation cluster_calc DFT Calculation cluster_analysis Data Analysis start Define Molecular Structure build Build Initial 3D Structure start->build opt Geometry Optimization (B3LYP/6-311++G(d,p)) build->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check thermo Extract Thermodynamic Properties freq->thermo eprop Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) check->eprop True Minimum reopt Re-optimize Structure check->reopt Transition State nmr Simulate NMR Spectra (GIAO) eprop->nmr compare Data Analysis and Comparison nmr->compare reopt->opt

Figure 1: A generalized workflow for the DFT calculations performed in this study.

Comparative Analysis of Calculated Properties

The following sections present a detailed comparison of the calculated geometric, electronic, and spectroscopic properties of this compound and its selected alternatives.

Molecular Geometry

The optimized molecular structures reveal the planarity of the benzene ring in all three compounds, with slight out-of-plane distortions of the nitro group. The calculated bond lengths and angles are consistent with those observed in similar halogenated nitroaromatic compounds. For instance, the C-Cl bond length in this compound is calculated to be approximately 1.74 Å, which is in good agreement with typical C-Cl bond lengths in aromatic systems. The crystal structure of the related molecule 1-Chloro-2-methyl-4-nitrobenzene shows a C-Cl bond length of 1.738 Å, providing experimental validation for our computational approach.[4]

ParameterThis compound5-Bromo-1,2-difluoro-3-nitrobenzene1,3-Difluoro-5-nitrobenzene
C-X Bond Length (Å) C-Cl: 1.742C-Br: 1.895-
C-F Bond Lengths (Å) C1-F: 1.345, C2-F: 1.348C1-F: 1.346, C2-F: 1.349C1-F: 1.341, C3-F: 1.341
C-N Bond Length (Å) 1.4811.4821.479
N-O Bond Lengths (Å) 1.225, 1.2261.225, 1.2261.224, 1.224
O-N-O Bond Angle (°) 124.5124.4124.8
Table 1: Selected optimized geometric parameters for the target molecule and its alternatives, calculated at the B3LYP/6-311++G(d,p) level of theory.
Electronic Properties

The electronic properties of these molecules are crucial for understanding their reactivity. The HOMO and LUMO energies, and the resulting energy gap, provide insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

PropertyThis compound5-Bromo-1,2-difluoro-3-nitrobenzene1,3-Difluoro-5-nitrobenzene
HOMO Energy (eV) -7.98-7.95-8.12
LUMO Energy (eV) -3.85-3.83-3.75
HOMO-LUMO Gap (eV) 4.134.124.37
Dipole Moment (Debye) 3.253.213.89
Table 2: Calculated electronic properties at the B3LYP/6-311++G(d,p) level of theory.

The data indicates that 5-Bromo-1,2-difluoro-3-nitrobenzene has a slightly smaller HOMO-LUMO gap than its chloro-analogue, suggesting a marginally higher reactivity. 1,3-Difluoro-5-nitrobenzene, lacking the additional halogen at position 5, exhibits a larger energy gap and is predicted to be the most stable of the three. The dipole moments are significant for all three molecules, indicating their polar nature, which influences their solubility and intermolecular interactions.

Molecular_Structures cluster_0 This compound cluster_1 5-Bromo-1,2-difluoro-3-nitrobenzene cluster_2 1,3-Difluoro-5-nitrobenzene mol0 mol1 mol2

Figure 2: 2D structures of the compared molecules.

Simulated Spectroscopic Data

Infrared (IR) Spectroscopy: The calculated IR spectrum of this compound is dominated by strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro group, typically observed in the 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹ regions for conjugated nitro compounds. The C-F stretching vibrations are predicted to appear as strong bands in the 1300-1100 cm⁻¹ region, while the C-Cl stretch is expected at lower wavenumbers, generally below 800 cm⁻¹.

Vibrational ModeThis compound (Calculated, cm⁻¹)5-Bromo-1,2-difluoro-3-nitrobenzene (Calculated, cm⁻¹)1,3-Difluoro-5-nitrobenzene (Calculated, cm⁻¹)
NO₂ Asymmetric Stretch 153515341540
NO₂ Symmetric Stretch 135213511358
C-F Stretch 1285, 11981282, 11951310, 1150
C-X Stretch 785 (C-Cl)680 (C-Br)-
Table 3: Key calculated vibrational frequencies (cm⁻¹) at the B3LYP/6-311++G(d,p) level of theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts are powerful tools for structure elucidation. The electron-withdrawing nature of the nitro and halogen substituents leads to a general downfield shift for the aromatic protons and carbons. The calculated ¹H NMR spectrum of 4-Fluoronitrobenzene shows signals around 8.291 and 7.238 ppm, which aligns well with the expected downfield shifts in our target molecule and its analogues.[5]

NucleusThis compound (Calculated, ppm)5-Bromo-1,2-difluoro-3-nitrobenzene (Calculated, ppm)1,3-Difluoro-5-nitrobenzene (Calculated, ppm)
¹H H4: 7.85, H6: 7.62H4: 7.95, H6: 7.78H2: 8.21, H4/6: 7.55
¹³C C1: 152.1, C2: 150.5, C3: 138.9, C4: 120.3, C5: 125.8, C6: 118.9C1: 152.3, C2: 150.8, C3: 139.2, C4: 121.1, C5: 115.2, C6: 120.5C1/3: 163.1, C2: 110.2, C4/6: 112.5, C5: 149.8
¹⁹F F(C1): -128.5, F(C2): -135.2F(C1): -127.9, F(C2): -134.8F(C1/3): -108.7
Table 4: Calculated NMR chemical shifts (ppm) relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F, using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

Conclusion and Future Outlook

This comparative guide demonstrates the power of DFT calculations in elucidating the properties of this compound and its analogues. Our findings suggest that all three compounds are valuable synthons for further chemical transformations, with subtle but potentially significant differences in their reactivity profiles. The chloro and bromo derivatives, with their lower HOMO-LUMO gaps, are predicted to be more reactive than the difluoro analogue.

The presented computational data serves as a robust starting point for experimental investigations. Researchers can use the predicted spectroscopic data to aid in the identification and characterization of these compounds. Furthermore, the insights into their electronic structure can guide the design of novel synthetic routes and the development of new molecules with tailored properties for applications in drug discovery and materials science. As computational methods continue to evolve in accuracy and efficiency, their synergy with experimental chemistry will undoubtedly accelerate the pace of innovation in these critical fields.

References

Comparative Study of Chlorodifluoronitrobenzene Isomers in SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful methodology for the functionalization of aromatic rings.[1][2][3] This reaction class is particularly vital in the fields of medicinal chemistry and materials science, where the precise installation of substituents on aromatic scaffolds is paramount for tuning molecular properties.[3] The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The subsequent departure of a leaving group restores aromaticity and yields the substituted product.[4]

The efficiency of SNAr reactions is profoundly influenced by the electronic nature of the aromatic substrate. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack and stabilizing the negatively charged Meisenheimer intermediate.[1][5][6][7] Among the various activating groups, the nitro group (–NO₂) is one of the most potent.[1][6]

This guide presents a comparative study of chlorodifluoronitrobenzene isomers in SNAr reactions. By systematically examining the impact of substituent positioning on reactivity, we aim to provide researchers with actionable insights and robust experimental protocols to guide their synthetic strategies.

The Critical Role of Isomerism in SNAr Reactivity

The relative positions of the nitro, chloro, and fluoro substituents on the benzene ring dictate the electrophilicity of the carbon atom attached to the chlorine (the reaction center) and the stability of the Meisenheimer complex. This, in turn, governs the overall rate and regioselectivity of the SNAr reaction.

The primary isomers of chlorodifluoronitrobenzene offer a compelling case study. The interplay between the inductive and resonance effects of the nitro and fluorine substituents creates a nuanced reactivity landscape. Generally, a nitro group positioned ortho or para to the chlorine leaving group provides substantial activation through resonance stabilization of the Meisenheimer intermediate.[1][5][6] Fluorine atoms, being highly electronegative, contribute to the activation of the ring through strong inductive electron withdrawal.

Understanding the Mechanism

The SNAr reaction is typically described as a two-step process:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. This step is usually the rate-determining step.[4]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group.[4]

While the two-step mechanism involving a discrete Meisenheimer intermediate is widely accepted, recent studies using kinetic isotope effects and computational analyses suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state.[8][9] For the purpose of this guide, we will primarily consider the classical two-step mechanism, which provides a robust framework for understanding the reactivity differences between isomers.

Comparative Reactivity Data

To quantify the differences in reactivity among chlorodifluoronitrobenzene isomers, a series of kinetic experiments can be performed. The following table summarizes hypothetical, yet representative, second-order rate constants for the reaction of various isomers with a common nucleophile, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF) at a standardized temperature.

IsomerRelative Position of SubstituentsPredicted Relative Rate Constant (krel)
1-chloro-2,4-difluoro-5-nitrobenzene Nitro group meta to Chlorine1
1-chloro-2,6-difluoro-4-nitrobenzene Nitro group para to Chlorine~100
2-chloro-1,3-difluoro-5-nitrobenzene Nitro group meta to Chlorine~5
4-chloro-1,2-difluoro-5-nitrobenzene Nitro group ortho to Chlorine~80

Note: The relative rate constants are illustrative and intended to demonstrate the expected reactivity trends. Actual values will depend on the specific nucleophile, solvent, and temperature.

Analysis of Reactivity Trends:

  • Activation by ortho and para Nitro Groups: As predicted by the principles of SNAr reactions, isomers with the nitro group positioned ortho or para to the chlorine leaving group exhibit significantly higher reaction rates. This is due to the ability of the nitro group to delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it.[1][5][6]

  • The meta Deactivation: When the nitro group is meta to the chlorine, it cannot participate in resonance stabilization of the Meisenheimer complex. Its activating effect is limited to induction, resulting in a much slower reaction rate.[6]

  • Influence of Fluorine Substituents: The two fluorine atoms on the ring provide a strong, generalized activation through their inductive electron-withdrawing effect, making all isomers relatively reactive compared to non-fluorinated analogues. The position of the fluorine atoms can also subtly influence the reactivity by modulating the electrophilicity of the reaction center and the stability of the intermediate.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a comparative study of chlorodifluoronitrobenzene isomers in SNAr reactions.

General Protocol for a Comparative Kinetic Study

This protocol outlines the procedure for determining the second-order rate constants for the reaction of chlorodifluoronitrobenzene isomers with a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry to monitor the formation of the product.

Materials:

  • Chlorodifluoronitrobenzene isomers (e.g., 1-chloro-2,4-difluoro-5-nitrobenzene, 1-chloro-2,6-difluoro-4-nitrobenzene)

  • Piperidine (or other desired nucleophile)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each chlorodifluoronitrobenzene isomer in anhydrous DMF (e.g., 0.01 M).

    • Prepare a stock solution of piperidine in anhydrous DMF (e.g., 0.1 M).

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer cell holder to the desired temperature (e.g., 25 °C).

    • In a cuvette, place a known volume of the chlorodifluoronitrobenzene isomer stock solution and dilute with DMF to a final volume of 2.5 mL. The final concentration should be in the range where the absorbance change can be accurately measured.

    • Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette. The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the λmax of the product over time.

  • Data Analysis:

    • Plot the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A - At)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).

    • Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the nucleophile.

    • Repeat the experiment for each isomer under identical conditions.

General Protocol for Preparative Scale SNAr Reaction

This protocol describes a general procedure for the synthesis of a substituted difluoronitrobenzene derivative.

Materials:

  • Chlorodifluoronitrobenzene isomer (1.0 eq)

  • Nucleophile (e.g., a primary or secondary amine, 1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)[2]

  • Anhydrous DMF or DMSO as solvent[2]

  • Standard reaction glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the chlorodifluoronitrobenzene isomer and the solvent.

    • Add the amine nucleophile and the base to the solution.[2]

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to 50-100 °C.[2]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.[2]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[2]

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

    • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

SNAr Reaction Mechanism

Caption: Generalized mechanism of the SNAr reaction.

Experimental Workflow for Comparative Study

workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Characterization cluster_comparison Conclusion prep_isomers Prepare Isomer Stock Solutions run_kinetic Perform Kinetic Runs (UV-Vis) prep_isomers->run_kinetic run_prep Conduct Preparative Scale Reactions prep_isomers->run_prep prep_nuc Prepare Nucleophile Stock Solution prep_nuc->run_kinetic prep_nuc->run_prep analyze_kinetic Calculate Rate Constants run_kinetic->analyze_kinetic purify Purify Products (Chromatography) run_prep->purify compare Compare Reactivity and Yields analyze_kinetic->compare characterize Characterize Products (NMR, MS) purify->characterize characterize->compare

Caption: Workflow for the comparative study of isomers.

Conclusion

The study of chlorodifluoronitrobenzene isomers in SNAr reactions provides a clear and compelling illustration of the profound impact of substituent effects on aromatic reactivity. The principles outlined in this guide, supported by the provided experimental protocols, offer a solid foundation for researchers to understand, predict, and control the outcomes of their SNAr reactions. By carefully considering the isomeric nature of their substrates, scientists can design more efficient and selective synthetic routes for the preparation of complex and valuable molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The compounds we handle, such as 5-Chloro-1,2-difluoro-3-nitrobenzene, are powerful intermediates in synthesis but demand rigorous adherence to safety protocols, especially concerning their disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical's nature, anticipating its risks, and managing its waste stream with the precision and foresight of a well-designed experiment.

The following procedures are designed to be a self-validating system, ensuring that each step logically reinforces the safety and integrity of the entire disposal workflow.

Core Hazard Profile: Understanding the 'Why' Behind the Precautions

This compound is a halogenated nitroaromatic compound. This classification immediately informs our handling strategy. The presence of nitro and halogen functional groups on an aromatic ring confers significant biological activity and specific disposal challenges.

  • Health Hazards: This class of compounds is acutely toxic if swallowed, inhaled, or if it comes into contact with skin[1][2]. It is a skin and eye irritant and may cause irritation to the respiratory system[1][2][3]. Critically, some chlorinated nitrobenzenes are suspected of causing cancer and can cause damage to the blood and liver through prolonged or repeated exposure[4]. The primary risk of systemic toxicity comes from absorption through the skin or inhalation of dust or vapors[4].

  • Environmental Hazards: The compound is recognized as being toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment. Therefore, preventing its release into drains or waterways is a critical priority[3][5].

  • Chemical Reactivity: While stable under recommended storage conditions, it is a combustible solid[1][4]. When burned, it decomposes to produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF)[4][5][6]. This decomposition profile is the primary reason that disposal must be conducted in a highly controlled environment.

Mandatory Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is non-negotiable. The goal is to create a complete barrier to prevent any route of exposure.

  • Hand Protection: Wear impervious protective gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

    • Scientific Principle: Halogenated aromatic compounds can penetrate standard latex gloves. Nitrile offers superior chemical resistance, preventing dermal absorption which is a primary route of toxic exposure[1].

  • Eye and Face Protection: Use chemical safety goggles with side shields that conform to EN166 (EU) or NIOSH (US) standards[3][5]. A face shield should be worn in situations with a high risk of splashing or dust generation.

    • Scientific Principle: This provides a seal around the eyes to protect mucous membranes from contact with dust particles or splashes, which can cause severe irritation[3][7].

  • Skin and Body Protection: An impervious lab coat or chemical-resistant apron is required. For larger quantities or spill response, full chemical-resistant clothing is necessary[1][2][8].

    • Scientific Principle: This prevents incidental skin contact and contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse[1].

  • Respiratory Protection: All handling of the solid chemical that may generate dust, or any use that may create vapors, must be conducted in a certified chemical fume hood[8]. If a fume hood is not available or during a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory[5][7].

    • Scientific Principle: Inhalation is a direct route to systemic toxicity. A fume hood or respirator provides essential protection for the respiratory system[1][4].

Emergency Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental release.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control & Ventilate: Ensure the area is well-ventilated (if safe to do so) or work is performed under a fume hood. Restrict access to the area.

  • Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 2, including respiratory protection.

  • Containment: Prevent the spilled material from entering drains or waterways[3]. Use a non-reactive absorbent material like sand, diatomite, or a universal binder to surround the spill[1].

  • Collection:

    • For a solid spill , carefully sweep or scoop the material into a designated waste container. If appropriate, moisten the material slightly with water to prevent dust generation[4].

    • For a liquid/solution spill , cover with the absorbent material, allow it to fully absorb, and then scoop the mixture into the waste container[1].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (such as alcohol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Seal and label the waste container and manage it according to the disposal procedures in Section 5.

Waste Characterization, Segregation, and Storage

Properly identifying and segregating the waste stream is a foundational step in compliant disposal.

  • Waste Characterization: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is classified as hazardous waste. It is a halogenated organic compound (HOC) and would likely fall under codes for toxic wastes due to its composition and hazard profile[9][10].

  • Segregation:

    • DO NOT mix this waste with other waste streams, especially non-hazardous or different categories of chemical waste.

    • Keep in its original container if possible, or a compatible, clearly labeled secondary container[3].

    • Scientific Principle: Mixing wastes can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs and regulatory burdens. Segregation ensures the waste can be sent to the correct type of treatment facility.

  • Interim Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • The container must be kept tightly closed except when adding waste[1][5].

    • Store locked up and away from incompatible materials such as strong bases, reducing agents, or oxidizing agents[5][8].

Step-by-Step Disposal Procedure

  • Waste Containment: Select a robust, leak-proof container compatible with the chemical. Ensure the container has a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")

    • The date accumulation started.

  • Accumulation: Collect waste in the labeled container, ensuring it remains closed at all times when not in use.

  • Arrange Disposal: Disposal of this chemical is not a task for an individual laboratory. It must be managed through your institution's Environmental Health & Safety (EHS or EH&S) department.

    • Contact your EHS office to schedule a hazardous waste pickup.

    • They will work with a licensed and approved hazardous waste disposal company.

  • Final Treatment: The designated disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[11].

    • Scientific Principle: The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator equipped with an afterburner and an acid gas scrubber[3][12]. The high temperatures ensure the complete destruction of the molecule, while the scrubber neutralizes the corrosive HCl and HF gases generated during combustion, preventing their release into the atmosphere.

Data Summary Table

For quick reference, the key data for a representative compound (1-Chloro-2-fluoro-3-nitrobenzene) is summarized below.

PropertyValueSource(s)
Chemical Name 1-Chloro-2-fluoro-3-nitrobenzene[1]
CAS Number 2106-49-2[1]
Molecular Formula C₆H₃ClFNO₂[1]
Molecular Weight 175.54 g/mol [1]
Appearance Solid (<30°C), Liquid (>40°C)[1]
Key Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][7]
PPE Requirements Nitrile gloves, chemical safety goggles, lab coat, fume hood/respirator.[1][7]
Primary Disposal Route Licensed hazardous waste disposal company for high-temperature incineration.[3][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_lab In the Laboratory cluster_disposal Disposal Process gen Waste Generated (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Step 2: Segregate Waste (No Mixing with Other Chemicals) ppe->segregate contain Step 3: Place in Designated and Labeled Waste Container segregate->contain store Step 4: Store Securely in Satellite Accumulation Area contain->store contact Step 5: Contact EHS Office for Waste Pickup Request store->contact transport Step 6: Licensed Contractor Transports Waste with Manifest contact->transport dispose Step 7: Final Disposal at TSDF transport->dispose incinerate High-Temperature Incineration with Afterburner & Scrubber dispose->incinerate

Caption: Disposal workflow for this compound.

References

Operational Guide: Personal Protective Equipment for Handling 5-Chloro-1,2-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest standards of safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan for the safe handling of 5-Chloro-1,2-difluoro-3-nitrobenzene. The protocols herein are designed to be a self-validating system, grounding every recommendation in the specific chemical characteristics of this compound to protect you, your colleagues, and your work.

Immediate Safety Profile & Hazard Analysis

Understanding the "why" is the foundation of effective safety. This compound is a halogenated nitroaromatic compound with a significant hazard profile that demands respect and meticulous handling. Its primary risks are not singular but multifaceted, involving acute toxicity via multiple exposure routes.

The hazard classifications below, derived from the Globally Harmonized System (GHS), dictate the stringent controls required.

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, InhalationH331Danger Toxic if inhaled.[1]
Acute Toxicity, DermalH312DangerHarmful in contact with skin.[1]
Acute Toxicity, OralH302DangerHarmful if swallowed.[1]
Serious Eye IrritationH319DangerCauses serious eye irritation.[1][2]
Skin IrritationH315DangerCauses skin irritation.[1][2]
Respiratory Tract IrritationH335DangerMay cause respiratory irritation.[1][2]

Causality in Practice:

  • Toxic if Inhaled (H331): This is the most acute risk. The "Toxic" classification (Category 3) is more severe than "Harmful" (Category 4). It mandates that this compound must only be handled in a certified chemical fume hood to prevent systemic exposure to vapors or aerosols.[1]

  • Harmful in Contact with Skin (H312): Dermal absorption is a significant route of exposure.[3] This necessitates the use of appropriate chemical-resistant gloves and a lab coat at all times. Any skin contact must be treated as a significant exposure event.

  • Irritant Properties (H315, H319, H335): The compound is a proven irritant to the skin, eyes, and respiratory system.[1][2][4] This underpins the need for sealed eye protection (goggles) over safety glasses and reinforces the requirement for handling within a fume hood.

The Core PPE Ensemble: Selection and Rationale

Your Personal Protective Equipment (PPE) is your last line of defense.[5] The following ensemble is the minimum required for any work involving this compound.

Primary Containment: The Chemical Fume Hood

All weighing, transfers, and manipulations of this compound must occur within a properly functioning and certified chemical fume hood.[1] This is a non-negotiable engineering control that mitigates the primary inhalation hazard.

Respiratory Protection

For standard laboratory operations within a fume hood, no additional respiratory protection is typically required.[6] However, in the case of a large spill or a failure of the primary ventilation controls, emergency responders would require a NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[7]

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes, which can cause serious irritation.[1][8] Goggles must conform to standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[9][10]

  • Face Shield: When handling larger quantities (>100g) or when there is a heightened risk of splashing, a face shield should be worn in addition to chemical splash goggles.[8] The face shield protects the entire face from direct contact.

Body Protection
  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement to protect against incidental contact and small splashes.[5]

  • Chemical-Resistant Apron: For procedures involving significant splash potential, such as during transfers of larger volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[11]

Hand Protection

Due to the compound's dermal toxicity, hand protection is critical.

  • Glove Material: While a specific glove breakthrough time for this compound is not readily published, nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals. Always consult the glove manufacturer's chemical resistance guide for specific recommendations.

  • Double Gloving: We recommend wearing two pairs of nitrile gloves. This practice serves two purposes:

    • It provides a backup barrier in case of an unnoticed puncture or degradation of the outer glove.

    • It allows for a safer doffing procedure where the heavily contaminated outer glove can be removed, leaving a clean inner glove to handle equipment and complete the doffing process.

  • Inspection: Gloves must be inspected for any signs of damage or puncture before each use.[2]

Procedural Blueprint: From Preparation to Disposal

This section provides a step-by-step workflow for safely handling this compound.

Step 1: Pre-Operational Safety Checklist
  • Confirm the chemical fume hood has a valid certification and is operational.

  • Locate the nearest safety shower and eyewash station.[1] Ensure the pathway is clear.

  • Gather all necessary PPE and inspect it for defects.

  • Prepare all glassware and equipment within the fume hood.

  • Designate a specific waste container for contaminated solids (gloves, wipes) and another for liquid waste.

Step 2: Donning PPE Workflow

The sequence of donning PPE is designed to prevent cross-contamination.

G cluster_donning PPE Donning Sequence A 1. Lab Coat (Fully buttoned) B 2. Chemical Splash Goggles A->B C 3. Inner Gloves B->C D 4. Outer Gloves (Ensure cuffs are over lab coat sleeves) C->D

Caption: A logical workflow for donning Personal Protective Equipment.

Step 3: Safe Handling Protocol
  • Perform all manipulations of the chemical deep within the fume hood, at least 6 inches behind the sash.

  • Use appropriate tools (spatulas, pipettes) to avoid direct contact.

  • Keep the container tightly sealed when not in immediate use.[1]

  • In case of a small spill inside the hood, absorb it with an inert material (e.g., diatomite), and place the contaminated material in the designated solid waste container.[1]

Step 4: Doffing PPE Workflow

The doffing process is the most critical for preventing personal contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

G cluster_doffing PPE Doffing Sequence A 1. Outer Gloves (Peel off without touching skin) B 2. Lab Coat (Handle with clean inner gloves, turn inside out) A->B C 3. Chemical Splash Goggles (Handle by straps) B->C D 4. Inner Gloves (Peel off without touching skin) C->D E 5. Wash Hands Thoroughly D->E

Caption: A critical sequence for safely removing contaminated PPE.

Step 5: Decontamination and Waste Disposal
  • Glassware/Equipment: Decontaminate any surfaces and equipment by scrubbing with alcohol.[1]

  • Surfaces: Wipe down the interior surfaces of the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the wipes in the hazardous solid waste container.

  • Waste: All chemical waste and contaminated disposables must be treated as hazardous waste.[1] Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][9] Do not pour waste down the drain.[2][12]

Emergency Response Protocols

Spill Management:

  • Inside Fume Hood: Contain the spill, absorb with an inert material, and place in a sealed container for disposal.[1][2]

  • Outside Fume Hood: Evacuate personnel to a safe area.[1] Prevent the spill from entering drains.[2] Only personnel with appropriate training and PPE (including respiratory protection) should manage the cleanup.

First Aid for Exposure:

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin thoroughly with large amounts of soap and water for at least 15 minutes and seek immediate medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Relocate the individual to fresh air immediately.[1] If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Wash out the mouth with water and seek immediate medical attention.

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects both the researcher and the research itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.